molecular formula C32H32F3N5O2S B605359 ALW-II-41-27 CAS No. 1186206-79-0

ALW-II-41-27

Katalognummer: B605359
CAS-Nummer: 1186206-79-0
Molekulargewicht: 607.7 g/mol
InChI-Schlüssel: HYWXBDQAYLPMIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

ALW-II-41-27 is a multi-kinase inhibitor that inhibits EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl in tyrosine kinase-transformed Ba/F3 cells (EC50s = br>This compound is a Eph receptor tyrosine kinase inhibitor. pharmacologic inhibition of EPHA2 by the small-molecule inhibitor this compound decreased both survival and proliferation of erlotinib-resistant tumor cells and inhibited tumor growth in vivo. This compound was also effective in decreasing viability of cells with acquired resistance to the third-generation EGFR TKI AZD9291. Collectively, these data define a role for EPHA2 in the maintenance of cell survival of TKI-resistant, EGFR-mutant lung cancer and indicate that EPHA2 may serve as a useful therapeutic target in TKI-resistant tumors.

Eigenschaften

IUPAC Name

N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWXBDQAYLPMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655254
Record name N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

607.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186206-79-0
Record name N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

ALW-II-41-27: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ALW-II-41-27 is a potent small molecule inhibitor primarily targeting the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase implicated in numerous cancer types. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its kinase inhibition profile, impact on downstream signaling pathways, and cellular effects. It is intended to serve as a technical resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this compound for research and development purposes.

Core Mechanism of Action: Potent Inhibition of EphA2

This compound functions as a multi-kinase inhibitor, with its most pronounced activity against the Eph family of receptor tyrosine kinases.[1] Its primary mechanism of action is the direct inhibition of the EphA2 kinase, thereby modulating its diverse cellular functions.

This compound is a potent inhibitor of the Eph receptor tyrosine kinase. It has been shown to have a dissociation constant (Kd) of 12 nM for EphA2 in cell-free assays and an IC50 of 11 nM for EphA2.[2] This high affinity and potent inhibitory activity form the basis of its biological effects. In cellular contexts, treatment with this compound leads to a significant reduction in both basal and ligand-induced tyrosine phosphorylation of the EphA2 receptor.[2]

Kinase Inhibition Profile

While this compound is a potent EphA2 inhibitor, it also demonstrates activity against a range of other kinases. This broader kinase inhibition profile is important to consider in the interpretation of experimental results and for understanding its potential therapeutic applications and off-target effects.

Target KinaseInhibition MetricValue (nM)
EphA2IC5011[2]
EphA2Kd12
DDR2IC5051[1]
SrcIC5014[1]
RET (wild-type)IC5024.7[1]
RET (V804L mutant)IC5094.2[1]
RET (V804M mutant)IC5015.8[1]
EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, Bcr-AblEC50<500[1]

Modulation of Downstream Signaling Pathways

The inhibition of EphA2 by this compound triggers a cascade of effects on downstream signaling pathways that are crucial for cancer cell pathophysiology. The most well-documented of these is the inhibition of the RhoA/ROCK pathway.

Inhibition of the RhoA/ROCK Pathway

In cervical cancer cells, this compound has been shown to inhibit cell proliferation, migration, and invasion by blocking the RhoA/ROCK pathway.[3][4] Treatment with this compound leads to a dose-dependent decrease in the active, GTP-bound form of RhoA (GTP-RhoA) and the expression of its downstream effector, ROCK1.[3][5] This inhibition disrupts the signaling cascade that is critical for cytoskeletal dynamics, cell adhesion, and motility.

G ALW This compound EphA2 EphA2 ALW->EphA2 Inhibits RhoA RhoA EphA2->RhoA Activates ROCK1 ROCK1 RhoA->ROCK1 Activates CellProcesses Cell Proliferation, Migration & Invasion ROCK1->CellProcesses Promotes

This compound inhibits the EphA2-RhoA/ROCK signaling pathway.
Impact on Akt and ERK Signaling

This compound treatment also affects other critical signaling nodes. Western blot analyses have shown that this compound can lead to decreased phosphorylation of Akt and ERK, two key kinases involved in cell survival, proliferation, and differentiation.[2]

Cellular and In Vivo Effects

The molecular mechanism of this compound translates into significant effects on cancer cell behavior and tumor growth.

Inhibition of Cell Proliferation, Migration, and Invasion

Numerous studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines, including cervical cancer (HeLa and CaSki) and non-small cell lung cancer.[3][4] This is often observed in a dose-dependent manner. Furthermore, this compound effectively curtails the migratory and invasive potential of cancer cells, as evidenced by wound healing and Transwell assays.[3][4]

Cell LineAssayEffect of this compound
HeLa, CaSkiMTT Assay, Colony FormationInhibition of proliferation[3][4]
HeLa, CaSkiWound Healing, Transwell AssayInhibition of migration and invasion[3][4]
NCI-H2286, HCC-366Growth InhibitionGI50 = 0.51 and 0.65 µM, respectively[1]
RAT1 (RETC634R or RETM918T transformed)Growth InhibitionIC50 = 44 and 56 nM, respectively[1]
MDA-MB-231 (breast cancer)Growth InhibitionConcentration-dependent inhibition[1]
In Vivo Antitumor Activity

In preclinical animal models, this compound has demonstrated the ability to inhibit tumor growth. For instance, in a mouse patient-derived xenograft (PDX) model of EphA2-overexpressing triple-negative breast cancer, this compound inhibited tumor growth.[1] Similarly, in a non-small cell lung cancer xenograft model, intraperitoneal administration of this compound resulted in significant inhibition of tumor growth.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies KinaseAssay Kinase Inhibition Assay WesternBlot Western Blot KinaseAssay->WesternBlot Confirms cellular target engagement MTT MTT Assay (Proliferation) WesternBlot->MTT Links signaling to cellular outcome Transwell Transwell Assay (Migration/Invasion) MTT->Transwell Assesses functional consequences Xenograft Xenograft Mouse Model Transwell->Xenograft Translates to in vivo efficacy

General experimental workflow for characterizing this compound.
EphA2 Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of this compound to inhibit the enzymatic activity of EphA2.

  • Reagents: Recombinant human EphA2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add the recombinant EphA2 kinase and the kinase substrate.

    • Add the diluted this compound or vehicle control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Phosphorylated Proteins (Representative Protocol)

This protocol is used to assess the phosphorylation status of EphA2 and downstream signaling proteins like Akt and ERK.

  • Reagents: Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein assay reagent (e.g., BCA assay), Laemmli sample buffer, primary antibodies (e.g., anti-phospho-EphA2, anti-EphA2, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.

  • Procedure:

    • Culture cells (e.g., HeLa) to 70-80% confluency and treat with various concentrations of this compound for the desired time.

    • Lyse the cells in ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

MTT Cell Proliferation Assay (Representative Protocol)

This colorimetric assay measures cell viability as an indicator of proliferation.

  • Reagents: Cell culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Transwell Migration and Invasion Assay (Representative Protocol)

This assay assesses the ability of cells to migrate through a porous membrane or invade through an extracellular matrix layer.

  • Reagents: Transwell inserts with an 8.0 µm pore size membrane, Matrigel (for invasion assay), serum-free medium, and medium containing a chemoattractant (e.g., 10% FBS).

  • Procedure:

    • For the invasion assay, coat the Transwell inserts with a thin layer of Matrigel.

    • Resuspend cells in serum-free medium containing this compound or vehicle.

    • Add the cell suspension to the upper chamber of the Transwell insert.

    • Add medium with the chemoattractant to the lower chamber.

    • Incubate for a period that allows for cell migration or invasion (e.g., 24-48 hours).

    • Remove the non-migrated/non-invaded cells from the upper surface of the membrane.

    • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.

    • Count the stained cells in several random fields under a microscope.

In Vivo Xenograft Tumor Model (Representative Protocol)

This model is used to evaluate the antitumor efficacy of this compound in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, this compound, and a suitable vehicle for administration.

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound or vehicle to the mice via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion

This compound is a potent, multi-kinase inhibitor with primary activity against EphA2. Its mechanism of action involves the direct inhibition of EphA2 kinase activity, leading to the suppression of downstream signaling pathways, most notably the RhoA/ROCK pathway. This molecular activity translates into significant anti-proliferative, anti-migratory, and anti-invasive effects in various cancer cell lines and demonstrates antitumor efficacy in preclinical in vivo models. The comprehensive data and protocols presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide on the EphA2 Binding Affinity of ALW-II-41-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of ALW-II-41-27, a potent inhibitor of the EphA2 receptor tyrosine kinase. This document consolidates key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways, offering a centralized resource for researchers in oncology and drug discovery.

Quantitative Binding and Inhibition Data

This compound demonstrates high-affinity binding to the EphA2 kinase domain and potent inhibition of its enzymatic activity. The key quantitative metrics are summarized below.

ParameterValueAssay TypeReference
Binding Affinity (Kd) 12 nMCell-free assay[1][2]
Enzymatic Inhibition (IC50) 11 nMIn vitro kinase assay[3][4]

Mechanism of Action

This compound is classified as a Type II small-molecule inhibitor . Its mechanism involves binding to the ATP-binding pocket of the EphA2 kinase domain.[3] Specifically, it targets the inactive "DFG-out" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped. This mode of action provides a high degree of selectivity and potency. By occupying the ATP-binding site, this compound acts as an ATP-competitive inhibitor, preventing the phosphorylation of EphA2 and downstream substrates.[3][5]

Experimental Protocols

While the precise, step-by-step protocols from the original discovery may not be publicly available in full detail, this section outlines representative methodologies for key assays based on standard practices in the field for characterizing kinase inhibitors.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the EphA2 kinase.

Objective: To quantify the concentration of this compound required to inhibit 50% of EphA2 kinase activity.

Materials:

  • Recombinant human EphA2 kinase domain

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution (radiolabeled [γ-³²P]ATP or for non-radioactive assays, a suitable concentration of cold ATP)

  • Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • This compound stock solution (in DMSO)

  • Phosphocellulose paper and stop buffer (e.g., 1% phosphoric acid) for radioactive assays, or a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) for non-radioactive assays.

  • Scintillation counter or luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a 96-well plate, combine the recombinant EphA2 kinase, the peptide substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Detection:

    • Radioactive Method: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Method: Terminate the reaction and measure the remaining ATP using a luminescence-based assay. The light output is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular EphA2 Phosphorylation Assay (Western Blot)

This protocol is used to confirm the inhibitory effect of this compound on EphA2 autophosphorylation in a cellular context.

Objective: To assess the ability of this compound to inhibit ligand-induced or basal EphA2 tyrosine phosphorylation in cultured cells.

Materials:

  • Human cell line expressing EphA2 (e.g., H358 non-small cell lung cancer cells)

  • Cell culture medium and serum

  • This compound

  • Ephrin-A1-Fc (ligand for stimulation, optional)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-EphA2 (tyrosine), anti-total-EphA2, and a loading control antibody (e.g., anti-β-actin).

  • SDS-PAGE gels, transfer membranes, and Western blot detection reagents.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary, then pre-treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-6 hours).

  • Stimulation (Optional): To assess inhibition of ligand-induced phosphorylation, stimulate the cells with ephrin-A1-Fc for a short period (e.g., 15 minutes) at the end of the inhibitor treatment.

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against phospho-EphA2.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for total EphA2 and the loading control to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated EphA2 to total EphA2.

Signaling Pathways and Visualizations

This compound's inhibition of EphA2 kinase activity has significant downstream consequences. EphA2 can signal through both ligand-dependent (tumor-suppressive) and ligand-independent (oncogenic) pathways. This compound primarily targets the kinase-dependent signaling cascades. One of the key pathways affected is the RhoA/ROCK pathway, which is involved in cell migration and invasion.[6][7]

This compound Mechanism of Action

This diagram illustrates the binding of this compound to the inactive "DFG-out" conformation of the EphA2 kinase domain, thereby blocking ATP binding and subsequent phosphorylation.

cluster_kinase EphA2 Kinase Domain ATP_pocket ATP Binding Pocket DFG_in DFG-in (Active) DFG_out DFG-out (Inactive) DFG_in->DFG_out Conformational Change Phosphorylation Substrate Phosphorylation DFG_in->Phosphorylation Leads to No_Phosphorylation Inhibition of Phosphorylation DFG_out->No_Phosphorylation Leads to ATP ATP ATP->DFG_in Binds ALW This compound ALW->DFG_out Binds & Stabilizes

This compound binding to the inactive EphA2 kinase conformation.
Experimental Workflow for Cellular Phosphorylation Assay

This workflow outlines the key steps in a Western blot experiment to assess the efficacy of this compound in cells.

Start Plate EphA2+ Cells Treat Treat with This compound Start->Treat Stimulate Stimulate with Ephrin-A1 (optional) Treat->Stimulate Lyse Cell Lysis Stimulate->Lyse Quantify Protein Quantification Lyse->Quantify WB SDS-PAGE & Western Blot Quantify->WB Detect Detect p-EphA2 & Total EphA2 WB->Detect Analyze Analyze Data Detect->Analyze

Workflow for assessing this compound's effect on EphA2 phosphorylation.
EphA2 Downstream Signaling and Inhibition by this compound

This diagram shows a simplified overview of EphA2 signaling, highlighting both ligand-dependent and ligand-independent pathways, and illustrates where this compound exerts its inhibitory effect.

cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling EphrinA1 Ephrin-A1 (Ligand) EphA2 EphA2 Receptor EphrinA1->EphA2 Ligand-Dependent Activation Kinase_Activity Kinase Domain Activity EphA2->Kinase_Activity Non-Canonical Signaling Tumor_Suppression Tumor Suppression EphA2->Tumor_Suppression Canonical Signaling AKT_RSK AKT / RSK AKT_RSK->EphA2 Ligand-Independent Phosphorylation (S897) RhoA RhoA Kinase_Activity->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration ALW This compound ALW->Kinase_Activity Inhibits

Inhibition of EphA2 oncogenic signaling by this compound.

References

ALW-II-41-27 Kinase Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, type-II ATP-competitive small molecule inhibitor primarily targeting the Ephrin type-A receptor 2 (EphA2) tyrosine kinase.[1] As a multi-kinase inhibitor, it demonstrates significant activity against a range of other kinases, making a comprehensive understanding of its selectivity profile crucial for its development as a therapeutic agent and its use as a chemical probe. This guide provides an in-depth overview of the kinase selectivity of this compound, detailed experimental methodologies for kinase profiling, and a visualization of the key signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile

The kinase selectivity of this compound has been assessed using various platforms, including in vitro kinase assays and cell-based chemical proteomics. The following tables summarize the available quantitative data from multiple sources.

Table 1: In Vitro Kinase Inhibition (IC50/Kd Values)

This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values of this compound against various kinases as determined by in vitro biochemical assays.

KinaseIC50 (nM)Kd (nM)Assay Platform/Source
EphA2 1112SelectScreen™/Selleck Chemicals[2][3]
DDR2 51-Not Specified/Cayman Chemical[4]
Src 14-Not Specified/Cayman Chemical[4]
RET (wild-type) 24.7-Not Specified/Cayman Chemical[4]
RETV804L 94.2-Not Specified/Cayman Chemical[4]
RETV804M 15.8-Not Specified/Cayman Chemical[4]
Table 2: Cellular Kinase Inhibition (EC50 Values)

This table displays the half-maximal effective concentration (EC50) of this compound in cellular assays, indicating its potency in a biological context.

Kinase/Cell LineEC50 (nM)Cell Line
EphA3 (Tel fusion) <500Ba/F3[5]
Kit (Tel fusion) <500Ba/F3[5]
Fms (Tel fusion) <500Ba/F3[5]
KDR (Tel fusion) <500Ba/F3[5]
FLT1 (Tel fusion) <500Ba/F3[5]
FGR (Tel fusion) <500Ba/F3[5]
Src (Tel fusion) <500Ba/F3[5]
Lyn (Tel fusion) <500Ba/F3[5]
Bmx (Tel fusion) <500Ba/F3[5]
Bcr-Abl <500Ba/F3[5]
RETC634R 44RAT1[4]
RETM918T 56RAT1[4]
Table 3: Kinome-Wide Selectivity Profile (KiNativ)

The following table presents data from in situ drug-target interaction analysis in H358 xenograft tumors using the KiNativ™ chemical proteomics platform. The values represent the percentage of inhibition of ATP-biotin probe labeling, indicating the degree of target engagement by this compound.

KinasePercent Inhibition of ATP Binding
EphA2 98%
DDR1 96%
Src 95%
Yes 94%
Lyn 93%
Fgr 92%
Abl 91%
Kit 89%
PDGFRα 88%
PDGFRβ 87%
VEGFR2 85%
CSF1R 82%
Lck 78%
p38α 75%
p38β 72%
Raf1 68%
DDR2 65%
EphA5 62%
EphA8 58%
EphB1 55%
EphB2 53%
EphB3 51%
Frk 45%

Data adapted from Amato et al., Journal of Clinical Investigation, 2014, Supplementary Table 2.

Experimental Protocols

SelectScreen™ Kinase Profiling Service (Thermo Fisher Scientific)

The in vitro IC50 values for this compound were generated using the SelectScreen™ Kinase Profiling Service. This service employs various assay technologies, with the LanthaScreen™ Eu Kinase Binding Assay being a prominent method for ATP-competitive inhibitors.

Principle: The assay is based on the binding and displacement of a proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor scaffold (kinase tracer) to the kinase of interest. Binding of the tracer to a europium-labeled anti-tag antibody that recognizes the kinase results in a high degree of Fluorescence Resonance Energy Transfer (FRET). A test compound that binds to the kinase's ATP site will compete with the tracer, leading to a decrease in the FRET signal.

General Protocol:

  • Compound Preparation: Test compounds, such as this compound, are serially diluted to various concentrations, typically in 100% DMSO.

  • Assay Plate Preparation: The diluted compounds are transferred to a low-volume 384-well plate.

  • Kinase/Antibody Mixture Addition: A mixture containing the target kinase and a europium-labeled anti-tag antibody in kinase buffer is added to the wells.

  • Tracer Addition: An Alexa Fluor™ 647-labeled tracer is added to initiate the binding reaction.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding equilibrium to be reached.

  • Plate Reading: The plate is read on a fluorescence plate reader capable of measuring time-resolved FRET. The emission ratio of the acceptor (Alexa Fluor™ 647) to the donor (europium) is calculated.

  • Data Analysis: The emission ratios are plotted against the compound concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Note: Specific assay conditions, such as ATP concentration and the choice of substrate, are kinase-dependent and optimized for each assay. For type II inhibitors like this compound that bind to the 'DFG-out' conformation, the phosphorylation status of the kinase can significantly influence the measured potency.

KiNativ™ Cellular Kinase Profiling (ActivX Biosciences)

This chemical proteomics platform measures the ability of a compound to bind to and protect active kinases in a complex biological sample (e.g., cell or tumor lysate) from being labeled by an ATP- or ADP-based probe.

Principle: The assay utilizes a biotinylated acyl-phosphate probe that covalently labels the active site lysine of kinases that are not occupied by an inhibitor. The extent of labeling for each kinase is inversely proportional to the binding affinity and concentration of the test compound.

General Protocol:

  • Lysate Preparation: Cells or tumor tissues are lysed to release the native kinome.

  • Inhibitor Incubation: The lysate is incubated with the test compound (this compound) at various concentrations to allow for target engagement.

  • Probe Labeling: A biotinylated acyl-phosphate probe (an ATP or ADP analog) is added to the lysate. This probe will covalently label the active site lysine of kinases not bound by the inhibitor.

  • Digestion: The proteome is digested into peptides.

  • Enrichment: The biotin-labeled peptides are enriched using streptavidin affinity chromatography.

  • Mass Spectrometry: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinases.

  • Data Analysis: The amount of labeled peptide for each kinase in the presence of the inhibitor is compared to a vehicle control to determine the percentage of inhibition of probe binding.

Signaling Pathways and Mechanisms of Action

This compound primarily exerts its effects through the inhibition of EphA2 signaling. EphA2 is a receptor tyrosine kinase that, upon activation, can trigger multiple downstream pathways involved in cell proliferation, migration, and invasion.

EphA2_Signaling_Pathway cluster_membrane Plasma Membrane EphrinA1 EphrinA1 EphA2 EphA2 EphrinA1->EphA2 Binds & Activates PI3K PI3K EphA2->PI3K Activates RhoA_GTP RhoA-GTP EphA2->RhoA_GTP Activates This compound This compound This compound->EphA2 Inhibits Akt Akt PI3K->Akt Activates Cell_Proliferation Cell_Proliferation Akt->Cell_Proliferation Promotes ROCK ROCK RhoA_GTP->ROCK Activates Cell_Migration_Invasion Cell_Migration_Invasion ROCK->Cell_Migration_Invasion Promotes

Caption: EphA2 signaling pathway and its inhibition by this compound.

One of the key downstream pathways affected by this compound is the RhoA/ROCK pathway. Inhibition of EphA2 by this compound has been shown to decrease the levels of active, GTP-bound RhoA, which in turn inhibits Rho-associated coiled-coil containing protein kinase (ROCK). This cascade plays a critical role in regulating the actin cytoskeleton, cell adhesion, and motility.

Experimental_Workflow Start Start: Kinase Inhibitor (this compound) In_Vitro_Assay In Vitro Kinase Assay (e.g., SelectScreen) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Proteomics (e.g., KiNativ) Start->Cell_Based_Assay IC50_Determination Determine IC50 Values In_Vitro_Assay->IC50_Determination Target_Engagement Assess In-Cell Target Engagement Cell_Based_Assay->Target_Engagement Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile Target_Engagement->Selectivity_Profile End End: Characterized Inhibitor Selectivity_Profile->End

Caption: General experimental workflow for kinase inhibitor profiling.

Conclusion

This compound is a potent inhibitor of EphA2 with a multi-kinase inhibitory profile. Its selectivity has been characterized through various robust platforms, revealing a spectrum of targets that should be considered in the design and interpretation of studies utilizing this compound. The provided data and experimental outlines serve as a valuable resource for researchers in the fields of oncology and drug discovery, facilitating a deeper understanding of the biological effects of this compound and aiding in its further development and application.

References

ALW-II-41-27: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent and selective small-molecule inhibitor of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase frequently overexpressed in a variety of cancers.[1] Its role in oncogenic processes is linked to its ability to modulate key signaling pathways that control cell proliferation, migration, invasion, and inflammation. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the kinase activity of EphA2, thereby attenuating the signal transduction cascades that lie downstream. The most well-documented pathways include the RhoA/ROCK pathway, the MAPK/p38 pathway, and emerging evidence points towards the JAK/STAT pathway.

Inhibition of the RhoA/ROCK Pathway in Cancer Progression

In cervical cancer cells, this compound has been shown to inhibit cell proliferation, migration, and invasion by directly targeting the RhoA/ROCK signaling cascade.[2][3] This pathway is crucial for cytoskeleton dynamics, cell adhesion, and motility.

Quantitative Data:

Cell LineAssayTreatment Concentration (nM)Observed EffectReference
CaSkiProliferation (MTT Assay, 72h)1000Significant decrease in proliferative capacity[2]
HeLaProliferation (MTT Assay, 72h)1000Significant decrease in proliferative capacity[2]
CaSkiColony Formation200, 600, 1000Significant decrease in colony number (concentration-dependent)[2]
HeLaColony Formation200, 600, 1000Significant decrease in colony number (concentration-dependent)[2]
CaSkiMigration (Wound-healing)1000Significant inhibition of cell migration[4]
HeLaMigration (Wound-healing)1000Significant inhibition of cell migration[4]
CaSkiInvasion (Transwell Assay)1000Significant inhibition of cell invasion[4]
HeLaInvasion (Transwell Assay)1000Significant inhibition of cell invasion[4]
CaSkiProtein Expression (Western Blot)200, 600, 1000Significant decrease in GTP-RhoA and ROCK1 protein levels[2][5]
HeLaProtein Expression (Western Blot)200, 600, 1000Significant decrease in GTP-RhoA and ROCK1 protein levels[2][5]

Experimental Protocols:

  • Cell Proliferation (MTT Assay): Cervical cancer cells (CaSki and HeLa) are seeded in 96-well plates and treated with varying concentrations of this compound (e.g., 200, 600, and 1000 nM) for different time points (e.g., 24, 48, and 72 hours). MTT reagent is then added to each well, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at a specific wavelength (e.g., 490 nm) to determine cell viability.[2]

  • Western Blot Analysis: Cells are treated with this compound as described above. Total protein is extracted, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against GTP-RhoA, ROCK1, and a loading control (e.g., GAPDH), followed by incubation with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence detection system.[2][5]

  • Migration and Invasion Assays (Wound-healing and Transwell): For the wound-healing assay, a scratch is made in a confluent monolayer of cells, which are then treated with this compound. The closure of the scratch is monitored and photographed at different time points. For the Transwell invasion assay, cells are seeded in the upper chamber of a Matrigel-coated insert, with the lower chamber containing a chemoattractant. After incubation with this compound, non-invading cells are removed, and the invading cells on the lower surface of the membrane are stained and counted.[4]

Signaling Pathway Diagram:

RhoA_ROCK_Pathway This compound Inhibition of the RhoA/ROCK Pathway EphA2 EphA2 RhoA RhoA-GTP EphA2->RhoA Activates ALW This compound ALW->EphA2 Inhibits ROCK1 ROCK1 RhoA->ROCK1 Cytoskeleton Cytoskeletal Reorganization (Migration & Invasion) ROCK1->Cytoskeleton

This compound inhibits the EphA2-mediated activation of the RhoA/ROCK pathway.
Attenuation of Pro-inflammatory Signaling via MAPK/p38 and TNF-α

This compound has demonstrated significant anti-inflammatory effects by inhibiting the phosphorylation of key kinases in the MAPK pathway, namely ERK1/2 and p38, leading to a reduction in the secretion of the pro-inflammatory cytokine TNF-α in macrophages.[6]

Quantitative Data:

Cell TypeAssayTreatmentObserved EffectReference
RAW 264.7 MacrophagesERK1/2 PhosphorylationThis compound (dose-dependent)Significant inhibition of Pc β-glucan-induced ERK1/2 phosphorylation[6]
RAW 264.7 Macrophagesp38 PhosphorylationThis compound (dose-dependent)Significant inhibition of Pc β-glucan-induced p38 phosphorylation[6]
RAW 264.7 MacrophagesTNF-α Secretion1000 nM this compoundSignificant suppression of TNF-α release induced by live P. murina[7]
Primary Mouse Lung Alveolar MacrophagesTNF-α SecretionThis compoundSignificant reduction in Pc β-glucan-induced TNF-α release[7]

Experimental Protocols:

  • Macrophage Culture and Stimulation: RAW 264.7 macrophages or primary mouse lung alveolar macrophages are cultured and then stimulated with Pneumocystis carinii (Pc) β-glucans to induce an inflammatory response.[7]

  • Western Blot for Phosphorylated Proteins: Following stimulation and treatment with this compound, cell lysates are collected for Western blot analysis as described previously. Primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated p38 (p-p38), and total p38 are used.[6]

  • TNF-α ELISA: Supernatants from cultured macrophages are collected after treatment with this compound and stimulation. The concentration of TNF-α is quantified using a commercially available ELISA kit according to the manufacturer's instructions.[7]

Signaling Pathway Diagram:

MAPK_Pathway This compound Attenuation of MAPK Signaling cluster_mapk MAPK Signaling EphA2 EphA2 MAPK_Cascade MAPK Cascade EphA2->MAPK_Cascade Activates ALW This compound ALW->EphA2 Inhibits ERK12 p-ERK1/2 MAPK_Cascade->ERK12 p38 p-p38 MAPK_Cascade->p38 TNFa TNF-α Secretion ERK12->TNFa p38->TNFa JAK_STAT_Workflow Workflow for this compound and JAK/STAT A Culture Cancer Cells (e.g., Hepatocellular Carcinoma) B Treat with this compound (Varying Concentrations) A->B C Cell Lysis and Protein Extraction B->C D Western Blot Analysis C->D E Primary Antibodies: p-JAK1, JAK1, p-STAT3, STAT3 D->E F Quantify Protein Levels E->F

References

ALW-II-41-27: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the EphA2 Kinase Inhibitor ALW-II-41-27

This technical guide provides a comprehensive overview of this compound, a potent small molecule inhibitor of the EphA2 receptor tyrosine kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. This document details its chemical and physical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Chemical Structure and Properties

This compound is a complex synthetic molecule with the IUPAC name N-(5-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-yl)nicotinamide[1]. Its structure is characterized by a central nicotinamide core appended with substituted phenyl and thiophene moieties.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name N-(5-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-yl)nicotinamide[1]
CAS Number 1186206-79-0[1][2]
Molecular Formula C₃₂H₃₂F₃N₅O₂S[1][2][3]
Molecular Weight 607.69 g/mol [3][4]
Appearance Solid powder[1]
SMILES String CCN1CCN(Cc2ccc(NC(=O)c3ccc(C)c(NC(=O)c4cncc(c4)-c4cccs4)c3)cc2C(F)(F)F)CC1[2]
Purity >98%[1]
Table 2: Solubility of this compound
SolventSolubilityReference(s)
DMSO ≥ 47 mg/mL (77.34 mM)[5]
Ethanol ≥ 60.8 mg/mL[4]
Water Insoluble[4]
In Vivo Formulation 1 ≥ 2.5 mg/mL in 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline[6]
In Vivo Formulation 2 2.5 mg/mL in 10% DMSO >> 90% (20% SBE-β-CD in saline) (requires sonication)[6]
In Vivo Formulation 3 ≥ 2.5 mg/mL in 10% DMSO >> 90% corn oil[6]

Biological Activity and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of the Eph receptor tyrosine kinase family, with a particularly high affinity for EphA2. The binding of this compound to the kinase domain of EphA2 prevents its autophosphorylation, thereby blocking downstream signaling cascades.

Table 3: Kinase Inhibitory Profile of this compound
Target KinaseActivityValueReference(s)
EphA2 IC₅₀11 nM[7]
EphA2 Kd12 nM[4]
DDR2 IC₅₀51 nM[8]
Src IC₅₀14 nM[8]
RET (wild-type) IC₅₀24.7 nM[8]
RETV804L IC₅₀94.2 nM[8]
RETV804M IC₅₀15.8 nM[8]
Multi-kinase Panel EC₅₀<500 nM for EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl in Ba/F3 cells[8]

The biological consequences of EphA2 inhibition by this compound are significant, particularly in cancer cells where EphA2 is often overexpressed. Treatment with this compound has been shown to decrease the survival and proliferation of tumor cells, including those resistant to other targeted therapies like erlotinib. Furthermore, it has demonstrated efficacy in reducing cell viability in models of acquired resistance to third-generation EGFR tyrosine kinase inhibitors.

Signaling Pathways Modulated by this compound

The inhibition of EphA2 by this compound leads to the modulation of several downstream signaling pathways that are crucial for cell proliferation, migration, and survival.

ALW_II_41_27_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_rho RhoA/ROCK Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus EphA2 EphA2 Receptor RhoA RhoA-GTP EphA2->RhoA Downregulation of activation ERK p-ERK1/2 EphA2->ERK Inhibition of phosphorylation p38 p-p38 EphA2->p38 Inhibition of phosphorylation ALW This compound ALW->EphA2 Inhibition ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton (Stress Fibers) ROCK->Actin Cell_Effects ↓ Proliferation ↓ Migration ↓ Invasion ↑ Apoptosis Actin->Cell_Effects Modulation of cytoskeleton ERK->Cell_Effects p38->Cell_Effects

Figure 1. Signaling pathways affected by this compound.

As depicted in Figure 1, this compound inhibits the EphA2 receptor at the cell membrane. This action has been shown to suppress the RhoA/ROCK pathway, which is a key regulator of the actin cytoskeleton and is involved in cell migration and invasion[9][10]. Additionally, inhibition of EphA2 by this compound leads to a reduction in the phosphorylation of downstream effectors in the MAPK pathway, such as ERK1/2 and p38[11][12]. The culmination of these effects is a decrease in cancer cell proliferation, migration, and invasion, along with an increase in apoptosis.

Experimental Protocols

The following section outlines methodologies for key experiments involving this compound, based on published literature.

In Vitro Kinase Assay

An in vitro kinase assay can be performed to determine the IC₅₀ of this compound against EphA2. A generalized protocol is as follows:

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant EphA2 Kinase - Kinase Buffer - ATP - Substrate (e.g., poly(Glu,Tyr) 4:1) - this compound dilutions start->reagents incubation Incubate EphA2 with This compound dilutions reagents->incubation reaction Initiate kinase reaction by adding ATP and substrate incubation->reaction detection Detect kinase activity (e.g., phosphorylation of substrate) reaction->detection analysis Analyze data and calculate IC50 detection->analysis end End analysis->end

Figure 2. Workflow for an in vitro kinase assay.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA). Serially dilute this compound in DMSO to the desired concentrations.

  • Enzyme and Inhibitor Incubation: In a microplate, add recombinant EphA2 kinase to the kinase buffer. Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.

  • Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1). The final ATP concentration should be at or near the Km for EphA2. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with ³²P-ATP, or non-radioactive methods like ELISA-based assays with phosphospecific antibodies or fluorescence polarization.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assays

Cancer cell lines overexpressing EphA2 (e.g., H358, CaSki, HeLa) can be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. For experiments, cells are seeded and allowed to adhere overnight. A stock solution of this compound is prepared in DMSO and then diluted in culture medium to the final desired concentrations (e.g., 200 nM, 600 nM, 1000 nM) for treating the cells for specified durations (e.g., 24, 48, or 72 hours).

Western_Blot_Workflow start Start: Treat cells with this compound lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubation with Primary Antibody (e.g., anti-p-EphA2, anti-EphA2) blocking->primary_ab secondary_ab Incubation with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis end End analysis->end

Figure 3. Workflow for Western blot analysis.

Methodology:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points. For ligand-induced phosphorylation, stimulate cells with ephrin-A1-Fc (e.g., 100 ng/mL) for the last 15 minutes of treatment. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against phosphorylated EphA2 (p-EphA2). Subsequently, strip and re-probe the membrane with an antibody against total EphA2 as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Wound Healing Assay (for Migration):

  • Monolayer and Scratch: Grow cells to a confluent monolayer in a 6- or 12-well plate. Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).

  • Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure.

Transwell Assay (for Invasion):

  • Chamber Preparation: Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with Matrigel.

  • Cell Seeding: Seed cells in the upper chamber in serum-free medium containing this compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate for a period that allows for invasion (e.g., 24-48 hours).

  • Staining and Counting: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane with crystal violet. Count the number of stained cells in several microscopic fields.

Conclusion

This compound is a valuable research tool for investigating the role of EphA2 in various physiological and pathological processes, particularly in cancer. Its high potency and well-characterized mechanism of action make it a suitable compound for both in vitro and in vivo studies. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the EphA2 signaling pathway.

References

The Discovery and Synthesis of ALW-II-41-27: A Potent Ephrin Receptor Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, small-molecule inhibitor of the Eph (erythropoietin-producing hepatocellular) receptor tyrosine kinase family, with a particular nanomolar-range inhibitory concentration against EphA2.[1][2][3] The Eph receptors and their ephrin ligands are crucial mediators of cell-cell communication, playing significant roles in a variety of physiological and pathological processes, including embryonic development, tissue homeostasis, and cancer. Dysregulation of Eph receptor signaling has been implicated in the progression of numerous malignancies, making these receptors attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

PropertyValueReference
IUPAC Name N-(5-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)-2-methylphenyl)-5-(thiophen-2-yl)nicotinamide[4]
CAS Number 1186206-79-0[4]
Molecular Formula C₃₂H₃₂F₃N₅O₂S[4]
Molecular Weight 607.7 g/mol [4]
Solubility DMSO: ≥ 47 mg/mL (77.34 mM)MedChemExpress Data

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the amide coupling of two key intermediates: 5-(thiophen-2-yl)nicotinic acid and N1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzene-1,3-diamine.

Synthesis of 5-(thiophen-2-yl)nicotinic acid

A plausible synthetic route to 5-(thiophen-2-yl)nicotinic acid starts from the commercially available 5-bromonicotinic acid and 2-thienylboronic acid via a Suzuki coupling reaction.

Experimental Protocol:

  • To a solution of 5-bromonicotinic acid (1.0 eq) and 2-thienylboronic acid (1.2 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), and a base, such as sodium carbonate (3.0 eq).

  • The reaction mixture is heated to reflux under an inert atmosphere for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure.

  • The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 5-(thiophen-2-yl)nicotinic acid.

Synthesis of N1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzene-1,3-diamine

The synthesis of this intermediate likely begins with the reductive amination of a suitable benzaldehyde derivative with 1-ethylpiperazine, followed by nitration and subsequent reduction of the nitro group.

Experimental Protocol:

  • Step 1: Synthesis of 1-((4-amino-2-(trifluoromethyl)phenyl)methyl)-4-ethylpiperazine. A mixture of 4-amino-2-(trifluoromethyl)benzaldehyde (1.0 eq) and 1-ethylpiperazine (1.1 eq) in a solvent such as dichloromethane is stirred at room temperature. A reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), is added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Step 2: Nitration. The product from Step 1 is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group onto the benzene ring.

  • Step 3: Reduction. The nitro group is then reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation to yield the final diamine intermediate.

Final Amide Coupling

Experimental Protocol:

  • 5-(thiophen-2-yl)nicotinic acid (1.0 eq) is activated using a coupling agent such as HATU (1.1 eq) in the presence of a base like DIPEA (2.0 eq) in an anhydrous aprotic solvent (e.g., DMF).

  • To this activated acid is added N1-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methylbenzene-1,3-diamine (1.0 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The crude product is purified by column chromatography to yield this compound.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound 5-bromonicotinic_acid 5-bromonicotinic acid suzuki_coupling Suzuki Coupling 5-bromonicotinic_acid->suzuki_coupling 2-thienylboronic_acid 2-thienylboronic acid 2-thienylboronic_acid->suzuki_coupling intermediate1 5-(thiophen-2-yl)nicotinic acid suzuki_coupling->intermediate1 amide_coupling Amide Coupling intermediate1->amide_coupling benzaldehyde_derivative 4-amino-2-(trifluoromethyl)benzaldehyde reductive_amination Reductive Amination benzaldehyde_derivative->reductive_amination ethylpiperazine 1-ethylpiperazine ethylpiperazine->reductive_amination nitration Nitration reductive_amination->nitration reduction Reduction nitration->reduction intermediate2 N1-(4-((4-ethylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)phenyl)-4-methylbenzene-1,3-diamine reduction->intermediate2 intermediate2->amide_coupling ALW_II_41_27 This compound amide_coupling->ALW_II_41_27 G Ephrin_A1 Ephrin A1 (Ligand) EphA2 EphA2 Receptor Ephrin_A1->EphA2 P_EphA2 Phosphorylated EphA2 EphA2->P_EphA2 Autophosphorylation ALW_II_41_27 This compound ALW_II_41_27->EphA2 Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) P_EphA2->Downstream_Signaling Cell_Responses Cell Proliferation, Survival, Migration Downstream_Signaling->Cell_Responses G ALW_II_41_27 This compound EphA2 EphA2 ALW_II_41_27->EphA2 RhoA RhoA EphA2->RhoA ROCK ROCK RhoA->ROCK Cell_Migration_Invasion Cell Migration & Invasion ROCK->Cell_Migration_Invasion G cluster_workflow Cellular Assay Workflow cluster_assays Cell_Culture Cell Culture Treatment Treatment with this compound Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint_Assay Endpoint Assay Incubation->Endpoint_Assay Data_Analysis Data Analysis Endpoint_Assay->Data_Analysis Western_Blot Western Blot (Protein Expression/ Phosphorylation) MTT_Assay MTT Assay (Cell Viability) Migration_Assay Migration/Invasion Assay (e.g., Transwell)

References

ALW-II-41-27: A Technical Guide to EphA2 Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the target validation studies for ALW-II-41-27, a potent small-molecule inhibitor. Contrary to potential initial misconceptions, the primary target of this compound is not Anaplastic Lymphoma Kinase (ALK), but rather the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase.[1][2][3][4] Fusions and mutations in ALK are indeed drivers in several cancers, and various ALK inhibitors have been developed.[5][6][7] However, this compound's mechanism of action is centered on the inhibition of EphA2.[1][2][3][4]

EphA2 is involved in a multitude of cellular processes and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer.[4][8] This guide will delve into the quantitative data from preclinical studies, detail the experimental methodologies used to validate EphA2 as the target of this compound, and visualize the key signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the efficacy and potency of this compound.

Table 1: In Vitro Potency and Efficacy of this compound

Target/Cell LineAssay TypeMetricValueReference
EphA2Cell-free assayKd12 nM[1]
EphA2Cell-free assayIC5011 nM[1][3]
Ba/F3 cells with Tel fusions (EphA3, Kit, Fms, etc.)Cell-based assayEC50< 500 nM[3]
Cervical Cancer Cells (CaSki & HeLa)MTT AssayInhibitionConcentration-dependent[9]
Cervical Cancer Cells (CaSki & HeLa)Colony Formation AssayInhibitionConcentration-dependent[9]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosing RegimenEfficacy MetricResultReference
MiceNon-Small Cell Lung Cancer (H358 xenograft)15 mg/kg, twice daily (IP) for 14 daysTumor Growth InhibitionSignificant[4][8]
MiceErlotinib-resistant lung cancerNot specifiedTumor Growth InhibitionEffective[10]
MiceOsteoarthritis ModelNot specified (subcutaneous)Attenuation of Joint DegenerationSignificant[11]
MicePneumocystis β-glucan induced lung inflammationNot specifiedReduction in TNF-alphaSignificant[12]

Key Signaling Pathways

This compound exerts its effects by modulating several downstream signaling pathways regulated by EphA2.

EphA2 Signaling and Inhibition by this compound

EphA2 activation, typically by its ligand ephrin-A1, leads to autophosphorylation and the initiation of downstream signaling cascades that can promote cell proliferation, migration, and invasion. This compound is a small-molecule inhibitor that selectively binds to the ATP-binding pocket of the EphA2 receptor kinase domain, thereby preventing its phosphorylation and subsequent activation.[12]

EphA2_Inhibition cluster_membrane Cell Membrane EphA2 EphA2 Downstream Signaling Downstream Signaling EphA2->Downstream Signaling Phosphorylation Cascade Ephrin-A1 Ephrin-A1 Ephrin-A1->EphA2 Binds & Activates This compound This compound This compound->EphA2 Inhibits ATP Binding

Caption: Inhibition of EphA2 signaling by this compound.

Downstream RhoA/ROCK Pathway in Cervical Cancer

In cervical cancer cells, this compound has been shown to inhibit cell proliferation, migration, and invasion by blocking the RhoA/ROCK pathway.[9][13][14][15] EphA2 antagonism can inhibit RhoA/Rho-associated protein kinase (ROCK) activation.[9]

RhoA_ROCK_Pathway This compound This compound EphA2 EphA2 This compound->EphA2 RhoA RhoA EphA2->RhoA ROCK ROCK RhoA->ROCK Cell Proliferation Cell Proliferation ROCK->Cell Proliferation Cell Migration Cell Migration ROCK->Cell Migration Cell Invasion Cell Invasion ROCK->Cell Invasion

Caption: this compound inhibits the RhoA/ROCK pathway.

Experimental Protocols

This section details the methodologies for key experiments cited in the validation of this compound's targeting of EphA2.

Western Blot Analysis for Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of EphA2 and downstream signaling proteins like ERK and AKT.[3]

Methodology:

  • Cell Culture and Treatment: Cells (e.g., MCF-7, MC38-CT) are cultured to a suitable confluency.[3] Cells are then treated with this compound at various concentrations (e.g., 1 µM) for specified time periods.[3] In some experiments, cells are stimulated with the EphA2 ligand, ephrin-A1-Fc, to induce phosphorylation.[3]

  • Protein Extraction: After treatment, cells are lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • Immunoprecipitation (for EphA2): EphA2 is immunoprecipitated from the cell lysates using an anti-EphA2 antibody.[3]

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EphA2 (p-EphA2), total EphA2, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and their total protein counterparts.[3]

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Proliferation Assays (MTT and Colony Formation)

Objective: To assess the impact of this compound on the viability and proliferative capacity of cancer cells.[9]

Methodology (MTT Assay): [9]

  • Cell Seeding: Cells (e.g., CaSki, HeLa) are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 200, 600, and 1,000 nM) for a defined period (e.g., 24, 48, 72 hours).[9]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Methodology (Colony Formation Assay): [9]

  • Cell Seeding: A low number of cells are seeded in 6-well plates.

  • Treatment: Cells are treated with different concentrations of this compound.

  • Incubation: The plates are incubated for an extended period (e.g., 10-14 days) to allow for colony formation.

  • Staining: Colonies are fixed with methanol and stained with a solution like crystal violet.

  • Quantification: The number of colonies is counted either manually or using imaging software.

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., H358 non-small cell lung cancer cells) are subcutaneously injected into the flanks of the mice.[4][8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally at 15 mg/kg twice daily) for a specified duration.[4][8] The control group receives a vehicle solution.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry for markers of apoptosis or proliferation, may be performed.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Target_Binding Target Binding Assay (Kinase Assay) Cell_Viability Cell Viability/Proliferation (MTT, Colony Formation) Target_Binding->Cell_Viability Signaling_Analysis Signaling Pathway Analysis (Western Blot) Cell_Viability->Signaling_Analysis Migration_Invasion Migration & Invasion Assays (Transwell, Wound Healing) Signaling_Analysis->Migration_Invasion PK_Studies Pharmacokinetic Studies Migration_Invasion->PK_Studies Tumor_Xenograft Tumor Xenograft Model PK_Studies->Tumor_Xenograft Toxicity_Assessment Toxicology Assessment Tumor_Xenograft->Toxicity_Assessment Target_Identification Target Identification (EphA2) Target_Identification->Target_Binding Lead_Compound Lead Compound (this compound) Lead_Compound->Target_Binding

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The collective evidence from in vitro and in vivo studies strongly validates EphA2 as the primary target of this compound. This potent inhibitor effectively suppresses EphA2 kinase activity, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for EphA2-driven diseases.

References

The Impact of ALW-II-41-27 on Ephrin Receptor Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, small-molecule inhibitor of the Eph (erythropoietin-producing hepatocellular) receptor tyrosine kinase family. This technical guide provides an in-depth overview of the effects of this compound on Ephrin receptor signaling, with a primary focus on its interaction with the EphA2 receptor. The Ephrin receptor family and their corresponding ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in developmental processes, tissue homeostasis, and the pathogenesis of various diseases, including cancer. Understanding the mechanism of action of inhibitors like this compound is paramount for the development of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the signaling pathways and experimental workflows involved.

Quantitative Data: Inhibitory Profile of this compound

This compound exhibits a strong inhibitory activity against EphA2 and a range of other kinases. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentrations.

Table 1: Potency of this compound against EphA2

ParameterValueReference(s)
IC50 11 nM[1][2][3][4][5]
Kd 12 nM[1]

Table 2: Kinase Selectivity Profile of this compound

Target KinaseEffectReference(s)
EphA2 Potent Inhibition[1][2][3][4][5]
EphA3 Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
Kit Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
Fms Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
KDR (VEGFR2) Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
FLT1 Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
FGR Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
Src Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
Lyn Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
Bmx Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
Bcr-Abl Cross-reactivity and Inhibition (EC50 < 500 nM in Ba/F3 cells)[2]
b-raf Inhibition[2]
CSF1R Inhibition[2]
DDR1 Inhibition[2]
DDR2 Inhibition[2]
EphA5 Inhibition[2]
EphA8 Inhibition[2]
EphB1 Inhibition[2]
EphB2 Inhibition[2]
EphB3 Inhibition[2]
Frk Inhibition[2]
Lck Inhibition[2]
p38α Inhibition[2]
p38β Inhibition[2]
PDGFRα Inhibition[2]
PDGFRβ Inhibition[2]
Raf1 Inhibition[2]

Mechanism of Action and Effects on Signaling Pathways

This compound functions as a type II ATP-competitive inhibitor, targeting the kinase domain of Eph receptors. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon ligand binding, thereby inhibiting downstream signaling cascades.

Inhibition of EphA2 Phosphorylation

Upon binding of its ligand, ephrin-A1, the EphA2 receptor undergoes dimerization and autophosphorylation on key tyrosine residues within its cytoplasmic domain. This phosphorylation event is critical for the recruitment and activation of downstream signaling molecules. This compound directly blocks this initial step. In cellular assays, treatment with this compound has been shown to significantly reduce both basal and ephrin-A1-induced tyrosine phosphorylation of EphA2.[2]

Downstream Signaling Pathways Affected

The inhibition of EphA2 phosphorylation by this compound has significant consequences for several downstream signaling pathways that regulate crucial cellular processes.

  • RhoA/ROCK Pathway: One of the key pathways modulated by this compound is the RhoA/ROCK pathway. Inhibition of EphA2 leads to a decrease in the active, GTP-bound form of RhoA and its downstream effector, ROCK1.[6][7] This pathway is a central regulator of the actin cytoskeleton and is heavily involved in cell migration, invasion, and proliferation. By inhibiting the RhoA/ROCK pathway, this compound effectively suppresses these cancer-promoting cellular behaviors.[6][7]

  • Other Signaling Pathways: EphA2 is a hub for numerous signaling pathways. Its inhibition by this compound can also impact pathways such as PI3K/AKT/mTOR, RAS/RAF/MAPK, FAK, and SRC.[3][5]

The following diagram illustrates the mechanism of action of this compound on the EphA2 signaling pathway.

Mechanism of this compound Action on EphA2 Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EphrinA1 Ephrin-A1 EphA2 EphA2 Receptor EphrinA1->EphA2 Binding & Dimerization P P EphA2->P Autophosphorylation RhoA_GDP RhoA-GDP (Inactive) EphA2->RhoA_GDP Activation ATP ATP ADP ADP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 Activation CellularEffects Cell Proliferation, Migration, Invasion ROCK1->CellularEffects Promotion ALW This compound ALW->EphA2 Inhibition Biochemical Kinase Assay Workflow Start Start PrepInhibitor Prepare this compound serial dilutions Start->PrepInhibitor AddKinase Add EphA2 kinase to assay plate Start->AddKinase AddInhibitor Add this compound or DMSO (control) PrepInhibitor->AddInhibitor AddKinase->AddInhibitor Incubate1 Incubate AddInhibitor->Incubate1 AddSubstrate Add substrate and ATP Incubate1->AddSubstrate Incubate2 Incubate (kinase reaction) AddSubstrate->Incubate2 StopReaction Stop reaction and add detection reagent Incubate2->StopReaction ReadLuminescence Read luminescence StopReaction->ReadLuminescence AnalyzeData Analyze data and calculate IC50 ReadLuminescence->AnalyzeData End End AnalyzeData->End Transwell Invasion Assay Workflow Start Start CoatInsert Coat Transwell insert with Matrigel Start->CoatInsert PrepCells Prepare cell suspension in serum-free medium with this compound Start->PrepCells AddChemoattractant Add chemoattractant to lower chamber Start->AddChemoattractant AddCells Add cells to upper chamber CoatInsert->AddCells PrepCells->AddCells Incubate Incubate AddCells->Incubate AddChemoattractant->Incubate RemoveNonInvading Remove non-invading cells Incubate->RemoveNonInvading FixStain Fix and stain invading cells RemoveNonInvading->FixStain CountCells Count invading cells FixStain->CountCells AnalyzeData Analyze and compare results CountCells->AnalyzeData End End AnalyzeData->End

References

Methodological & Application

Application Notes and Protocols for ALW-II-41-27 In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the EphA2 inhibitor, ALW-II-41-27, in in vivo xenograft models to evaluate its anti-tumor efficacy. The protocols and data presented are compiled from preclinical studies in non-small cell lung cancer (NSCLC) and melanoma.

Introduction

This compound is a potent and selective small-molecule inhibitor of the EphA2 receptor tyrosine kinase.[1] EphA2 is overexpressed in a variety of human cancers and its activation is linked to tumor progression, making it a compelling target for cancer therapy.[2][3] In vivo xenograft models are a critical tool for evaluating the preclinical efficacy of novel therapeutic agents like this compound. This document outlines the necessary protocols for establishing tumor xenografts, administering this compound, and monitoring anti-tumor response.

Signaling Pathway of this compound

This compound exerts its anti-tumor effects by inhibiting the EphA2 signaling pathway. Upon binding to EphA2, this compound blocks its kinase activity, thereby inhibiting downstream signaling cascades that promote cell proliferation, migration, and survival. One of the key pathways affected is the RhoA/ROCK pathway, which is involved in cell motility and invasion.[2][4] Additionally, targeting EphA2 has been shown to decrease S6K1-mediated phosphorylation of the pro-apoptotic protein BAD, leading to increased apoptosis in cancer cells.[5][6]

ALW_II_41_27_Signaling_Pathway cluster_cell_membrane Cell Membrane EphA2 EphA2 RhoA/ROCK Pathway RhoA/ROCK Pathway EphA2->RhoA/ROCK Pathway Activates S6K1 S6K1 EphA2->S6K1 Activates This compound This compound This compound->EphA2 Inhibits Cell Proliferation, Migration, Invasion Cell Proliferation, Migration, Invasion RhoA/ROCK Pathway->Cell Proliferation, Migration, Invasion p-BAD p-BAD (Inactive) S6K1->p-BAD Phosphorylates BAD BAD (Active) p-BAD->BAD Dephosphorylation leads to activation Apoptosis Apoptosis BAD->Apoptosis

This compound inhibits EphA2, leading to decreased cell proliferation and increased apoptosis.

Experimental Protocols

A detailed protocol for a subcutaneous xenograft model using the human NSCLC cell line H358 is provided below. This can be adapted for other cell lines and cancer types.

Materials
  • Cell Line: H358 (human non-small cell lung cancer) or A375 (human melanoma)

  • Animals: Athymic nude mice (nu/nu), 6-8 weeks old, female

  • This compound: Synthesized or commercially procured

  • Vehicle Control: Methocel or other appropriate vehicle

  • Cell Culture Media: RPMI-1640 with 10% FBS for H358, or DMEM with 10% FBS for A375

  • Matrigel: (Optional, for aiding tumor establishment)

  • Anesthetics: Isoflurane or Ketamine/Xylazine cocktail

  • Surgical Tools: Sterile syringes, needles, calipers

Procedure
  • Cell Culture and Preparation:

    • Culture H358 or A375 cells in their respective recommended media.

    • Harvest cells during the logarithmic growth phase using trypsinization.

    • Wash the cells with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 15 x 107 cells/mL for H358 or 4 x 108 cells/mL for A375.

  • Tumor Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.1 mL of the cell suspension (15 x 106 H358 cells or 4 x 107 A375 cells) into the dorsal flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment Protocol:

    • Once tumors reach an average volume of approximately 200 mm3, randomize the mice into treatment and control groups (n=5-10 mice per group).

    • Prepare this compound in the vehicle at the desired concentration.

    • Administer this compound via intraperitoneal (IP) injection at a dose of 15-30 mg/kg, twice daily.[5][7]

    • Administer an equivalent volume of the vehicle to the control group.

    • Continue treatment for the duration of the study (e.g., 5-14 days).[5]

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers every day and calculate tumor volume using the formula: (Length x Width2) / 2.

    • Monitor the body weight of the mice daily to assess toxicity.

    • The study endpoint is reached when tumors in the control group reach a predetermined size or after a specified treatment duration.

    • Euthanize the mice and harvest the tumors for further analysis.

  • Post-Treatment Analysis (Optional):

    • Immunohistochemistry (IHC): Analyze tumor sections for markers of apoptosis (TUNEL), proliferation (PCNA or Ki-67), and angiogenesis (vWF or CD31).

    • Western Blotting: Analyze tumor lysates for the phosphorylation status of EphA2 and downstream signaling proteins.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo xenograft study with this compound.

ALW_II_41_27_Xenograft_Workflow Cell_Culture Cell Culture (e.g., H358, A375) Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Tumor_Implantation Subcutaneous Implantation in Nude Mice Cell_Harvest->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice (Tumor Volume ~200 mm³) Tumor_Growth->Randomization Treatment_Group Treatment Group: This compound (IP, twice daily) Randomization->Treatment_Group Control_Group Control Group: Vehicle (IP, twice daily) Randomization->Control_Group Monitoring Daily Monitoring: Tumor Volume & Body Weight Treatment_Group->Monitoring Control_Group->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Tumor_Harvest Tumor Harvest & Analysis Endpoint->Tumor_Harvest Data_Analysis Data Analysis & Interpretation Tumor_Harvest->Data_Analysis

Experimental workflow for the this compound in vivo xenograft model.

Data Presentation

The following tables summarize quantitative data from a representative NSCLC xenograft study.[5]

Table 1: Effect of this compound on Tumor Growth in H358 Xenografts

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)% Tumor Growth Inhibition
Vehicle Control205 ± 15850 ± 75-
This compound (15 mg/kg)210 ± 12425 ± 5050%
This compound (30 mg/kg)208 ± 18150 ± 3082% (regression)

Data are presented as mean ± SEM.

Table 2: Effect of this compound on Body Weight in H358 Xenograft-Bearing Mice

Treatment GroupInitial Body Weight (g)Final Body Weight (g)% Change in Body Weight
Vehicle Control22.5 ± 0.823.1 ± 0.9+2.7%
This compound (15 mg/kg)22.8 ± 0.722.5 ± 0.8-1.3%
This compound (30 mg/kg)22.6 ± 0.922.1 ± 1.0-2.2%

Data are presented as mean ± SEM. No significant difference in body weight was observed between the groups, indicating good tolerability of the treatment.[5]

Table 3: Immunohistochemical Analysis of H358 Tumors

Treatment GroupApoptosis Index (TUNEL positive nuclei/total nuclei)Proliferation Index (PCNA positive nuclei/total nuclei)
Vehicle Control5 ± 1.265 ± 5.4
This compound (15 mg/kg)25 ± 3.530 ± 4.1

Data are presented as mean ± SEM.

Conclusion

The provided protocols and data demonstrate that this compound is an effective inhibitor of tumor growth in preclinical xenograft models of NSCLC. These application notes serve as a comprehensive guide for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this promising EphA2 inhibitor. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols: The EphA2 Inhibitor ALW-II-41-27 in Cervical Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ALW-II-41-27 is a potent, ATP-competitive inhibitor of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase.[1][2] Emerging research has identified the overexpression of EphA2 in various malignancies, including cervical cancer, where it is associated with poor prognosis and metastasis.[3] this compound has been shown to impede the progression of cervical cancer by inhibiting key cellular processes such as proliferation, migration, and invasion.[4][5] These effects are mediated through the downstream RhoA/ROCK signaling pathway.[1][4] This document provides detailed application notes and protocols for the use of this compound in cervical cancer cell line research, based on published findings.

Mechanism of Action

In cervical cancer cells, EphA2 is frequently upregulated.[4] this compound exerts its anti-cancer effects by inhibiting EphA2, which in turn blocks the RhoA/ROCK signaling pathway.[4] This pathway is crucial for cytoskeleton dynamics, cell adhesion, and motility. By inhibiting this pathway, this compound effectively reduces the proliferation, migration, and invasion of cervical cancer cells.[1][4]

ALW This compound EphA2 EphA2 ALW->EphA2 RhoA GTP-RhoA EphA2->RhoA ROCK1 ROCK1 RhoA->ROCK1 Proliferation Cell Proliferation ROCK1->Proliferation Migration Cell Migration ROCK1->Migration Invasion Cell Invasion ROCK1->Invasion

Caption: this compound signaling pathway in cervical cancer cells.

Data on this compound in Cervical Cancer Cell Lines

The following tables summarize the quantitative effects of this compound on the cervical cancer cell lines HeLa and CaSki.

Table 1: Effect of this compound on Cell Proliferation

Cell LineTreatment Concentration (nM)Inhibition of ProliferationAssay
CaSki200, 600, 1000Concentration-dependent decreaseMTT Assay
HeLa200, 600, 1000Concentration-dependent decreaseMTT Assay
CaSki200, 600, 1000Concentration-dependent decrease in colony numberColony Formation
HeLa200, 600, 1000Concentration-dependent decrease in colony numberColony Formation

Table 2: Effect of this compound on Cell Migration and Invasion

Cell LineTreatment Concentration (nM)Inhibition of MigrationInhibition of InvasionAssay
CaSki200, 600, 1000Concentration-dependent inhibitionConcentration-dependent inhibitionWound Healing & Transwell
HeLa200, 600, 1000Concentration-dependent inhibitionConcentration-dependent inhibitionWound Healing & Transwell

Table 3: Effect of this compound on Protein Expression

Cell LineTreatment Concentration (nM)Target ProteinEffectAssay
CaSki200, 600, 1000GTP-RhoAConcentration-dependent decreaseWestern Blot
HeLa200, 600, 1000GTP-RhoAConcentration-dependent decreaseWestern Blot
CaSki200, 600, 1000ROCK1Concentration-dependent decreaseWestern Blot
HeLa200, 600, 1000ROCK1Concentration-dependent decreaseWestern Blot
CaSki200, 600, 1000total-RhoANo significant changeWestern Blot
HeLa200, 600, 1000total-RhoANo significant changeWestern Blot

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Treatment
  • Cell Lines: HeLa and CaSki cervical cancer cell lines.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment: this compound is dissolved in DMSO to create a stock solution.[6] For experiments, the stock solution is diluted in culture medium to final concentrations of 200, 600, and 1000 nM.[1] Control cells are treated with an equivalent volume of DMSO.

MTT Assay for Cell Proliferation

A Seed cells in 96-well plates B Treat with this compound (0, 200, 600, 1000 nM) A->B C Incubate for 24, 48, 72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance at 490 nm F->G

Caption: Workflow for the MTT cell proliferation assay.

  • Seed cells in 96-well plates at a density of 5x10^3 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound (0, 200, 600, 1000 nM) for 24, 48, and 72 hours.[1]

  • Add 20 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µl of DMSO to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

Colony Formation Assay
  • Seed cells in 6-well plates at a density of 500 cells/well.

  • Treat cells with this compound (0, 200, 600, 1000 nM) and incubate for 2-3 weeks, changing the medium every 3 days.[1]

  • When visible colonies form, wash the cells with PBS, fix with 4% paraformaldehyde for 30 minutes, and stain with 0.1% crystal violet for 30 minutes.

  • Count the number of colonies containing more than 50 cells.

Wound Healing Assay for Cell Migration
  • Grow cells to confluence in 6-well plates.

  • Create a scratch in the cell monolayer using a sterile 200 µl pipette tip.

  • Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound (0, 200, 600, 1000 nM).[1]

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the wound width to quantify cell migration.

Transwell Assay for Cell Invasion

A Coat Transwell insert with Matrigel B Seed cells in upper chamber (serum-free) A->B C Add this compound to both chambers B->C D Add medium with FBS to lower chamber C->D E Incubate for 24h D->E F Fix and stain invaded cells E->F G Count invaded cells F->G

Caption: Workflow for the Transwell cell invasion assay.

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed 5x10^4 cells in serum-free medium in the upper chamber.

  • Add medium containing 10% FBS to the lower chamber.

  • Add this compound (0, 200, 600, 1000 nM) to both the upper and lower chambers.[1]

  • Incubate for 24 hours.

  • Remove non-invading cells from the upper surface of the membrane.

  • Fix and stain the invaded cells on the lower surface of the membrane with 0.1% crystal violet.

  • Count the number of invaded cells under a microscope.

Western Blotting
  • Lyse cells in RIPA buffer to extract total protein.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against EphA2, RhoA, GTP-RhoA, ROCK1, and GAPDH overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cervical cancer by inhibiting cell proliferation, migration, and invasion through the EphA2/RhoA/ROCK signaling pathway.[1][4] The protocols and data presented here provide a comprehensive guide for researchers investigating the effects of this compound in cervical cancer cell lines.

References

Application Notes and Protocols for Studying ALW-II-41-27 in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies. The EphA2 receptor tyrosine kinase is frequently overexpressed in TNBC and is associated with poor prognosis, making it a compelling therapeutic target. ALW-II-41-27 is a potent and selective small molecule inhibitor of EphA2 kinase activity. These application notes provide a comprehensive overview of the use of this compound for studying TNBC, including its mechanism of action, protocols for key in vitro and in vivo experiments, and expected outcomes.

Mechanism of Action

This compound exerts its anti-cancer effects in triple-negative breast cancer by directly inhibiting the kinase activity of the EphA2 receptor.[1] This inhibition leads to a cascade of downstream signaling events that ultimately impair tumor growth and progression. Mechanistically, targeting EphA2 with this compound has been shown to disrupt cell cycle progression.[2] This is achieved through the downregulation of the proto-oncogene c-Myc and the stabilization of the cyclin-dependent kinase inhibitor p27/KIP1.[2] The modulation of these key cell cycle regulators leads to an arrest in the G1/S phase, thereby inhibiting cell proliferation.[3]

Furthermore, EphA2 signaling has been linked to other critical pathways in cancer progression. Inhibition of EphA2 by this compound can also impact the PI3K/AKT/mTOR and RhoA/ROCK signaling pathways, which are crucial for cell survival, migration, and invasion.[4]

Data Presentation

In Vitro Efficacy of this compound in TNBC Cell Lines
Cell LineSubtypeIC50 (µM)AssayReference
MDA-MB-231 Mesenchymal Stem-Like (MSL)Not explicitly reported, but dose-dependent inhibition observed.MTT Assay[2]
SUM149PT Basal-Like 2 (BL2)Not explicitly reported.Not specified
HCC1937 Basal-Like 1 (BL1)Not explicitly reported.Not specified
Hs578T Mesenchymal Stem-Like (MSL)Not explicitly reported.Not specified
BT-549 MesenchymalNot explicitly reported.Not specified

Mandatory Visualizations

EphA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EphrinA1 Ephrin A1 EphA2 EphA2 Receptor EphrinA1->EphA2 Binding & Activation PI3K PI3K EphA2->PI3K RhoA RhoA EphA2->RhoA cMyc c-Myc EphA2->cMyc p27 p27/KIP1 EphA2->p27 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation ROCK ROCK RhoA->ROCK Migration Migration/Invasion ROCK->Migration CellCycle Cell Cycle Progression cMyc->CellCycle p27->CellCycle CellCycle->Proliferation ALW_II_41_27 This compound ALW_II_41_27->EphA2 Inhibition

Caption: EphA2 signaling pathway inhibition by this compound in TNBC.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro TNBC Cell Lines (e.g., MDA-MB-231) cell_culture Cell Culture & Seeding start_invitro->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability colony Colony Formation Assay treatment->colony migration Migration/Invasion Assay (Transwell) treatment->migration western Western Blot Analysis (p-EphA2, c-Myc, p27) treatment->western start_invivo TNBC Patient-Derived Xenograft (PDX) Model tumor_implantation Tumor Implantation start_invivo->tumor_implantation treatment_invivo This compound Treatment (e.g., Oral Gavage) tumor_implantation->treatment_invivo tumor_measurement Tumor Growth Monitoring treatment_invivo->tumor_measurement end_invivo Endpoint Analysis (Tumor Weight, IHC) tumor_measurement->end_invivo

Caption: Experimental workflow for evaluating this compound in TNBC.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from a study on cervical cancer cells and can be applied to TNBC cell lines.[4]

Objective: To determine the cytotoxic effect of this compound on TNBC cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, SUM149PT, HCC1937)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed TNBC cells into 96-well plates at a density of 5,000 - 10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO only) at the same concentration as the highest drug concentration.

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of EphA2 Phosphorylation

Objective: To assess the inhibitory effect of this compound on the phosphorylation of EphA2 in TNBC cells.

Materials:

  • TNBC cell lines

  • Complete growth medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-total-EphA2, anti-c-Myc, anti-p27/KIP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed TNBC cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to the loading control.

In Vivo Patient-Derived Xenograft (PDX) Model Study

Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant TNBC PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • TNBC patient-derived tumor fragments

  • Matrigel (optional)

  • This compound formulation for in vivo administration (e.g., in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Implantation: Surgically implant a small fragment (approx. 2-3 mm³) of a TNBC patient tumor subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse. The use of Matrigel can improve tumor take rates.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound or the vehicle control to the respective groups. The dosing regimen should be based on previous studies (e.g., 15-30 mg/kg, administered orally or via intraperitoneal injection, once or twice daily).

  • Continued Monitoring: Continue to monitor tumor growth and the general health of the animals (body weight, behavior) throughout the study.

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period.

  • Tissue Collection and Analysis: Excise the tumors, weigh them, and process them for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the target (p-EphA2).

Conclusion

This compound is a valuable tool for investigating the role of EphA2 in triple-negative breast cancer. The protocols outlined in these application notes provide a framework for researchers to assess the efficacy and mechanism of action of this compound in both in vitro and in vivo models of TNBC. Further studies are warranted to establish a comprehensive panel of IC50 values across various TNBC subtypes and to further elucidate the intricate signaling pathways affected by EphA2 inhibition. These efforts will contribute to the development of novel targeted therapies for this aggressive and difficult-to-treat disease.

References

Application Notes and Protocols for ALW-II-41-27 in Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ALW-II-41-27, a potent Ephrin receptor tyrosine kinase inhibitor, in cell proliferation assays. This document is intended for professionals in cellular biology, oncology, and drug discovery.

Introduction

This compound is a small molecule inhibitor primarily targeting the EphA2 receptor tyrosine kinase, with a reported IC50 of 11 nM for EphA2.[1][2] Dysregulation of the EphA2 signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention. This compound has been demonstrated to inhibit cell proliferation, migration, and invasion in cancer cell lines, notably by modulating the RhoA/ROCK signaling pathway.[3][4] These notes provide a framework for assessing the anti-proliferative effects of this compound in vitro.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the EphA2 kinase domain.[5] By binding to the ATP pocket, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that promote cell growth and survival. While highly potent against EphA2, it is important to note that this compound can also inhibit other kinases, including EphB2, Kit, and Src family kinases, at higher concentrations.[6]

Data Presentation

The anti-proliferative activity of this compound has been quantified in various cancer cell lines. The following table summarizes the effective concentrations of this compound on the proliferation of cervical cancer cell lines.

Cell LineAssay TypeConcentration (nM)Observed Effect on ProliferationReference
CaSkiMTT Assay200, 600, 1000Significant decrease in a dose-dependent manner, especially at 48 and 72 hours.[4][7]
HeLaMTT Assay200, 600, 1000Significant decrease in a dose-dependent manner, especially at 48 and 72 hours.[4][7]
CaSkiColony Formation200, 600, 1000Significant decrease in the number of colonies in a dose-dependent manner.[4][7]
HeLaColony Formation200, 600, 1000Significant decrease in the number of colonies in a dose-dependent manner.[4][7]

Signaling Pathway

The inhibitory action of this compound on EphA2 disrupts downstream signaling pathways crucial for cell proliferation. A primary pathway affected is the RhoA/ROCK cascade, which plays a significant role in cytoskeleton dynamics, cell adhesion, and motility. Inhibition of EphA2 by this compound leads to a reduction in the active GTP-bound form of RhoA, consequently inhibiting ROCK and its downstream effectors.

ALW_II_41_27_Signaling_Pathway cluster_cytoplasm Cytoplasm EphA2 EphA2 Receptor RhoA_GDP RhoA-GDP (Inactive) EphA2->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEF-mediated exchange ROCK ROCK RhoA_GTP->ROCK Activates Proliferation Cell Proliferation ROCK->Proliferation Promotes ALW This compound ALW->EphA2

This compound inhibits EphA2, blocking the RhoA/ROCK pathway.

Experimental Protocols

Cell Proliferation Assessment using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of viable cells.[8]

Materials:

  • This compound (stock solution in DMSO)

  • Target cell line (e.g., HeLa, CaSki)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)[9]

  • DMSO or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[9]

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. Suggested final concentrations: 0, 50, 100, 200, 400, 600, 800, 1000 nM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of this compound.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.[8][9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm can be used to subtract background absorbance.[9]

Data Analysis: The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value (the concentration of this compound that inhibits 50% of cell proliferation) can be determined by plotting a dose-response curve.

Experimental Workflow

The following diagram illustrates the workflow for the MTT-based cell proliferation assay with this compound.

MTT_Workflow start Start seed_cells Seed cells in 96-well plate (5,000-10,000 cells/well) start->seed_cells overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation treat_cells Treat with this compound (various concentrations) overnight_incubation->treat_cells incubation_period Incubate for 24, 48, or 72 hours treat_cells->incubation_period add_mtt Add MTT solution (20 µL/well) incubation_period->add_mtt mtt_incubation Incubate for 3-4 hours add_mtt->mtt_incubation solubilize Solubilize formazan crystals (150 µL DMSO) mtt_incubation->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for this compound cell proliferation MTT assay.

References

Application Notes and Protocols: Transwell Migration Assay with ALW-II-41-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing the EphA2 inhibitor, ALW-II-41-27, in a Transwell migration assay to assess its impact on cancer cell migration. The information is targeted toward professionals in research and drug development.

Introduction

This compound is a potent inhibitor of the EphA2 receptor tyrosine kinase.[1][2] The EphA2 receptor is frequently overexpressed in various cancers and plays a crucial role in cell proliferation, migration, and invasion.[3][4][5][6] Inhibition of EphA2 signaling by this compound has been demonstrated to suppress these cancer-associated phenotypes, primarily through the downstream inhibition of the RhoA/ROCK signaling pathway.[3][4][5][6] The Transwell migration assay is a widely used in vitro method to quantify the migratory capacity of cells in response to a chemoattractant, providing a robust system to evaluate the efficacy of inhibitory compounds like this compound.[1][7][8][9]

Data Presentation

The following table summarizes the observed effects of this compound on the migration of cervical cancer cell lines, as determined by Transwell migration assays.

Cell LineTreatmentConcentration (nM)Observed Effect on MigrationReference
HeLaThis compound200, 600, 1000Concentration-dependent inhibition[10]
CaSkiThis compound200, 600, 1000Concentration-dependent inhibition[10]

Note: While the referenced study demonstrated a significant and concentration-dependent inhibition of cell migration, specific percentage inhibition values were not provided in the available literature.

Experimental Protocols

Materials
  • HeLa or CaSki cervical cancer cells

  • This compound (stock solution prepared in DMSO)[1]

  • Complete culture medium (e.g., DMEM or MEM supplemented with 10% FBS)

  • Serum-free culture medium

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

  • Transwell inserts (8.0 µm pore size) for 24-well plates[1][7]

  • 24-well plates

  • Fetal Bovine Serum (FBS) as a chemoattractant[9]

  • 70% Ethanol

  • 0.2% Crystal Violet staining solution[1]

  • Cotton swabs

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ) or a plate reader for absorbance measurement

Protocol for Transwell Migration Assay
  • Cell Preparation:

    • Culture HeLa or CaSki cells in complete culture medium until they reach 70-80% confluency.

    • The day before the assay, starve the cells by replacing the complete medium with serum-free medium and incubating overnight.

    • On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

    • Resuspend the cell pellet in serum-free medium and perform a cell count. Adjust the concentration to 1 x 10⁵ cells/mL.

  • Assay Setup:

    • In the lower chamber of the 24-well plate, add 600 µL of complete culture medium containing 10% FBS as a chemoattractant.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • In the upper chamber of the inserts, add 200 µL of the cell suspension (containing 2 x 10⁴ cells).

    • Add this compound to the upper chamber at final concentrations of 200, 600, and 1000 nM. Include a vehicle control (DMSO) and a negative control (no chemoattractant in the lower chamber).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 12-24 hours. The optimal incubation time may need to be determined empirically for your specific cell line.

  • Fixation and Staining:

    • After incubation, carefully remove the inserts from the wells.

    • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 70% ethanol for 10-15 minutes.

    • Allow the inserts to air dry completely.

    • Stain the migrated cells by immersing the inserts in a 0.2% crystal violet solution for 10-20 minutes.

    • Gently wash the inserts with PBS to remove excess stain and allow them to air dry.

  • Quantification of Cell Migration:

    • Microscopic Counting:

      • Place the dried insert onto a microscope slide.

      • Under an inverted microscope, count the number of stained, migrated cells in at least five random fields of view at 200x magnification.

      • Calculate the average number of migrated cells per field.

    • Stain Elution and Absorbance Reading:

      • After staining and washing, add a destaining solution (e.g., 10% acetic acid) to each insert and incubate until the crystal violet is fully eluted.

      • Transfer the destaining solution to a 96-well plate.

      • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of migrated cells.

Visualizations

Signaling Pathway of this compound in Inhibiting Cell Migration

cluster_membrane Cell Membrane EphA2 EphA2 RhoA RhoA EphA2->RhoA Activates This compound This compound This compound->EphA2 Inhibits ROCK ROCK RhoA->ROCK Activates Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling ROCK->Actin Cytoskeleton Remodeling Promotes Cell Migration Cell Migration Actin Cytoskeleton Remodeling->Cell Migration Leads to

Caption: this compound inhibits EphA2, blocking the RhoA/ROCK pathway and cell migration.

Experimental Workflow for Transwell Migration Assay

Start Start Prepare Cell Suspension Prepare Cell Suspension Start->Prepare Cell Suspension Add Chemoattractant to Lower Chamber Add Chemoattractant to Lower Chamber Prepare Cell Suspension->Add Chemoattractant to Lower Chamber Seed Cells and Add this compound to Upper Chamber Seed Cells and Add this compound to Upper Chamber Add Chemoattractant to Lower Chamber->Seed Cells and Add this compound to Upper Chamber Incubate Incubate Seed Cells and Add this compound to Upper Chamber->Incubate Remove Non-Migrated Cells Remove Non-Migrated Cells Incubate->Remove Non-Migrated Cells Fix and Stain Migrated Cells Fix and Stain Migrated Cells Remove Non-Migrated Cells->Fix and Stain Migrated Cells Quantify Migration Quantify Migration Fix and Stain Migrated Cells->Quantify Migration End End Quantify Migration->End

Caption: Workflow of the Transwell migration assay with this compound treatment.

References

Application Notes and Protocols for ALW-II-41-27 in Osteoarthritis-Associated Inflammation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown, subchondral bone changes, and synovial inflammation.[1] Low-grade inflammation is a key driver of OA progression, mediated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which lead to the production of matrix-degrading enzymes. Recent research has identified the Ephrin type-A receptor 2 (EPHA2), a receptor tyrosine kinase, as a novel therapeutic target in OA. EPHA2 is implicated in both inflammation and chondrocyte hypertrophy, two critical processes in the pathogenesis of OA.[2][3][4][5][6][7][8][9] ALW-II-41-27 is a potent and specific inhibitor of EPHA2, demonstrating significant potential as a disease-modifying OA drug (DMOAD).[2][3][4][5][6][7][8][9] These application notes provide detailed protocols for the use of this compound in in vitro and in vivo studies of osteoarthritis-associated inflammation.

Mechanism of Action

This compound is a potent inhibitor of the EPH family of kinases, with a reported IC50 of 11 nM for EPHA2 .[10] In the context of osteoarthritis, EPHA2 activation in chondrocytes is associated with increased expression of inflammatory mediators and markers of chondrocyte hypertrophy. This compound exerts its therapeutic effects by inhibiting EPHA2, thereby downregulating downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) pathways.[8][11][12][13] This inhibition leads to a reduction in the production of inflammatory cytokines and matrix-degrading enzymes, ultimately protecting cartilage from degradation.

Data Presentation

In Vitro Efficacy of this compound in Human Osteoarthritic Chondrocytes
ParameterConditionResult
EPHA2 Inhibition (IC50) Cell-free assay11 nM
Nitrite Secretion (as a marker for Nitric Oxide) Human OA chondrocytes + 10 ng/mL TNF-α + 10 µM this compoundSignificant reduction compared to TNF-α alone[2]
IL-6 Gene Expression Human OA chondrocytes + 10 ng/mL TNF-α + 10 µM this compoundSignificant mitigation of TNF-α-induced upregulation[2]
MMP1 Gene Expression Human OA chondrocytes + 10 ng/mL TNF-α + 10 µM this compoundCounteracted TNF-α-induced upregulation[2]
MMP13 Gene Expression Human OA chondrocytes + 10 ng/mL TNF-α + 10 µM this compoundCounteracted TNF-α-induced upregulation[2]
In Vivo Efficacy of this compound in a Mouse Model of Osteoarthritis
ParameterModelTreatmentDurationOutcome
Cartilage Degeneration Monoiodoacetate (MIA)-induced OA in miceSystemic subcutaneous administration of this compound14 daysAttenuated joint degeneration (Assessed by OARSI score)[2]
Synovitis Monoiodoacetate (MIA)-induced OA in miceSystemic subcutaneous administration of this compound14 daysReduced local inflammation (Assessed by Krenn score)[2]
Chondrocyte Hypertrophy Monoiodoacetate (MIA)-induced OA in miceSystemic subcutaneous administration of this compound14 daysReduced pathological endochondral ossification

Experimental Protocols

In Vitro Anti-Inflammatory Assay in Human Osteoarthritic Chondrocytes

Objective: To evaluate the anti-inflammatory effects of this compound on human osteoarthritic (OA) chondrocytes stimulated with TNF-α.

Materials:

  • Human articular chondrocytes isolated from OA patients

  • Dulbecco's Modified Eagle Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant human TNF-α (10 ng/mL)

  • This compound (10 µM)

  • Griess Reagent for nitrite determination

  • RNA extraction kit and reagents for qPCR (primers for IL-6, MMP1, MMP13, and a housekeeping gene)

Protocol:

  • Isolate human OA chondrocytes from cartilage obtained during total knee replacement surgery.

  • Culture chondrocytes in DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin until confluent.

  • Seed chondrocytes in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours.

  • Pre-treat the cells with 10 µM this compound for 2 hours.

  • Stimulate the cells with 10 ng/mL TNF-α for 24 hours. Include control groups (vehicle control, TNF-α alone, this compound alone).

  • After 24 hours, collect the culture supernatant for nitrite analysis and lyse the cells for RNA extraction.

  • Nitrite Assay: Measure the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.

  • Gene Expression Analysis: Extract total RNA from the cell lysates and perform reverse transcription followed by quantitative PCR (qPCR) to determine the relative gene expression of IL-6, MMP1, and MMP13. Normalize the expression to a suitable housekeeping gene.

In Vivo Monoiodoacetate (MIA)-Induced Osteoarthritis Mouse Model

Objective: To assess the therapeutic efficacy of systemically administered this compound in a mouse model of OA.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Monoiodoacetate (MIA)

  • This compound

  • Vehicle for this compound (e.g., DMSO and polyethylene glycol)

  • Osmotic minipumps for subcutaneous delivery

  • Materials for histological analysis (formalin, decalcifying solution, paraffin, Safranin O-Fast Green stain)

Protocol:

  • Induce osteoarthritis by a single intra-articular injection of MIA (e.g., 1 mg in 10 µL saline) into the right knee joint of the mice. The left knee can serve as a control.

  • On the same day as MIA injection, implant a subcutaneous osmotic minipump for the continuous delivery of either vehicle or this compound. A suggested daily dose for systemic administration is in the range of 1-20 mg/kg/day, which should be optimized in pilot studies.

  • Monitor the animals for 14 days, observing for any changes in behavior or body weight.

  • At day 14, euthanize the mice and dissect the knee joints.

  • Fix the joints in 10% neutral buffered formalin for 48 hours.

  • Decalcify the joints in a suitable decalcifying solution (e.g., 10% EDTA) for 2-3 weeks.

  • Process the decalcified joints, embed in paraffin, and section sagittally.

  • Stain the sections with Safranin O-Fast Green to visualize cartilage proteoglycans.

  • Histological Scoring:

    • Cartilage Degeneration: Score the cartilage structure using the Osteoarthritis Research Society International (OARSI) grading system.[2]

    • Synovitis: Evaluate synovial inflammation using the Krenn synovitis score.[2]

Visualizations

Signaling Pathway of EPHA2 in Osteoarthritis and Inhibition by this compound

EPHA2_Signaling_in_OA TNFa TNF-α EPHA2 EPHA2 Receptor TNFa->EPHA2 Activates MAPK MAPK Pathway (p38, ERK, JNK) EPHA2->MAPK NFkB NF-κB Pathway EPHA2->NFkB Chondrocyte_Hypertrophy Chondrocyte Hypertrophy EPHA2->Chondrocyte_Hypertrophy ALW_II_41_27 This compound ALW_II_41_27->EPHA2 Inhibits Inflammation Inflammatory Response (↑ IL-6, ↑ NO) MAPK->Inflammation Matrix_Degradation Matrix Degradation (↑ MMP1, ↑ MMP13) MAPK->Matrix_Degradation NFkB->Inflammation NFkB->Matrix_Degradation Cartilage_Degradation Cartilage Degradation Inflammation->Cartilage_Degradation Matrix_Degradation->Cartilage_Degradation Chondrocyte_Hypertrophy->Cartilage_Degradation

Caption: EPHA2 signaling in osteoarthritis.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_analysis Analysis Start Isolate & Culture Human OA Chondrocytes Pretreat Pre-treat with This compound (10 µM) Start->Pretreat Stimulate Stimulate with TNF-α (10 ng/mL) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysate Stimulate->Collect Nitrite Nitrite Assay (Griess) Collect->Nitrite qPCR qPCR (IL-6, MMPs) Collect->qPCR Analyze Analyze Inflammatory Markers

Caption: In vitro experimental workflow.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_histology Histology Start Induce OA in Mice (MIA Injection) Treat Treat with this compound (Subcutaneous Pump) Start->Treat Monitor Monitor for 14 Days Treat->Monitor Harvest Harvest Knee Joints Monitor->Harvest OARSI OARSI Scoring (Cartilage) Harvest->OARSI Krenn Krenn Scoring (Synovitis) Harvest->Krenn Analyze Histological Analysis

Caption: In vivo experimental workflow.

References

Application Notes and Protocols: ALW-II-41-27 in a Pneumocystis Pneumonia Inflammation Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pneumocystis jirovecii pneumonia (PCP) is a major cause of morbidity and mortality in immunocompromised individuals. The host inflammatory response to Pneumocystis organisms, particularly their β-glucan cell wall components, contributes significantly to lung damage. The EphA2 receptor, a member of the receptor tyrosine kinase family, has been identified as a host receptor for fungal β-glucans, mediating proinflammatory signaling. ALW-II-41-27 is a small-molecule inhibitor of the EphA2 receptor kinase domain. This document provides detailed application notes and protocols for utilizing this compound to study and potentially mitigate the inflammatory cascade in a Pneumocystis pneumonia model.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the EphA2 receptor's kinase domain, inhibiting its downstream signaling. In the context of Pneumocystis pneumonia, the binding of Pneumocystis β-glucans to the EphA2 receptor on host cells, such as macrophages and lung epithelial cells, triggers a proinflammatory cascade. This compound blocks this activation, thereby reducing the production of inflammatory cytokines like TNF-α and inhibiting the phosphorylation of downstream signaling molecules such as ERK1/2 and p38.

Data Presentation

In Vitro Efficacy of this compound
Cell TypeStimulusThis compound ConcentrationMeasured EffectOutcomeReference
RAW 264.7 MacrophagesPneumocystis carinii (Pc) β-glucans (100 µg/mL)Dose-dependentInhibition of ERK1/2 phosphorylationSignificant reduction in a dose-dependent manner.
RAW 264.7 MacrophagesPc β-glucans (100 µg/mL)Dose-dependentInhibition of p38 phosphorylationSignificant reduction in a dose-dependent manner.
RAW 264.7 MacrophagesPc β-glucans (100 µg/mL)Dose-dependentReduction of TNF-α release (pre-treatment)Significant suppression of TNF-α release in a dose-dependent fashion.
RAW 264.7 MacrophagesPc β-glucans (100 µg/mL)Dose-dependentReduction of TNF-α release (post-treatment)Significant suppression of TNF-α release in a dose-dependent fashion.
Primary Mouse Lung Alveolar MacrophagesPc β-glucansNot specifiedReduction of TNF-α releaseSignificant reduction of TNF-α cytokine release.
RAW 264.7 MacrophagesLive Pneumocystis murina organisms1000 nMReduction of TNF-α releaseSignificant suppression of TNF-α release.
In Vivo Efficacy of this compound
Animal ModelTreatmentChallengeMeasured EffectOutcomeReference
MiceThis compound (intraperitoneal injection)Saccharomyces cerevisiae β-glucans (intratracheal)TNF-α protein levels in lung lysatesSignificant reduction in TNF-α levels compared to the vehicle control group.

Experimental Protocols

In Vitro Inhibition of Macrophage Activation

Objective: To assess the ability of this compound to inhibit the pro-inflammatory response of macrophages to Pneumocystis β-glucans.

Materials:

  • RAW 264.7 macrophage cell line (or primary alveolar macrophages)

  • This compound (Sigma-Aldrich)

  • Pneumocystis carinii (Pc) β-glucans

  • 96-well microtiter plates

  • Cell culture medium

  • ELISA kit for TNF-α

  • Reagents for Western blotting (antibodies against phospho-ERK1/2, total ERK1/2, phospho-p38, and total p38)

Protocol:

  • Cell Plating: Plate 2 x 10^5 RAW 264.7 macrophages per well in a 96-well plate and incubate for 4 hours to allow for cell adherence.

  • This compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 60 minutes.

  • Stimulation: Add 100 µg/mL of Pneumocystis carinii (Pc) β-glucans to the wells.

  • Synchronization: Centrifuge the plates at 500 x g to synchronize the interaction between the β-glucans and macrophages.

  • Incubation: Incubate the plates for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants for TNF-α measurement by ELISA.

  • Cell Lysis (for Western Blot): Lyse the cells to extract proteins for Western blot analysis of ERK1/2 and p38 phosphorylation.

  • Data Analysis: Quantify the results and perform statistical analysis.

In Vivo Mouse Model of Lung Inflammation

Objective: To evaluate the in vivo efficacy of this compound in reducing fungal β-glucan-induced lung inflammation.

Materials:

  • Mice

  • This compound

  • Vehicle control (e.g., Methocel)

  • Saccharomyces cerevisiae β-glucans

  • Intraperitoneal (IP) injection supplies

  • Intratracheal (IT) administration supplies

  • ELISA kit for TNF-α

Protocol:

  • Animal Acclimatization: Acclimate mice to the experimental conditions.

  • This compound Administration: Administer this compound or vehicle control to the mice via intraperitoneal (IP) injection.

  • Incubation Period: Wait for 20 hours post-IP injection.

  • β-glucan Challenge: Administer Saccharomyces cerevisiae β-glucans intratracheally (IT).

  • Observation Period: Monitor the mice for 24 hours.

  • Sacrifice and Sample Collection: Euthanize the mice and collect lung tissue.

  • Protein Extraction: Prepare total lung protein lysates.

  • Cytokine Measurement: Measure TNF-α levels in the lung lysates by ELISA.

  • Data Analysis: Analyze the data to compare the TNF-α levels between the this compound treated and vehicle control groups.

Visualizations

ALW_II_41_27_Mechanism_of_Action cluster_fungus Pneumocystis cluster_macrophage Macrophage Pneumocystis_beta_glucan β-glucan EphA2 EphA2 Receptor Pneumocystis_beta_glucan->EphA2 Binds Signaling_Cascade Downstream Signaling (ERK1/2, p38) EphA2->Signaling_Cascade Activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α) Signaling_Cascade->Proinflammatory_Cytokines Induces Release ALW_II_41_27 This compound ALW_II_41_27->EphA2 Inhibits

Caption: Mechanism of this compound in inhibiting inflammation.

In_Vivo_Experimental_Workflow Start Start of Experiment IP_Injection Intraperitoneal (IP) Injection (this compound or Vehicle) Start->IP_Injection Wait_20h 20-hour Incubation IP_Injection->Wait_20h IT_Administration Intratracheal (IT) Administration (Yeast β-glucans) Wait_20h->IT_Administration Wait_24h 24-hour Observation IT_Administration->Wait_24h Sacrifice Euthanize Mice and Collect Lung Tissue Wait_24h->Sacrifice Analysis Measure TNF-α in Lung Lysates Sacrifice->Analysis End End of Experiment Analysis->End

Caption: In vivo experimental workflow.

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EphA2 EphA2 Receptor ERK1_2 p-ERK1/2 EphA2->ERK1_2 p38 p-p38 EphA2->p38 Transcription Gene Transcription ERK1_2->Transcription p38->Transcription Inflammation Inflammation (TNF-α release) Transcription->Inflammation Beta_glucan Pneumocystis β-glucan Beta_glucan->EphA2 ALW This compound ALW->EphA2

Caption: this compound inhibits EphA2 signaling.

Application Notes and Protocols for ALW-II-41-27 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of ALW-II-41-27 in various mouse models, summarizing key quantitative data and detailing experimental protocols. This compound is a potent inhibitor of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase implicated in various pathological processes, including cancer and inflammation.[1][2] This document serves as a guide for designing and executing in vivo studies involving this compound.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and efficacy data for this compound administration in mouse models.

Table 1: Pharmacokinetic Parameters of this compound in C57BL/6 Mice

ParameterRoute of AdministrationDose (mg/kg)Sampling Time Points (hours post-dosing)Matrix
Concentration ProfileIntraperitoneal (IP)10, 15, 20, 300.25, 0.5, 1, 2, 4, 6, 8, 24Plasma, Bronchoalveolar Lavage Fluid (BALF), Epithelial Lining Fluid (ELF)

Data from single-dose pharmacokinetic experiments in female C57BL/6 mice.[3][4][5]

Table 2: Efficacy of this compound in Mouse Models

Mouse ModelDiseaseDosing RegimenOutcomeReference
Non-Small Cell Lung Cancer (NSCLC) Xenograft (H358 cells)Cancer15 mg/kg IP, twice daily for 14 daysSignificant inhibition of tumor growth and increased apoptosis.[1]
Osteoarthritis ModelInflammation and Joint DegenerationSystemic subcutaneous administration (dose not specified)Attenuated joint degeneration, reduced local inflammation, and pathological endochondral ossification.[6]
Saccharomyces cerevisiae β-glucan-induced Lung InflammationInflammation0.1 mg/kg IP, two doses administered 18 hours apartSignificantly reduced TNF-alpha and IL-1β levels in lung tissue.[3][7]
General Toxicology in C57BL/6 miceToxicology20 mg/kg IP, daily for 10 daysNo significant changes in weight, organ pathology (lung, liver, kidney), blood chemistry, or CBC.[3][4][5]

Signaling Pathways

This compound primarily targets the EphA2 receptor tyrosine kinase. Its inhibition affects downstream signaling pathways involved in cell proliferation, migration, and inflammation.

EphA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EphA2 EphA2 Receptor RAS_RAF_MAPK RAS/RAF/MAPK Pathway EphA2->RAS_RAF_MAPK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EphA2->PI3K_AKT_mTOR RhoA_ROCK RhoA/ROCK Pathway EphA2->RhoA_ROCK FAK FAK Pathway EphA2->FAK SRC_ABL SRC/ABL Pathway EphA2->SRC_ABL Cell_Responses Cell Proliferation, Migration, Invasion, Inflammation RAS_RAF_MAPK->Cell_Responses PI3K_AKT_mTOR->Cell_Responses RhoA_ROCK->Cell_Responses FAK->Cell_Responses SRC_ABL->Cell_Responses ALW_II_41_27 This compound ALW_II_41_27->EphA2 Inhibits

Caption: this compound inhibits the EphA2 receptor, modulating multiple downstream oncogenic and inflammatory signaling pathways.

Experimental Protocols

Preparation and Administration of this compound

This protocol describes the preparation and intraperitoneal administration of this compound for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • 0.5% Methocel in 0.9% NaCl

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Vehicle Preparation: Prepare a 10%/90% (vol/vol) mixture of DMSO and 0.5% Methocel in 0.9% NaCl.

  • Drug Formulation:

    • Dissolve the this compound powder in 100% DMSO to create a stock solution.

    • For a final dosing solution, add the 0.5% Methocel in 0.9% NaCl to the DMSO stock solution at a 90:10 ratio (Methocel:DMSO stock). For example, to prepare 1 mL of dosing solution, use 100 µL of the DMSO stock and 900 µL of the Methocel solution.

  • Dosing:

    • Administer the prepared this compound solution or vehicle control to mice via intraperitoneal (IP) injection. A typical injection volume is 100 µL.[3]

    • For subcutaneous administration, follow a similar formulation protocol and inject into the subcutaneous space.

ALW_II_41_27_Preparation_Workflow Start Start: this compound Powder Dissolve_DMSO Dissolve in 100% DMSO (Stock Solution) Start->Dissolve_DMSO Prepare_Vehicle Prepare 0.5% Methocel in 0.9% NaCl Start->Prepare_Vehicle Mix_Solution Mix DMSO Stock and Methocel (10:90 vol/vol) Dissolve_DMSO->Mix_Solution Prepare_Vehicle->Mix_Solution Administer Administer to Mouse (e.g., Intraperitoneal Injection) Mix_Solution->Administer End End Administer->End

Caption: Workflow for the preparation and administration of this compound in mouse models.

Pharmacokinetic Analysis Protocol

This protocol outlines the procedure for collecting samples for pharmacokinetic analysis of this compound in mice.

Materials:

  • C57BL/6 mice

  • This compound dosing solution

  • Anesthesia (e.g., isoflurane)

  • Cardiac puncture needles and syringes

  • EDTA-coated collection tubes

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) equipment

Procedure:

  • Administer a single dose of this compound to mice via the desired route (e.g., IP).[3]

  • At specified terminal time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing), anesthetize the mice.[3]

  • Blood Collection: Perform cardiac puncture to collect blood into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bronchoalveolar Lavage Fluid (BALF) Collection:

    • Expose the trachea and insert a catheter.

    • Instill and aspirate a known volume of PBS (e.g., 1 mL) three times.

    • Pool the collected fluid.

  • Sample Analysis: Analyze the plasma and BALF samples for this compound concentrations using LC-MS/MS.[3]

In Vivo Efficacy Study in an NSCLC Xenograft Model

This protocol details a study to evaluate the anti-tumor efficacy of this compound in a non-small cell lung cancer xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • H358 NSCLC cells

  • Matrigel

  • This compound dosing solution and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of H358 cells and Matrigel into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 15 mg/kg IP, twice daily) or vehicle for a specified duration (e.g., 14 days).[1]

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor mouse body weight and overall health.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, apoptosis assays).

Xenograft_Study_Workflow Start Start: Immunocompromised Mice Implant_Cells Implant NSCLC Cells (e.g., H358) Start->Implant_Cells Tumor_Growth Allow Tumor Growth to Palpable Size Implant_Cells->Tumor_Growth Randomize Randomize into Groups (Treatment vs. Vehicle) Tumor_Growth->Randomize Treat Administer this compound or Vehicle (e.g., 14 days) Randomize->Treat Monitor Monitor Tumor Volume and Mouse Health Treat->Monitor Monitor->Treat Daily Treatment Endpoint Endpoint: Euthanize and Excise Tumors for Analysis Monitor->Endpoint End of Study End End Endpoint->End

Caption: Experimental workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

Toxicology Assessment

This protocol provides a framework for assessing the general toxicity of this compound in mice.

Materials:

  • C57BL/6 mice

  • This compound dosing solution and vehicle

  • Equipment for blood collection and analysis (CBC and chemistry)

  • Histology supplies (formalin, paraffin, slides, H&E stain)

Procedure:

  • Administer this compound (e.g., 20 mg/kg IP) or vehicle daily for a set period (e.g., 10 days).[3][4][5]

  • Record the body weight of each mouse daily.[3][4]

  • At the end of the treatment period (e.g., day 11), euthanize the mice.[3][4]

  • Blood Analysis: Collect blood for a complete blood count (CBC) and chemistry analysis.[3][4]

  • Histopathology:

    • Harvest major organs such as the lungs, liver, and kidneys.[3][4]

    • Fix the organs in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • Perform pathological scoring of the stained tissue sections to identify any signs of toxicity.[3][4]

References

Troubleshooting & Optimization

ALW-II-41-27 solubility and stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical information, frequently asked questions, and troubleshooting advice for handling ALW-II-41-27, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous DMSO.[1][2] It is also reported to be soluble in Dimethylformamide (DMF) and, to a lesser extent, ethanol.[1] For in vivo studies, initial dissolution in DMSO is typically followed by dilution in other vehicles like corn oil or formulations containing PEG300, Tween-80, and saline.[3][4]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies across suppliers, but it is generally high. Values range from approximately 10 mg/mL to over 100 mg/mL.[1][5][6] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as hygroscopic (water-absorbing) DMSO can significantly decrease the compound's solubility.[3][5]

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: To prepare a stock solution, dissolve the crystalline solid this compound in the solvent of choice, which should be purged with an inert gas.[1] For a higher concentration, you can warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[6] Always use a high-quality, anhydrous grade of DMSO to prevent solubility issues.[3][5]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO are stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[3][4][5] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] The powdered form of the compound is stable for at least 4 years when stored at -20°C.[1][7]

Q5: Is this compound stable in aqueous media after dilution from a DMSO stock?

A5: this compound is sparingly soluble in aqueous buffers.[1] When diluting from a DMSO stock into an aqueous solution like PBS, a 1:1 mixture has a reported solubility of approximately 0.5 mg/mL.[1][7] It is strongly recommended not to store aqueous solutions for more than one day.[1] For experimental consistency, prepare fresh dilutions in aqueous media for each experiment.

Data Summary Tables

Table 1: Solubility of this compound

SolventReported SolubilityMolar EquivalentNotes
DMSO≥ 47 mg/mL[3][4]≥ 77.34 mMUse newly opened, anhydrous DMSO.[3]
DMSO~10 mg/mL[1][7]~16.46 mM-
DMSO100 mg/mL[5][8]164.55 mMMoisture-absorbing DMSO reduces solubility.[5]
DMSO≥ 102 mg/mL[6]≥ 167.87 mM-
DMF~10 mg/mL[1][7]~16.46 mM-
Ethanol~0.5 mg/mL[1][7]~0.82 mM-
Ethanol≥ 60.8 mg/mL[6]≥ 100.05 mM-
DMSO:PBS (1:1, pH 7.2)~0.5 mg/mL[1][7]~0.82 mMPrepare fresh; do not store for more than one day.[1]
WaterInsoluble[5][6]N/A-

Table 2: Stability and Storage of this compound

FormatStorage TemperatureRecommended DurationNotes
Crystalline Solid (Powder)-20°C≥ 4 years[1][7]Store dry and protected from light.
In Solvent (DMSO)-80°C6 months[3][4] - 1 year[5]Aliquot to avoid freeze-thaw cycles.[5]
In Solvent (DMSO)-20°C1 month[3][4][5]For shorter-term storage.
Aqueous Solution4°C / Room Temp≤ 1 day[1]Not recommended for storage.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound is not fully dissolving in DMSO. 1. The DMSO has absorbed moisture from the air (hygroscopic).2. The concentration is too high.3. Insufficient mixing.1. Use a fresh, unopened vial of anhydrous, high-purity DMSO.[3][5]2. Check the solubility data; you may be exceeding the saturation point.3. Gently warm the solution to 37°C for 10 minutes and/or use an ultrasonic bath to facilitate dissolution.[6] Ensure the vial is sealed to prevent moisture entry.
Precipitate forms after diluting DMSO stock into aqueous media (e.g., cell culture medium). 1. The final concentration of this compound exceeds its solubility limit in the aqueous buffer.2. The final percentage of DMSO is too low to maintain solubility.3. The compound is interacting with components in the media (e.g., serum proteins).1. Lower the final working concentration of this compound.2. Ensure the final DMSO concentration is sufficient to keep the compound in solution (typically ≤0.5% for cell culture, but may need to be optimized).3. Add the diluted compound to the media with gentle mixing. Prepare the final dilution immediately before use.
Inconsistent experimental results. 1. Degradation of the compound due to improper storage.2. Repeated freeze-thaw cycles of the stock solution.3. Use of an old or improperly stored DMSO stock.1. Ensure stock solutions are stored at the correct temperature (-80°C for long-term).[3][5]2. Prepare single-use aliquots from the main stock solution to avoid freeze-thaw damage.[5]3. Discard stock solutions that have passed their recommended storage duration.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Preparation: Allow the vial of this compound (MW: 607.69 g/mol ) to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock, you will dissolve 6.08 mg of this compound in 1 mL of DMSO. Adjust volumes as needed based on the amount of compound.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial of this compound.

  • Mixing: Cap the vial tightly and vortex thoroughly. If needed, place the vial in an ultrasonic bath or a 37°C water bath for 5-10 minutes to ensure complete dissolution.[6]

  • Aliquoting & Storage: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -80°C for long-term stability (up to 6 months).[3][4]

Protocol 2: General In Vitro Cell Treatment
  • Thawing: Retrieve a single-use aliquot of the 10 mM this compound stock solution from -80°C storage and thaw it at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 100 nM, 1 µM).[3] Note that the final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤0.5%).

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the specified experimental duration (e.g., 12, 24, or 72 hours) before proceeding with downstream analysis.[5][6]

Visualized Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use powder This compound (Solid Powder) dmso Add Anhydrous DMSO powder->dmso mix Vortex / Sonicate (Warm if necessary) dmso->mix stock 10 mM Stock Solution mix->stock aliquot Create Single-Use Aliquots stock->aliquot store Store at -80°C (Up to 6 months) aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute in Cell Culture Medium thaw->dilute treat Treat Cells (e.g., 1 µM for 24h) dilute->treat analyze Downstream Analysis (e.g., Western Blot, MTT) treat->analyze G cluster_input Inputs cluster_pathway Signaling Cascade cluster_output Cellular Outcomes Ephrin Ephrin Ligand EphA2 EphA2 Receptor (Tyrosine Kinase) Ephrin->EphA2 Activates ALW This compound ALW->EphA2 Inhibits RhoA RhoA EphA2->RhoA ROCK ROCK RhoA->ROCK Phenotype Proliferation Migration Invasion ROCK->Phenotype Promotes

References

Optimal concentration of ALW-II-41-27 for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for using the Eph receptor kinase inhibitor, ALW-II-41-27, in in-vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, ATP-competitive small molecule inhibitor of the Eph (erythropoietin-producing hepatocellular) receptor tyrosine kinase family.[1] Its primary target is EphA2, with a reported IC50 (half-maximal inhibitory concentration) of 11 nM in cell-free assays.[2][3] It also shows inhibitory activity against other kinases, making it a multi-kinase inhibitor.[3][4]

Q2: How should I prepare a stock solution of this compound?

The compound is soluble in organic solvents like DMSO, DMF, and ethanol but is sparingly soluble in aqueous buffers.[5] For in vitro experiments, a common practice is to prepare a high-concentration stock solution, for example, 10 mM in sterile, high-quality DMSO.[1][6] It is crucial to use fresh or properly stored anhydrous DMSO, as moisture can reduce the compound's solubility.[2][3] Store stock solutions in aliquots at -20°C or -80°C for long-term stability.[7]

Q3: What is the recommended starting concentration for my in vitro experiment?

The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. Based on published studies, a good starting range for dose-response experiments is between 100 nM and 1,000 nM (1 µM) .

  • In MCF-7 breast cancer cells, 100 nM was sufficient to suppress ligand-induced EphA2 phosphorylation.[3]

  • In cervical cancer cell lines (CaSki and HeLa), concentrations of 200, 600, and 1,000 nM were tested, with 1,000 nM showing the most significant inhibitory effects on proliferation, migration, and invasion.[1][6]

  • For myogenic precursors, a concentration of 0.5 µM (500 nM) was effective in reducing EphA2 phosphorylation.[2]

  • In non-small cell lung cancer (NSCLC) H358 cells, 1 µM was used to achieve significant inhibition of EphA2 phosphorylation and a time-dependent decrease in cell viability.[8][9]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q4: Are there known off-target effects I should be aware of?

Yes, this compound is a multi-kinase inhibitor. While it is potent against EphA2, it also inhibits other kinases, including EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, Src, Bcr-Abl, DDR1, DDR2, and PDGFRα/β, with EC50 values often below 500 nM.[3][4][10] When interpreting results, consider the possibility that the observed phenotype may be due to the inhibition of targets other than EphA2.

Q5: The compound is not dissolving properly in my aqueous media. What should I do?

This is a common issue due to the compound's low aqueous solubility.[5] The correct procedure is to first dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock solution can then be serially diluted to the final working concentration in the aqueous cell culture medium.[5] The final concentration of DMSO in the media should be kept low (typically ≤0.1%) and should be consistent across all experimental conditions, including the vehicle control, to avoid solvent-induced artifacts. It is not recommended to store aqueous solutions of the compound for more than a day.[5]

Summary of Effective Concentrations

The following table summarizes effective concentrations of this compound used in various in vitro assays.

AssayCell Line(s)Effective ConcentrationTreatment DurationKey Finding
Phosphorylation Inhibition H358 (NSCLC)1 µM15 min - 6 hoursImpaired EphA2 tyrosine phosphorylation.[9]
Phosphorylation Inhibition MCF-7 (Breast Cancer)100 nM8 hours (pre-treatment)Suppressed ephrin-A1-induced EphA2 phosphorylation.[3]
Proliferation (MTT Assay) CaSki, HeLa (Cervical Cancer)200 - 1,000 nM48 - 72 hoursDose-dependent decrease in proliferation; 1,000 nM was most effective.[1]
Colony Formation CaSki, HeLa (Cervical Cancer)200 - 1,000 nMNot SpecifiedDose-dependent decrease in colony formation.[1]
Migration (Wound Healing) CaSki, HeLa (Cervical Cancer)200 - 1,000 nMNot SpecifiedDose-dependent inhibition of cell migration.[6]
Invasion (Transwell Assay) CaSki, HeLa (Cervical Cancer)200 - 1,000 nMNot SpecifiedDose-dependent inhibition of cell invasion.[6]
Cell Viability H358 (NSCLC)1 µM72 hoursTime-dependent decrease in the number of viable cells.[9]

Signaling Pathway and Workflow Diagrams

G cluster_0 This compound Mechanism of Action ligand Ephrin Ligand epha2 EphA2 Receptor ligand->epha2 Activates rhoa GTP-RhoA epha2->rhoa Activates rock ROCK1 rhoa->rock phenotype Proliferation Migration Invasion rock->phenotype inhibitor This compound inhibitor->epha2 Inhibits

Caption: this compound inhibits EphA2, blocking the downstream RhoA/ROCK signaling pathway.[6]

G cluster_1 Experimental Workflow: Dose-Response Assay start Start stock Prepare 10 mM Stock in Anhydrous DMSO start->stock seed Seed Cells in Multi-well Plates stock->seed incubate1 Incubate (e.g., 24h) for Adherence seed->incubate1 dilute Prepare Serial Dilutions of this compound in Media incubate1->dilute treat Treat Cells with Vehicle and Drug Concentrations dilute->treat incubate2 Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate2 assay Perform Endpoint Assay (e.g., MTT, Western Blot) incubate2->assay analyze Analyze Data & Determine IC50/EC50 assay->analyze end End analyze->end

References

ALW-II-41-27 half-life in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ALW-II-41-27. This resource is designed to assist researchers, scientists, and drug development professionals with their in vitro experiments using this potent Eph receptor tyrosine kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For long-term storage, the powdered form of the compound should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1] Some suppliers suggest that a powder can be stored at 4°C for up to two years.[2]

Q2: What is the stability of this compound in cell culture media?

Q3: At what concentration should I use this compound in my cell culture experiments?

A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically through a dose-response experiment. However, published studies provide a good starting range. Concentrations between 0.2 µM and 1 µM have been shown to effectively inhibit EphA2 signaling and cellular processes in various cancer cell lines, including cervical and non-small cell lung cancer cells.[4][5]

Q4: I am not observing the expected inhibitory effect. What are the possible reasons?

A4: Several factors could contribute to a lack of effect:

  • Cell Line Specificity: Ensure your cell line expresses the target receptor, EphA2, at sufficient levels.

  • Compound Inactivity: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. It is recommended to use freshly prepared dilutions from a properly stored stock.

  • Suboptimal Concentration: The concentration used may be too low for your specific cell line. A dose-response experiment is crucial.

  • Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of the inhibitor. Consider using multiple assays to assess different cellular functions (e.g., proliferation, migration, western blotting for pathway inhibition).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation of this compound in culture media The final DMSO concentration in the media is too high, or the compound's solubility limit is exceeded.Ensure the final DMSO concentration in your culture media is below 0.5%. Prepare intermediate dilutions of your stock solution in media before adding to the final culture volume.
High cellular toxicity observed at effective concentrations The cell line is particularly sensitive to the compound or the solvent.Perform a toxicity assay to determine the maximum tolerated concentration. Lower the concentration or reduce the incubation time. Ensure the solvent control group is treated with the same final concentration of DMSO.
Inconsistent results between experiments Variability in cell passage number, seeding density, or inhibitor preparation.Maintain consistent cell culture practices. Use cells within a defined passage number range. Ensure accurate and consistent preparation of the inhibitor dilutions for each experiment.
No inhibition of downstream signaling (e.g., p-EphA2, RhoA) Insufficient incubation time or incorrect timing of cell lysis after treatment.Optimize the incubation time. For phosphorylation events, shorter incubation times (e.g., 15 minutes to 6 hours) may be necessary to observe maximal inhibition.[5]

Experimental Protocols

Protocol 1: Determination of IC50 for Cell Viability

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using an MTT or similar colorimetric assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium. A typical starting concentration might be 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, WST-1, or CellTiter-Glo).

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle-treated control. Plot the normalized values against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of EphA2 Signaling

This protocol describes how to assess the inhibitory effect of this compound on the EphA2 signaling pathway.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for the optimized duration (e.g., 1 µM for 6 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-EphA2, total EphA2, and downstream targets like GTP-RhoA and ROCK1 overnight at 4°C.[4] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated or target proteins to their total protein or the loading control.

Visualizations

Signaling Pathway of this compound Inhibition

ALW_II_41_27_Pathway Ligand Ephrin Ligand EphA2 EphA2 Receptor Ligand->EphA2 activates pEphA2 Phosphorylated EphA2 EphA2->pEphA2 autophosphorylation ALW This compound ALW->EphA2 inhibits RhoA RhoA pEphA2->RhoA activates ROCK ROCK RhoA->ROCK Proliferation Cell Proliferation ROCK->Proliferation promotes Migration Cell Migration ROCK->Migration promotes Invasion Cell Invasion ROCK->Invasion promotes Experimental_Workflow start Start culture Cell Culture (Select appropriate cell line) start->culture dose_response Dose-Response Assay (e.g., MTT) to determine IC50 culture->dose_response functional_assays Functional Assays (Proliferation, Migration, Invasion) dose_response->functional_assays pathway_analysis Pathway Analysis (Western Blot for p-EphA2, RhoA) dose_response->pathway_analysis data_analysis Data Analysis and Interpretation functional_assays->data_analysis pathway_analysis->data_analysis end End data_analysis->end

References

Preventing ALW-II-41-27 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ALW-II-41-27, focusing on the prevention of its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It exhibits high solubility in DMSO, reaching concentrations of 100 mg/mL (164.55 mM) or greater.[3][4] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2][3]

Q2: Can I dissolve this compound directly in aqueous buffers like PBS?

A2: No, this compound is sparingly soluble or insoluble in aqueous buffers.[1][3][4] To prepare an aqueous working solution, you must first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of your choice.[1]

Q3: What is the maximum recommended storage time for aqueous solutions of this compound?

A3: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For stock solutions in DMSO, they can be stored at -80°C for up to a year or at -20°C for up to one month.[3] Always aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Q4: I observed precipitation when diluting my DMSO stock solution into my cell culture medium. What could be the cause?

A4: Precipitation upon dilution into aqueous media is a common issue and can be caused by several factors:

  • Final DMSO Concentration: The final concentration of DMSO in your aqueous solution may be too low to maintain the solubility of this compound.

  • Compound Concentration: The final concentration of this compound may exceed its solubility limit in the aqueous medium.

  • pH of the Aqueous Medium: The pH of your buffer or cell culture medium can influence the solubility of the compound.

  • Temperature: Temperature changes during dilution can affect solubility.

  • Improper Mixing: Insufficient mixing during the dilution process can lead to localized high concentrations and precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound precipitation.

Problem Potential Cause Recommended Solution
Precipitation immediately upon adding DMSO stock to aqueous buffer. The concentration of this compound in the final aqueous solution is too high.Decrease the final concentration of this compound in your working solution. Prepare a more dilute stock solution in DMSO if necessary.
The final DMSO concentration is insufficient to keep the compound dissolved.Increase the final percentage of DMSO in your working solution. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell line).
The aqueous buffer is not at an optimal pH for this compound solubility.While specific pH-solubility data is limited, you can empirically test a range of pH values for your buffer to see if it improves solubility.
The solution is initially clear but becomes cloudy or shows precipitation over time. The compound is slowly precipitating out of the solution at the current storage temperature.Prepare fresh aqueous solutions daily and avoid long-term storage.[1] If short-term storage is necessary, try keeping the solution at room temperature or 37°C, as solubility may decrease at lower temperatures.
I see a film or crystals in my stock solution vial. The DMSO used may have absorbed moisture, reducing the solubility of this compound.Use fresh, anhydrous DMSO to prepare a new stock solution.[2][3] Store DMSO properly to prevent moisture absorption.
The stock solution was not properly dissolved initially.Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle warming and vortexing can aid in dissolution.

Quantitative Solubility Data

Solvent Solubility Molar Equivalent Source
DMSO≥ 100 mg/mL164.55 mM[3][4]
DMSO≥ 47 mg/mL77.34 mM[2][5]
DMSO10 mg/mL16.46 mM[1][6]
Ethanol100 mg/mL164.55 mM[4]
Ethanol~0.5 mg/mL~0.82 mM[1][6]
Dimethyl formamide (DMF)~10 mg/mL~16.46 mM[1][6]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL~0.82 mM[1][6]
WaterInsoluble-[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]

Protocol 2: Preparation of Aqueous Working Solution
  • Materials:

    • This compound DMSO stock solution

    • Sterile aqueous buffer (e.g., PBS, cell culture medium)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

    • Warm the aqueous buffer to the desired experimental temperature (e.g., 37°C for cell culture).

    • Add the required volume of the DMSO stock solution to the pre-warmed aqueous buffer while gently vortexing or swirling the buffer. Crucially, add the DMSO stock to the aqueous buffer, not the other way around.

    • Ensure the final concentration of DMSO is compatible with your experimental system (typically ≤ 0.5%).

    • Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]

Visualizations

ALW_II_41_27_Signaling_Pathway cluster_membrane Cell Membrane EphA2 EphA2 RhoA RhoA EphA2->RhoA This compound This compound This compound->EphA2 ROCK ROCK RhoA->ROCK Cell Proliferation Cell Proliferation ROCK->Cell Proliferation Migration & Invasion Migration & Invasion ROCK->Migration & Invasion

Caption: this compound inhibits the EphA2 receptor, which in turn can modulate the RhoA/ROCK signaling pathway, affecting cell proliferation, migration, and invasion.[7][8][9]

Caption: A simplified workflow for preparing and using this compound in aqueous solutions.

Caption: A decision tree to troubleshoot precipitation issues with this compound.

References

Technical Support Center: ALW-II-41-27 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the kinase inhibitor ALW-II-41-27 in primary cell cultures.

Introduction to this compound

This compound is a potent, ATP-competitive small molecule inhibitor of the Ephrin type-A receptor 2 (EphA2) tyrosine kinase, with a reported IC50 of 11 nM.[1][2][3] It is widely used in preclinical research to investigate the role of EphA2 signaling in various cellular processes. While it is a powerful tool, its use in sensitive primary cell cultures requires careful consideration of potential toxicity and off-target effects. Recent preclinical toxicology assessments in mice have shown no significant safety concerns, with no notable toxicity observed in the lungs, liver, or kidneys.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily functions by inhibiting the kinase activity of the EphA2 receptor.[1][2][3] This prevents the autophosphorylation of the receptor and subsequent downstream signaling cascades involved in cell proliferation, migration, and invasion.[7]

Q2: Does this compound have known off-target effects?

A2: Yes. While potent against EphA2, this compound has been shown to have cross-reactivity with other kinases, including but not limited to b-raf, CSF1R, DDR1, DDR2, EphA5, EphA8, EphB1, EphB2, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, and PDGFRβ.[2][8] Researchers should be aware of these potential off-target effects, which could contribute to the observed phenotype.

Q3: What is the recommended starting concentration for this compound in primary cell cultures?

A3: A dose-response experiment is always recommended to determine the optimal, non-toxic concentration for your specific primary cell type. Based on published studies, effective concentrations can range from 200 nM to 1 µM.[7][9] It is advisable to start with a lower concentration (e.g., 10-100 nM) and titrate up to find the lowest effective concentration that elicits the desired biological response with minimal impact on cell viability.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[8][10] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your primary cells (typically ≤ 0.1%).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death or unexpected toxicity 1. Inhibitor concentration is too high: Primary cells are often more sensitive than immortalized cell lines. 2. Solvent toxicity: DMSO can be toxic to some primary cells, even at low concentrations. 3. Off-target effects: Inhibition of other essential kinases can lead to cytotoxicity.1. Perform a dose-response curve: Determine the IC50 for cell viability using an MTT or similar assay (see Protocol 1). Identify the lowest concentration that provides the desired on-target effect. 2. Run a vehicle control: Treat cells with the same final concentration of DMSO used in your highest inhibitor dose to assess solvent toxicity. Aim for a final DMSO concentration of ≤ 0.1%. 3. Validate on-target effect: Confirm that the observed phenotype is due to EphA2 inhibition by performing a western blot for phospho-EphA2 (see Protocol 2). Consider using a structurally different EphA2 inhibitor to see if the phenotype is reproducible.
No observable effect of the inhibitor 1. Inhibitor concentration is too low. 2. Low EphA2 expression: The target primary cells may not express sufficient levels of EphA2. 3. Inhibitor degradation: Improper storage or handling may have compromised the inhibitor's activity.1. Increase the concentration range: Test higher concentrations in your dose-response experiment. 2. Confirm target expression: Verify EphA2 protein levels in your primary cells using western blot or flow cytometry. 3. Prepare fresh inhibitor solutions: Use a fresh aliquot of the stock solution for each experiment.
Inconsistent or variable results 1. Variability in primary cell cultures: Primary cells can have inherent variability between isolations. 2. Inconsistent inhibitor preparation: Errors in dilution can lead to variable final concentrations. 3. Cell plating density: Inconsistent cell numbers can affect the outcome of viability and functional assays.1. Use cells from the same isolation for comparative experiments: Minimize batch-to-batch variability where possible. 2. Standardize inhibitor dilution: Prepare a master mix of the final dilutions to add to your experimental wells. 3. Optimize and standardize cell seeding density: Ensure a consistent number of viable cells are plated in each well.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Target KinaseIC50 / Kd
EphA211 nM (IC50) / 12 nM (Kd)[3][10]
Other Kinases (selection)Cross-reactivity observed with b-raf, CSF1R, DDR1/2, other Eph receptors, Kit, Lck, PDGFRα/β, etc.[2][8]

Note: Researchers should consult comprehensive kinase profiling data for a complete list of off-targets.

Table 2: Example Dose-Response Data for this compound in a Hypothetical Primary Cell Culture

This compound (µM)% Cell Viability (MTT Assay)% p-EphA2 Inhibition (Western Blot)
0 (Vehicle)1000
0.019815
0.19555
0.58890
18098
555100
1030100

This table is for illustrative purposes. Actual results will vary depending on the primary cell type and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of this compound in primary cell cultures.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include "untreated" and "vehicle control" (DMSO) wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Western Blot for Phospho-EphA2 Inhibition

This protocol confirms the on-target effect of this compound by measuring the phosphorylation of EphA2.

Materials:

  • Primary cells of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Growth factor or ligand to stimulate EphA2 phosphorylation (if necessary)

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-EphA2 (e.g., Tyr594 or Tyr772), anti-total-EphA2, and a loading control (e.g., β-actin or GAPDH)[6][13][14]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. If studying ligand-induced phosphorylation, starve the cells in serum-free medium for 6-12 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulation (Optional): If applicable, stimulate the cells with an EphA2 ligand (e.g., ephrin-A1-Fc) for 10-15 minutes to induce phosphorylation.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the phospho-EphA2 signal to the total EphA2 signal and the loading control.

Mandatory Visualizations

ALW_II_41_27_Signaling_Pathway EphrinA1 Ephrin-A1 (Ligand) EphA2 EphA2 Receptor EphrinA1->EphA2 Binds P_EphA2 Phosphorylated EphA2 EphA2->P_EphA2 Autophosphorylation ALW_II_41_27 This compound ALW_II_41_27->EphA2 Inhibits Downstream Downstream Signaling (e.g., RhoA/ROCK, Akt) P_EphA2->Downstream Activates CellResponse Cellular Responses (Proliferation, Migration) Downstream->CellResponse Regulates

Caption: this compound inhibits EphA2 receptor autophosphorylation.

Experimental_Workflow start Start plate_cells Plate Primary Cells start->plate_cells treat_inhibitor Treat with this compound (Dose-Response) plate_cells->treat_inhibitor incubate Incubate (24-72h) treat_inhibitor->incubate viability_assay Assess Cell Viability (MTT Assay) incubate->viability_assay target_assay Assess Target Inhibition (Western Blot for p-EphA2) incubate->target_assay analyze Analyze Data (Determine IC50 for toxicity & efficacy) viability_assay->analyze target_assay->analyze end End analyze->end

Caption: Workflow for testing this compound in primary cells.

Troubleshooting_Logic start Unexpected Toxicity? check_conc Lower Concentration Range start->check_conc Yes no_effect No Effect Observed? start->no_effect No vehicle_control Run Vehicle Control check_conc->vehicle_control off_target Consider Off-Target Effects vehicle_control->off_target resolve Problem Resolved off_target->resolve increase_conc Increase Concentration no_effect->increase_conc Yes continue_investigation Continue Investigation no_effect->continue_investigation No check_target Confirm EphA2 Expression increase_conc->check_target fresh_inhibitor Use Fresh Inhibitor Stock check_target->fresh_inhibitor fresh_inhibitor->resolve

Caption: Troubleshooting decision tree for this compound experiments.

References

Troubleshooting ALW-II-41-27 inconsistent results in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ALW-II-41-27. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency and reliability of in vivo experiments involving this potent Eph receptor tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges that may arise during in vivo studies with this compound, providing direct, actionable advice.

Q1: We are observing significant variability in tumor growth inhibition between different cohorts of mice treated with this compound. What could be the cause?

A1: Inconsistent anti-tumor efficacy in vivo can stem from several factors related to the compound's formulation, administration, and the biological model itself. Here are the primary aspects to investigate:

  • Formulation and Solubility: this compound is insoluble in water.[1] An improper or inconsistent formulation can lead to variable bioavailability. Ensure the compound is fully solubilized or homogeneously suspended before each administration. For oral administration, a homogeneous suspension in carboxymethylcellulose sodium (CMC-Na) has been reported.[1] For intraperitoneal (IP) injections, a common vehicle is a mixture of DMSO, PEG300, Tween 80, and water.[1]

  • Stability of the Dosing Solution: this compound in DMSO solution is stable for one month at -20°C and for one year at -80°C.[1] Avoid repeated freeze-thaw cycles of your stock solutions.[1] Prepare fresh dosing solutions for your animal cohorts from a stable stock solution to minimize variability.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal vs. oral) can significantly impact the pharmacokinetic profile and, consequently, the efficacy. IP administration has been used in several preclinical studies.[2][3][4] Ensure the chosen route is appropriate for your experimental goals and is performed consistently.

  • Dosage: Inconsistent results may arise from a dose that is on the steep part of the dose-response curve. A preclinical study in C57BL/6 mice assessed IP doses of 10, 15, 20, and 30 mg/kg.[2][3][4] If you are using a dose in this range and seeing variability, consider performing a dose-response study in your specific model to identify a more robust dose.

  • Tumor Model Heterogeneity: The inherent biological variability within your tumor model (e.g., patient-derived xenografts) can contribute to inconsistent results.[5] Ensure that tumors are of a consistent size at the start of treatment and that animals are appropriately randomized into treatment groups.

Q2: Our recent batch of this compound seems less effective than previous batches. How can we ensure compound quality?

A2: Batch-to-batch variability can be a concern with small molecule inhibitors.

  • Certificate of Analysis (CoA): Always review the CoA for each new batch to confirm its purity and identity.

  • In Vitro Validation: Before starting a new in vivo experiment with a new batch, it is advisable to perform a simple in vitro validation assay, such as a cell viability or kinase assay, to confirm its potency is comparable to previous batches.[1][6]

Q3: We are observing unexpected toxicity or off-target effects in our in vivo studies. What could be the reason?

A3: While a 10-day study with 20 mg/kg IP injections of this compound in C57BL/6 mice showed no significant toxicity[2][3][4], off-target effects are a possibility due to its multi-kinase inhibitory profile.

  • Kinase Selectivity: this compound is a potent inhibitor of EphA2, but it also shows activity against other kinases such as EphB2, DDR2, Src, and RET kinases.[5][7] It also inhibits Ba/F3 cells transformed with Tel fusions of EphA3, Kit, Fms, KDR, FLT1, FGR, Src, Lyn, Bmx, and Bcr-Abl.[8][9] These off-target activities could contribute to unexpected phenotypes.

  • Dose and Formulation: High doses or issues with the formulation vehicle could lead to toxicity. A preclinical study showed no significant weight loss or abnormalities in blood chemistry and CBC analyses at a 20.0 mg/kg IP dose.[2][3] If you observe toxicity, consider reducing the dose or evaluating the toxicity of the vehicle alone.

Data Presentation

Table 1: Solubility and Stability of this compound

SolventConcentrationStability of Stock Solution
DMSO100 mg/mL (164.55 mM)[1]1 month at -20°C, 1 year at -80°C[1]
Ethanol100 mg/mL[1]Not specified
WaterInsoluble[1]Not applicable

Table 2: Summary of In Vivo Experimental Parameters

ParameterDetailsReference
Animal Model C57BL/6 Mice[2][3][4]
Administration Route Intraperitoneal (IP)[2][3][4]
Dosage Range 10, 15, 20, 30 mg/kg (single dose)[2][3][4]
Chronic Dosing 20 mg/kg daily for 10 days (IP)[2][3]
Oral Formulation Homogeneous suspension in CMC-Na (≥5mg/ml)[1]
IP Formulation 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Administration

This protocol is based on a commonly used vehicle for poorly soluble compounds.

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mg/mL).

  • To prepare the final dosing solution, first add 5% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween 80 and mix thoroughly.

  • Finally, add 50% of the final volume of sterile double-distilled water (ddH2O) and mix until a clear solution is formed.

  • Administer the freshly prepared solution to the animals via intraperitoneal injection.

Note: The final concentration of this compound should be calculated based on the desired dose and the injection volume appropriate for the animal's weight.

Protocol 2: Preparation of this compound for Oral Gavage

  • Weigh the required amount of this compound powder.

  • Prepare a solution of carboxymethylcellulose sodium (CMC-Na) in sterile water at the desired concentration (e.g., 0.5% w/v).

  • Add the this compound powder to the CMC-Na solution.

  • Mix thoroughly using a vortex or sonicator to obtain a homogeneous suspension.

  • Administer the suspension immediately to the animals via oral gavage.

Visualizations

ALW_II_41_27_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EphA2 EphA2 Receptor RhoA RhoA EphA2->RhoA Activates EphrinA1 Ephrin-A1 Ligand EphrinA1->EphA2 Binds & Activates ROCK ROCK RhoA->ROCK Activates Proliferation Cell Proliferation ROCK->Proliferation Migration Migration/Invasion ROCK->Migration ALW This compound ALW->EphA2 Inhibits

Caption: this compound inhibits the EphA2 signaling pathway.

Experimental_Workflow start Start: Hypothesis protocol_dev Protocol Development (Formulation, Dosage, Route) start->protocol_dev animal_model Animal Model Preparation (e.g., Tumor Implantation) protocol_dev->animal_model randomization Randomization & Grouping animal_model->randomization treatment Treatment with this compound or Vehicle randomization->treatment monitoring Monitoring (Tumor size, Weight, Health) treatment->monitoring endpoint Endpoint Data Collection (Tissue harvesting, Imaging) monitoring->endpoint analysis Data Analysis endpoint->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for in vivo studies.

Troubleshooting_Logic cluster_solutions Potential Solutions issue Inconsistent In Vivo Results formulation Check Formulation (Solubility, Homogeneity) issue->formulation stability Check Solution Stability (Fresh prep, Storage) issue->stability dosage Review Dosage (Dose-response needed?) issue->dosage compound Verify Compound (Batch CoA, In vitro test) issue->compound model Assess Animal Model (Heterogeneity, Health) issue->model sol_formulation Optimize Formulation/Vehicle formulation->sol_formulation sol_stability Use Fresh Solutions stability->sol_stability sol_dosage Perform Dose-Finding Study dosage->sol_dosage sol_compound Validate New Batches compound->sol_compound sol_model Standardize Model & Randomize model->sol_model

Caption: Troubleshooting decision tree for inconsistent results.

References

Optimizing ALW-II-41-27 Dosage for Animal Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing ALW-II-41-27 in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase.[1][2] It functions by binding to the kinase domain of EphA2, thereby inhibiting its phosphorylation and downstream signaling.[1][3] Dysregulation of the EphA2 signaling pathway is implicated in various pathological processes, including cancer and inflammation.[4][5][6]

Q2: What is a recommended starting dosage for this compound in mice?

A2: Based on preclinical studies, a common starting dosage for intraperitoneal (IP) administration in mice ranges from 15 to 30 mg/kg, administered once or twice daily.[7] A toxicology assessment in C57BL/6 mice indicated that daily IP injections of 20 mg/kg for 10 days were well-tolerated with no significant toxicity observed.[4][8][9] However, the optimal dosage will depend on the specific animal model, the disease indication, and the experimental endpoint.

Q3: How should I prepare this compound for administration to animals?

A3: this compound is soluble in DMSO and ethanol.[1][7] For in vivo studies, it is often formulated in a vehicle suitable for the chosen route of administration. For intraperitoneal injections, a common vehicle is a suspension in 0.5% or 1% methylcellulose. It is crucial to ensure the final concentration of DMSO is minimized to avoid solvent-related toxicity.

Q4: What are the potential side effects or toxicities of this compound in animals?

A4: A study involving daily IP injections of 20 mg/kg this compound in mice for 10 days showed no significant changes in weight gain, and histopathological examination of the lung, liver, and kidney revealed no significant toxicity.[4][8][9] Blood chemistry and complete blood count (CBC) analyses also showed no major abnormalities.[8][9] However, as with any experimental compound, it is essential to monitor animals closely for any signs of adverse effects, especially at higher doses or with prolonged treatment.

Q5: Which signaling pathways are modulated by this compound?

A5: The primary target of this compound is the EphA2 signaling pathway. Downstream pathways that have been shown to be affected by this compound inhibition include the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion.[5][10] Other signaling pathways potentially influenced by EphA2 modulation include the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound during formulation. The compound may have limited solubility in aqueous solutions.Prepare a stock solution in 100% DMSO and then dilute it with the appropriate vehicle (e.g., methylcellulose, PBS) to the final desired concentration. Ensure the final DMSO concentration is low (typically <10%) to minimize toxicity. Gentle warming and sonication may aid in dissolution.
Observed toxicity or adverse events in animals (e.g., weight loss, lethargy). The dosage may be too high for the specific animal model or strain. The vehicle (e.g., DMSO) may be causing toxicity.Reduce the dosage of this compound. Prepare a formulation with a lower concentration of the solvent. Monitor animals closely and consider conducting a pilot dose-escalation study to determine the maximum tolerated dose (MTD).
Lack of efficacy or desired biological effect. The dosage may be too low to achieve therapeutic concentrations at the target site. The route of administration may not be optimal for reaching the target tissue. The compound may have poor bioavailability.Increase the dosage of this compound, guided by any available pharmacokinetic data. Consider alternative routes of administration (e.g., oral gavage, subcutaneous injection) if appropriate. Evaluate the pharmacokinetic profile of this compound in your model to ensure adequate exposure.
Inconsistent results between experiments. Variability in drug preparation and administration. Differences in animal age, weight, or health status.Standardize the protocol for drug formulation and administration. Ensure consistency in animal characteristics. Randomize animals to treatment groups to minimize bias.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Preclinical Mouse Studies

Animal Model Indication Dosage Route of Administration Treatment Duration Key Findings Reference
C57BL/6 MiceToxicology Assessment10, 15, 20, 30 mg/kgIntraperitoneal (IP)Single doseDose-proportional pharmacokinetics[4][8][9]
C57BL/6 MiceToxicology Assessment20 mg/kgIntraperitoneal (IP)10 days (daily)No significant toxicity observed[4][8][9]
Athymic Nude MiceNon-Small Cell Lung Cancer (NSCLC)15 mg/kgIntraperitoneal (IP)14 days (twice daily)Significant inhibition of tumor growth[7]
Mouse ModelOsteoarthritisNot specifiedSubcutaneous (SC)Not specifiedAttenuated joint degeneration[6]
Mouse PDX ModelTriple-Negative Breast CancerNot specifiedNot specifiedNot specifiedInhibited tumor growth[11]

Experimental Protocols

Detailed Methodology for a 10-Day Toxicity Study of this compound in Mice

This protocol is based on the methodology described in the preclinical and toxicology assessment of this compound.[4][8][9]

  • Animal Model: C57BL/6 mice.

  • Groups:

    • Vehicle control group.

    • This compound treatment group (20 mg/kg).

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On each day of dosing, dilute the stock solution with the vehicle (e.g., 1% methylcellulose in sterile water) to the final concentration of 20 mg/kg in a volume appropriate for intraperitoneal injection.

  • Administration:

    • Administer the prepared this compound solution or vehicle control via intraperitoneal (IP) injection once daily for 10 consecutive days.

    • Record the weight of each mouse daily.

  • Monitoring:

    • Observe the animals daily for any clinical signs of toxicity, such as changes in appearance, behavior, or activity levels.

  • Endpoint and Sample Collection (Day 11):

    • Record the final body weight of each mouse.

    • Euthanize the mice according to approved institutional guidelines.

    • Collect blood via cardiac puncture for complete blood count (CBC) and blood chemistry analysis.

    • Harvest tissues of interest (e.g., lung, liver, kidney) for histopathological examination (H&E staining).

Visualizations

ALW_II_41_27_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin Ligand Ephrin Ligand EphA2 Receptor EphA2 Receptor Ephrin Ligand->EphA2 Receptor Binds & Activates RhoA RhoA EphA2 Receptor->RhoA Activates This compound This compound This compound->EphA2 Receptor Inhibits ROCK ROCK RhoA->ROCK Activates Downstream Effects Downstream Effects ROCK->Downstream Effects Leads to Cell Proliferation\nMigration\nInvasion Cell Proliferation Migration Invasion Downstream Effects->Cell Proliferation\nMigration\nInvasion

Caption: this compound inhibits the EphA2 signaling pathway.

Experimental_Workflow Start Start Animal Model Selection Animal Model Selection Start->Animal Model Selection Dose Formulation Dose Formulation Animal Model Selection->Dose Formulation Animal Grouping & Randomization Animal Grouping & Randomization Dose Formulation->Animal Grouping & Randomization Drug Administration Drug Administration Animal Grouping & Randomization->Drug Administration In-life Monitoring In-life Monitoring Drug Administration->In-life Monitoring Endpoint Data Collection Endpoint Data Collection In-life Monitoring->Endpoint Data Collection Data Analysis Data Analysis Endpoint Data Collection->Data Analysis End End Data Analysis->End

Caption: A typical experimental workflow for in vivo studies.

Troubleshooting_Logic Start Start Experiment Outcome Experiment Outcome Start->Experiment Outcome Toxicity Observed Toxicity Observed Experiment Outcome->Toxicity Observed Adverse Events Lack of Efficacy Lack of Efficacy Experiment Outcome->Lack of Efficacy No Effect Successful Outcome Successful Outcome Experiment Outcome->Successful Outcome Desired Effect Reduce Dose Reduce Dose Toxicity Observed->Reduce Dose Yes Check Vehicle Toxicity Check Vehicle Toxicity Toxicity Observed->Check Vehicle Toxicity No Increase Dose Increase Dose Lack of Efficacy->Increase Dose Yes Verify Formulation Verify Formulation Lack of Efficacy->Verify Formulation No

Caption: A troubleshooting decision tree for animal studies.

References

ALW-II-41-27 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of ALW-II-41-27 in common laboratory assays. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor of the Eph (erythropoietin-producing hepatocellular) receptor tyrosine kinase family.[1] Its primary target is EphA2, with a reported IC50 of 11 nM.[1] By inhibiting the kinase activity of EphA2, this compound can modulate downstream signaling pathways involved in cell proliferation, migration, and invasion.[2][3]

Q2: What are the known off-target effects of this compound?

This compound is known to be a multi-kinase inhibitor, exhibiting cross-reactivity with a number of other kinases. This includes, but is not limited to, members of the Src family, Abl, Kit, and platelet-derived growth factor receptors (PDGFR).[4][5] This broad selectivity profile means that observed cellular effects may not be solely attributable to EphA2 inhibition.

Q3: My cell proliferation assay (e.g., MTT, CellTiter-Glo®) shows a dose-dependent decrease in signal with this compound. Is this interference?

While a decrease in signal in a proliferation assay is the expected biological outcome of inhibiting a key signaling receptor like EphA2 in responsive cell lines, there are potential sources of artifactual interference to consider.[2][6] Direct interference with the assay chemistry is a possibility with any small molecule. See the troubleshooting guide below for strategies to distinguish between a true biological effect and an assay artifact.

Q4: I am observing precipitation of this compound in my assay buffer. How can I improve its solubility?

This compound has limited solubility in aqueous solutions.[7] It is typically dissolved in DMSO for a stock solution.[6] When diluting into aqueous assay buffers, precipitation can occur. To mitigate this, it is recommended to keep the final DMSO concentration in the assay as low as possible (ideally <1%) and to prepare fresh dilutions for each experiment. Sonication of the stock solution before dilution may also be beneficial.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays

Potential Cause 1: Compound Precipitation

  • Symptoms: Visible precipitate in wells, high variability between replicate wells.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvent is consistent across all wells and is at a level that does not affect cell viability or assay performance on its own.

    • Test Solubility Limits: Perform a serial dilution of this compound in your specific assay medium and visually inspect for precipitation under a microscope.

    • Pre-warm Media: Warming the assay media to 37°C before adding the compound can sometimes help maintain solubility.

Potential Cause 2: Off-Target Biological Effects

  • Symptoms: Cellular effects observed that are not consistent with the known function of the primary target (EphA2).

  • Troubleshooting Steps:

    • Use a Structurally Unrelated Inhibitor: Compare the results obtained with this compound to those from a different, structurally distinct inhibitor of EphA2.

    • Employ Genetic Knockdown: Use siRNA or shRNA to specifically knockdown EphA2 expression and determine if this phenocopies the effect of this compound.

    • Consult Kinase Selectivity Data: Refer to published kinase profiling data for this compound to identify potential off-target kinases that might be responsible for the observed phenotype.

Issue 2: Potential for Interference in Biochemical Assays

Potential Cause 1: Interference with Assay Signal

  • Symptoms: High background signal or quenching of the signal in the absence of the intended biological target.

  • Troubleshooting Steps:

    • Run a No-Enzyme Control: To test for autofluorescence or absorbance, run the assay with this compound at the desired concentrations but without the enzyme or protein of interest.

    • Test for Reporter Enzyme Inhibition: If using a reporter assay (e.g., luciferase, β-galactosidase), test the effect of this compound directly on the purified reporter enzyme.

Potential Cause 2: Non-Specific Inhibition

  • Symptoms: Inhibition observed across multiple, unrelated biochemical assays.

  • Troubleshooting Steps:

    • Vary Enzyme Concentration: True inhibitors should show a shift in IC50 with varying enzyme concentrations, whereas non-specific inhibitors may not.

    • Include a Detergent: For some promiscuous inhibitors that act via aggregation, the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt this and reduce non-specific inhibition.

    • Check for PAINS (Pan-Assay Interference Compounds) Properties: While no specific reports classify this compound as a PAIN, it is good practice to be aware of the chemical motifs that are often associated with assay interference.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

KinaseIC50 (nM)
EphA211
EphB2<500
EphA3<500
Kit<500
Fms<500
KDR (VEGFR2)<500
FLT1 (VEGFR1)<500
FGR<500
Src14
Lyn<500
Bmx<500
Bcr-Abl<500
DDR251
RET (wild-type)24.7

This table summarizes the inhibitory activity of this compound against a panel of kinases. Data compiled from multiple sources.[4][5]

Experimental Protocols

Protocol 1: Control Experiment for Autofluorescence/Absorbance Interference in a Fluorescence-Based Assay

  • Prepare a serial dilution of this compound in the assay buffer to achieve the final desired concentrations.

  • Prepare a control serial dilution of the vehicle (e.g., DMSO) at the same concentrations.

  • In a multi-well plate suitable for fluorescence measurements, add the assay buffer to all wells.

  • Add the this compound dilutions to a set of wells.

  • Add the vehicle dilutions to another set of wells.

  • Add the fluorescent substrate to all wells.

  • Do not add the enzyme or protein of interest to any of the wells.

  • Incubate the plate under the standard assay conditions (time and temperature).

  • Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Compare the signal from the this compound-containing wells to the vehicle control wells. A significant increase or decrease in signal indicates direct interference with the assay's detection method.

Visualizations

EphA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EphrinA1 Ephrin A1 (Ligand) EphA2 EphA2 Receptor EphrinA1->EphA2 Binds and Activates Ras Ras EphA2->Ras RhoA RhoA EphA2->RhoA Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ROCK ROCK RhoA->ROCK Actin Actin Cytoskeleton ROCK->Actin Migration Cell Migration/Invasion Actin->Migration ALW_II_41_27 This compound ALW_II_41_27->EphA2 Inhibits

Caption: Simplified EphA2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Assay Result with this compound Check_Precipitation Is there visible precipitate? Start->Check_Precipitation Optimize_Solubility Optimize solvent concentration and/or reduce compound concentration Check_Precipitation->Optimize_Solubility Yes Run_Controls Run no-enzyme and no-cell controls Check_Precipitation->Run_Controls No Optimize_Solubility->Start Interference_Check Is there signal interference (autofluorescence, absorbance, quenching)? Run_Controls->Interference_Check Modify_Assay Modify assay readout (e.g., different wavelength) or choose alternative assay Interference_Check->Modify_Assay Yes Use_Orthogonal_Methods Confirm with orthogonal methods (e.g., genetic knockdown, alternative inhibitor) Interference_Check->Use_Orthogonal_Methods No Modify_Assay->Start Biological_Effect Result is likely a true biological effect Conclusion Draw conclusion on compound activity Biological_Effect->Conclusion Use_Orthogonal_Methods->Biological_Effect

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Cell Line Resistance to ALW-II-41-27 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ALW-II-41-27, a potent multi-kinase inhibitor targeting EphA2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential cell line resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the EphA2 receptor tyrosine kinase, with a reported IC50 of 11 nM. It also demonstrates inhibitory activity against a range of other kinases, including EphB2, Kit, FMS, VEGFR2, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl.[1] Its anti-cancer effects are often attributed to the inhibition of downstream signaling pathways, such as the RhoA/ROCK pathway, which is involved in cell proliferation, migration, and invasion.[2][3]

Q2: My cells are showing reduced sensitivity to this compound. What are the potential causes?

A2: Reduced sensitivity, or resistance, to this compound can arise from several factors, broadly categorized as on-target alterations or the activation of bypass signaling pathways. While specific resistance mechanisms to this compound are still under investigation, drawing parallels from other kinase inhibitors suggests the following possibilities:

  • On-target modifications: Mutations in the EphA2 kinase domain could alter the drug's binding affinity.

  • Target overexpression: Increased expression of EphA2 may require higher concentrations of the inhibitor to achieve a therapeutic effect.

  • Activation of bypass pathways: Cancer cells can develop resistance by activating alternative signaling pathways to circumvent the effects of EphA2 inhibition.[4] This could involve the upregulation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules.

  • Drug efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the inhibitor.

Q3: How can I confirm if my cell line has developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase (typically 5-10 fold or more) in the IC50 value of the suspected resistant cell line compared to the parental, sensitive cell line is a strong indicator of acquired resistance.

Q4: What is the recommended concentration range for this compound in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Published studies have used concentrations ranging from the nanomolar to the low micromolar range. For example, some studies have used 1 µM to inhibit cell proliferation and induce apoptosis in erlotinib-resistant non-small cell lung cancer cell lines.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Problem 1: Gradual loss of this compound efficacy over time.
Possible Cause Suggested Solution
Development of acquired resistance 1. Perform an IC50 determination assay to quantify the level of resistance. 2. Establish a resistant cell line by continuous culture with increasing concentrations of this compound for further investigation. 3. Analyze potential resistance mechanisms through western blotting (to check for bypass pathway activation) or sequencing (to identify on-target mutations).
Degradation of this compound stock solution 1. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. 2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell line heterogeneity 1. Perform single-cell cloning to isolate and characterize subpopulations with varying sensitivity to the drug. 2. Regularly authenticate your cell line to ensure its identity and purity.
Problem 2: High variability in experimental results with this compound.
Possible Cause Suggested Solution
Inconsistent cell seeding density 1. Ensure a consistent number of cells are seeded for each experiment. 2. Allow cells to adhere and resume logarithmic growth before adding the drug.
Inaccurate drug concentration 1. Carefully prepare serial dilutions of this compound from a fresh stock solution for each experiment. 2. Use calibrated pipettes for accurate liquid handling.
Variations in treatment duration 1. Adhere to a consistent and optimized treatment time for all experiments.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Various Cell Lines

Cell LineCancer TypeParameterValueReference
Ba/F3-EphA2-EC5011 nM[6]
NCI-H2286Lung CancerGI500.51 µM[1]
HCC-366Lung CancerGI500.65 µM[1]
RAT1-RETC634R-IC5044 nM[1]
RAT1-RETM918T-IC5056 nM[1]
CaSkiCervical Cancer-Effective at 200-1000 nM[3]
HeLaCervical Cancer-Effective at 200-1000 nM[3]

Table 2: Kinase Inhibitory Profile of this compound

KinaseParameterValueReference
EphA2IC5011 nM[6]
DDR2IC5051 nM[1]
SrcIC5014 nM[1]
RET (wild-type)IC5024.7 nM[1]
RET (V804L)IC5094.2 nM[1]
RET (V804M)IC5015.8 nM[1]

Experimental Protocols

Protocol 1: Generation of this compound Resistant Cell Lines

This protocol describes a method for generating drug-resistant cell lines through continuous exposure to escalating concentrations of this compound.[7][8]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Cell culture flasks/plates

  • Hemocytometer or automated cell counter

  • Cryovials

Procedure:

  • Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound for the parental cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound by 1.5 to 2-fold.[7]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the drug concentration. Change the medium with fresh this compound every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Cryopreservation: At each stage of increased drug concentration, freeze down a stock of the adapted cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.

  • Establishment of Resistant Line: Repeat the dose escalation until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).

  • Characterization: Confirm the resistance by determining the new IC50 of the resistant cell line and compare it to the parental line. The resistance index (RI) can be calculated as: RI = IC50 (resistant line) / IC50 (parental line).

Protocol 2: Western Blotting for Bypass Pathway Analysis

This protocol provides a general workflow for analyzing the activation of potential bypass signaling pathways in this compound resistant cells.[9][10][11]

Materials:

  • Parental and resistant cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., phospho-EGFR, phospho-MET, phospho-Akt, phospho-ERK, and their total protein counterparts)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the parental and resistant cells (with and without this compound treatment) using ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and compare the phosphorylation status of key signaling proteins between parental and resistant cells.

Visualizations

EphA2_Signaling_Pathway EphrinA1 Ephrin-A1 EphA2 EphA2 Receptor EphrinA1->EphA2 Binds and Activates RasGAP RasGAP EphA2->RasGAP RhoGTPases Rho/Rac/Cdc42 EphA2->RhoGTPases PI3K PI3K EphA2->PI3K ERK ERK RasGAP->ERK Migration Migration/Invasion RhoGTPases->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK->Proliferation ALW_II_41_27 This compound ALW_II_41_27->EphA2 Inhibits

Caption: Simplified EphA2 signaling pathway and the inhibitory action of this compound.

Resistance_Workflow Start Cells show reduced sensitivity to this compound IC50 Determine IC50 of parental and suspected resistant cells Start->IC50 Compare Compare IC50 values IC50->Compare NoResistance No significant change in IC50 (Troubleshoot experimental setup) Compare->NoResistance No Resistance Significant increase in IC50 (Resistance confirmed) Compare->Resistance Yes Investigate Investigate Resistance Mechanisms Resistance->Investigate Sequencing Sequence EphA2 kinase domain Investigate->Sequencing WesternBlot Western blot for bypass signaling pathway activation Investigate->WesternBlot EffluxAssay Drug efflux pump assay Investigate->EffluxAssay

Caption: Experimental workflow for investigating cell line resistance to this compound.

Experimental_Workflow CellCulture Start with parental sensitive cell line GenerateResistance Generate resistant cell line (Protocol 1) CellCulture->GenerateResistance Characterize Characterize resistant phenotype (IC50 determination) GenerateResistance->Characterize Mechanism Investigate mechanism of resistance (Western Blot, qPCR, Sequencing) Characterize->Mechanism Overcome Test strategies to overcome resistance Mechanism->Overcome

References

ALW-II-41-27 long-term storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of ALW-II-41-27.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent multi-kinase inhibitor, primarily targeting the Ephrin receptor tyrosine kinase family, with a particularly high affinity for EphA2, showing a Kd of 12 nM.[1] It functions by inhibiting the autophosphorylation of EphA2, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and invasion.[2][3][4] While it is a potent EphA2 inhibitor, it's important to note that this compound can also inhibit other kinases such as EphB2, Kit, FMS, VEGFR2, and others, which should be considered when designing experiments.[5][6][7]

2. What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored as a solid powder at -20°C for up to 3 years, or at 4°C for up to 2 years.[5] Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[2][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

3. How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO, ethanol, and dimethyl formamide (DMF).[6] For most cell-based assays, a stock solution is typically prepared in DMSO.[3][8] It is highly soluble in DMSO, reaching concentrations of 100 mg/mL (164.55 mM) or ≥ 47 mg/mL (77.34 mM).[1][5] To prepare a stock solution, dissolve the solid this compound in the solvent of choice, purging with an inert gas.[6] For aqueous buffers, it is sparingly soluble; therefore, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer.[6] We do not recommend storing aqueous solutions for more than one day.[6]

4. What are the typical working concentrations for in vitro experiments?

The effective concentration of this compound in cell-based assays can vary depending on the cell line and the specific experimental goals. However, published studies have used concentrations ranging from 100 nM to 1 µM.[2][3][9] For example, in cervical cancer cell lines (CaSki and HeLa), concentrations of 200, 600, and 1000 nM have been shown to inhibit proliferation, migration, and invasion.[3][8] In non-small cell lung cancer (NSCLC) cell lines, a concentration of 1 µM has been used to inhibit EphA2 phosphorylation and induce apoptosis.[9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in cell culture media. The final concentration of DMSO in the media is too high, or the compound has low solubility in aqueous solutions.Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent toxicity. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution into the media. For aqueous solutions, prepare them fresh and do not store for more than a day.[6]
Inconsistent or no observable effect in experiments. 1. Improper storage and handling leading to compound degradation. 2. Incorrect dosage or treatment duration. 3. Low or no expression of the target kinase (e.g., EphA2) in the experimental model.1. Verify that the compound has been stored correctly according to the recommended conditions.[2][5] Use freshly prepared solutions for experiments. 2. Perform a dose-response experiment to determine the optimal concentration and treatment time for your specific cell line and assay. 3. Confirm the expression level of the target kinase (e.g., EphA2) in your cells using techniques like Western blotting or RT-qPCR before starting the experiment.
Off-target effects observed. This compound is a multi-kinase inhibitor and can affect other kinases besides EphA2.[5][7][11]Be aware of the known cross-reactivity of this compound.[11] If possible, use a more specific inhibitor as a control or validate your findings using genetic approaches like siRNA-mediated knockdown of the target kinase.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO≥ 47 mg/mL (77.34 mM)[5]
DMSO100 mg/mL (164.55 mM)[1]
DMSO10 mg/mL[6][7]
Ethanol~0.5 mg/mL[6][7]
Dimethyl formamide (DMF)~10 mg/mL[6]
1:1 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[6][7]

Table 2: In Vitro Efficacy of this compound

Cell LineAssayConcentrationEffectReference
CaSki, HeLa (Cervical Cancer)MTT Assay200, 600, 1000 nMInhibition of cell proliferation[3][8]
CaSki, HeLa (Cervical Cancer)Colony Formation200, 600, 1000 nMDecreased number of colonies[3][8]
CaSki, HeLa (Cervical Cancer)Transwell AssayNot specifiedInhibition of migration and invasion[3]
Erlotinib-resistant NSCLCProliferation Assay1 µMInhibition of cell proliferation[9]
Erlotinib-resistant NSCLCApoptosis Assay1 µMIncreased apoptosis[9]
MCF-7 (Breast Cancer)Western Blot100 nMSuppressed ephrin-A1-induced EphA2 phosphorylation[2]

Experimental Protocols

Protocol 1: Inhibition of EphA2 Phosphorylation in Cell Culture

  • Cell Seeding: Plate cells at an appropriate density in a suitable culture dish and allow them to adhere overnight.

  • Starvation (Optional): If studying ligand-induced phosphorylation, starve the cells in serum-free media for 4-6 hours.

  • Pre-treatment with this compound: Treat the cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or DMSO as a vehicle control for a specified period (e.g., 8 hours).[2]

  • Ligand Stimulation (Optional): Stimulate the cells with a ligand such as ephrin-A1-Fc (e.g., 500 ng/mL) for a short duration (e.g., 20 minutes) to induce EphA2 phosphorylation.[2]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform Western blotting to detect the levels of phosphorylated EphA2 (p-EphA2) and total EphA2.

Protocol 2: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 200, 600, 1000 nM) or DMSO as a control for different time points (e.g., 24, 48, 72 hours).[3][8]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

ALW_II_41_27_Mechanism_of_Action cluster_cell Cell Membrane EphA2 EphA2 Receptor Downstream Signaling Downstream Signaling (e.g., RhoA/ROCK) EphA2->Downstream Signaling Activates This compound This compound This compound->EphA2 Inhibits Cellular Effects Inhibition of: - Proliferation - Migration - Invasion Downstream Signaling->Cellular Effects Leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow_EphA2_Inhibition Start Start: Cell Culture Treatment Treat with this compound or Vehicle Control Start->Treatment Stimulation Stimulate with Ephrin-A1 (Optional) Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Analysis Western Blot for p-EphA2 and Total EphA2 Lysis->Analysis End End: Data Analysis Analysis->End

Caption: Experimental workflow for analyzing EphA2 inhibition.

References

Validation & Comparative

A Comparative Guide to ALW-II-41-27 and Other Small Molecule Inhibitors of EphA2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the EphA2 inhibitor ALW-II-41-27 with other notable small molecule inhibitors targeting the EphA2 receptor tyrosine kinase. The information presented is based on available experimental data to assist researchers in making informed decisions for their preclinical studies.

Introduction to EphA2 Inhibition

The EphA2 receptor is a member of the largest family of receptor tyrosine kinases and plays a crucial role in various physiological processes. However, its overexpression in numerous cancers is linked to tumor progression, metastasis, and poor prognosis, making it a compelling target for cancer therapy. Small molecule inhibitors targeting the kinase domain of EphA2 have emerged as a promising therapeutic strategy. This guide focuses on the comparative efficacy and characteristics of this compound against other well-documented EphA2 inhibitors.

Quantitative Comparison of EphA2 Inhibitors

The following table summarizes the in vitro potency of this compound and other selected small molecule inhibitors against the EphA2 kinase.

InhibitorIC50 (nM) for EphA2Assay TypeKey Findings
This compound 11Kinase AssayPotent inhibitor of Eph family tyrosine kinases.[1]
Dasatinib 2.528NanoBRET Kinase AssayA multi-kinase inhibitor with high potency against EphA2.[2]
GLPG1790 Not specifiedIn vivo studiesShowed promising effects in different cancer xenograft models.[3]
NVP-BHG712 Not specifiedIn vitro and in vivo studiesA pan-Eph tyrosine kinase inhibitor with activity against EphA2.[3]

Experimental Data and Performance

This compound has demonstrated significant efficacy in preclinical models. Studies have shown that it effectively inhibits EphA2 kinase activity, leading to reduced cell proliferation, migration, and invasion in various cancer cell lines, including non-small cell lung cancer (NSCLC) and cervical cancer.[1][4][5] In NSCLC xenograft models, intraperitoneal administration of this compound resulted in significant inhibition of tumor growth.[1] Furthermore, this compound has been shown to overcome resistance to cetuximab in colorectal cancer models by inhibiting EphA2.[3]

Dasatinib, while not specifically developed as an EphA2 inhibitor, exhibits potent activity against the receptor. Its sub-micromolar affinity for EphA2 has been confirmed through chemical proteomics.[3] In some contexts, Dasatinib has been used as a tool compound to probe the effects of EphA2 inhibition.[4]

Signaling Pathway and Experimental Workflow

To understand the context of EphA2 inhibition, it is crucial to visualize the signaling pathway and the typical workflow for evaluating inhibitors.

EphA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin A1 Ephrin A1 EphA2 EphA2 Ephrin A1->EphA2 Binding & Activation PI3K PI3K EphA2->PI3K RAS RAS EphA2->RAS RhoA RhoA EphA2->RhoA AKT AKT PI3K->AKT Cell Survival\nProliferation Cell Survival Proliferation AKT->Cell Survival\nProliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation\nDifferentiation Cell Proliferation Differentiation ERK->Cell Proliferation\nDifferentiation ROCK ROCK RhoA->ROCK Cell Migration\nInvasion Cell Migration Invasion ROCK->Cell Migration\nInvasion This compound This compound This compound->EphA2 Inhibition

Caption: EphA2 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start Inhibitor_Screening In Vitro Kinase Assay (IC50 Determination) Start->Inhibitor_Screening Cell_Based_Assays Cell Viability/Proliferation (MTT/MTS Assay) Inhibitor_Screening->Cell_Based_Assays Migration_Invasion_Assays Wound Healing/Transwell Assay Cell_Based_Assays->Migration_Invasion_Assays Western_Blot Target Engagement & Downstream Signaling Migration_Invasion_Assays->Western_Blot In_Vivo_Studies Xenograft Tumor Models Western_Blot->In_Vivo_Studies Efficacy_Evaluation Tumor Growth Inhibition Pharmacodynamics In_Vivo_Studies->Efficacy_Evaluation End End Efficacy_Evaluation->End

Caption: Experimental Workflow for Evaluating EphA2 Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

EphA2 Kinase Assay (Non-Isotopic)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EphA2 kinase.

  • Materials: Recombinant EphA2 catalytic domain, Poly(Glu,Tyr) 4:1 substrate, ATP, kinase assay buffer, 96-well plates, anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP), and a suitable HRP substrate.

  • Procedure:

    • Coat a 96-well plate with the Poly(Glu,Tyr) substrate.

    • Prepare a reaction mixture containing the EphA2 enzyme, kinase assay buffer, and the test inhibitor (e.g., this compound) at various concentrations.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

    • Stop the reaction and wash the wells to remove unreacted ATP and enzyme.

    • Add the anti-phosphotyrosine-HRP antibody and incubate to allow binding to the phosphorylated substrate.

    • Wash the wells to remove unbound antibody.

    • Add the HRP substrate and measure the resulting signal (e.g., luminescence or colorimetric) using a microplate reader.

    • Calculate the IC50 value by plotting the inhibitor concentration against the percentage of kinase activity inhibition.

Cell Viability (MTT) Assay

This assay assesses the effect of EphA2 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.

  • Materials: Cancer cell line of interest (e.g., HeLa, A549), cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the EphA2 inhibitor (e.g., this compound) or vehicle control for a specific duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[6][7]

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of EphA2 inhibitors in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells (e.g., MDA-MB-231, SNU-16), Matrigel (optional), the EphA2 inhibitor (e.g., this compound), and vehicle control.[8]

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the immunocompromised mice.

    • Monitor the mice for tumor formation and growth.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the EphA2 inhibitor or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.[9][10]

Conclusion

This compound is a potent and specific inhibitor of the EphA2 receptor tyrosine kinase with demonstrated anti-cancer activity in preclinical models. While other multi-kinase inhibitors like Dasatinib also show high potency against EphA2, this compound's profile suggests its utility as a valuable tool for studying EphA2 biology and as a potential therapeutic candidate. The selection of an appropriate inhibitor will depend on the specific research question, with considerations for both potency and selectivity. The experimental protocols provided herein offer a standardized framework for the evaluation of these and other novel EphA2 inhibitors.

References

A Preclinical Head-to-Head: Evaluating ALW-II-41-27 and Erlotinib in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the preclinical efficacy of ALW-II-41-27 and erlotinib in the context of epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC). While erlotinib is an established first-generation EGFR tyrosine kinase inhibitor (TKI) for treatment-naive EGFR-mutant NSCLC, this compound has emerged as a potent inhibitor of the EphA2 receptor, showing promise in overcoming acquired resistance to erlotinib. This guide synthesizes available preclinical data to offer a clear comparison of their mechanisms, efficacy, and the experimental frameworks used to evaluate them.

At a Glance: Key Efficacy Data

The following tables summarize the in vitro and in vivo preclinical data for this compound and erlotinib in relevant EGFR-mutant NSCLC models. It is crucial to note that these drugs are typically evaluated in different contexts: erlotinib in EGFR-TKI-sensitive models and this compound in models of acquired resistance to EGFR-TKIs.

DrugCell LineEGFR Mutation StatusResistance MechanismIC50 / Efficacy
Erlotinib HCC827Exon 19 DeletionSensitive4 nM[1]
NCI-H3255L858RSensitive41 nM
NCI-H1975L858R + T790MResistant4.3 µM
This compound Erlotinib-Resistant Cell Lines (unspecified)VariousAcquiredAverage 60% reduction in cell viability at 1 µM after 72 hours[2]
(Biochemical Assay)--11 nM (for EphA2)[3]

Table 1: Comparative In Vitro Efficacy of Erlotinib and this compound in EGFR-Mutant NSCLC Cell Lines.

DrugXenograft ModelDosing RegimenKey Findings
Erlotinib EGFR-Mutant Xenografts200 mg/kg, every other day (intermittent high-dose)Prolonged progression-free survival[4]
Pancreatic Cancer Xenograft75 mg/kg, p.o. once a daySignificant tumor growth inhibition
This compound HCC827/ER (Erlotinib-Resistant)15 mg/kg, i.p. twice dailySignificant tumor growth inhibition[5]
PC-9/ERC16 (Erlotinib-Resistant)15 mg/kg, i.p. twice dailySignificant tumor growth inhibition[5]

Table 2: Comparative In Vivo Efficacy of Erlotinib and this compound in NSCLC Xenograft Models.

Understanding the Mechanisms of Action and Resistance

Erlotinib functions by competitively inhibiting the ATP-binding site of the EGFR tyrosine kinase, thereby blocking downstream signaling pathways responsible for cell proliferation and survival. However, prolonged treatment often leads to acquired resistance, most commonly through the T790M "gatekeeper" mutation in the EGFR kinase domain or through the activation of bypass signaling pathways.

This is where this compound demonstrates its potential. In erlotinib-resistant cells, particularly those with the T790M mutation, the EphA2 receptor is often overexpressed. This compound selectively inhibits EphA2, a receptor tyrosine kinase, which in turn has been shown to decrease the S6K1-mediated phosphorylation of the pro-apoptotic protein BAD, thereby promoting apoptosis in these resistant cells[5][6].

Signaling_Pathways Comparative Signaling Pathways cluster_erlotinib Erlotinib Action in Sensitive Cells cluster_resistance Erlotinib Resistance cluster_alw This compound Action in Resistant Cells EGFR_S EGFR (Activating Mutation) Proliferation_S Cell Proliferation & Survival EGFR_S->Proliferation_S Promotes Erlotinib Erlotinib Erlotinib->EGFR_S Inhibits EGFR_R EGFR (T790M Mutation) Proliferation_R Cell Proliferation & Survival EGFR_R->Proliferation_R EphA2 EphA2 (Upregulated) EphA2->Proliferation_R Bypass Signaling Erlotinib_R Erlotinib Erlotinib_R->EGFR_R Ineffective ALW This compound EphA2_A EphA2 ALW->EphA2_A Inhibits BAD BAD Phosphorylation (Inactivated) EphA2_A->BAD Promotes Apoptosis Apoptosis BAD->Apoptosis Inhibits

A diagram illustrating the distinct signaling pathways targeted by erlotinib and this compound.

Experimental Methodologies

The data presented in this guide are derived from standard preclinical assays designed to assess the efficacy of anti-cancer compounds.

In Vitro Cell Viability (MTT Assay)

The half-maximal inhibitory concentration (IC50) values for erlotinib and the viability reduction for this compound were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: NSCLC cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells were treated with a range of concentrations of the respective drugs (erlotinib or this compound) for 72 hours.

  • MTT Incubation: MTT reagent was added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined by plotting cell viability against drug concentration.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed NSCLC cells in 96-well plate B Treat with varying concentrations of This compound or Erlotinib A->B C Incubate for 72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 values F->G

A flowchart outlining the key steps of the MTT assay for determining cell viability.
In Vivo Tumor Growth Inhibition (Xenograft Models)

The in vivo efficacy of both drugs was assessed using subcutaneous xenograft models in immunocompromised mice.

Protocol:

  • Cell Implantation: Human NSCLC cells (either erlotinib-sensitive or -resistant) were subcutaneously injected into the flanks of nude mice.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Drug Administration: Mice were randomized into treatment groups and received either the vehicle control, erlotinib, or this compound according to the specified dosing regimen[4][5].

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

  • Data Analysis: Tumor growth curves were plotted, and tumor growth inhibition was calculated at the end of the study.

Conclusion

The available preclinical data indicate that erlotinib is highly effective in EGFR-mutant NSCLC that is sensitive to EGFR TKIs. In contrast, this compound demonstrates significant efficacy in erlotinib-resistant models, suggesting its potential as a therapeutic strategy to overcome acquired resistance. The distinct mechanisms of action of these two compounds highlight the importance of understanding the molecular basis of both sensitivity and resistance to targeted therapies in EGFR-mutant lung cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy in the resistant setting and potentially in combination with other agents.

References

ALW-II-41-27 in 3D Spheroid Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ALW-II-41-27, a potent Eph receptor A2 (EphA2) tyrosine kinase inhibitor, with a focus on its validation and application in three-dimensional (3D) spheroid cultures. While extensive data exists for this compound in traditional two-dimensional (2D) cell culture, this guide addresses the critical need to evaluate its efficacy in more physiologically relevant 3D models, which better mimic the tumor microenvironment. We compare this compound with other relevant tyrosine kinase inhibitors and provide detailed experimental protocols to facilitate its validation in 3D spheroid systems.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the EphA2 receptor tyrosine kinase.[1] EphA2 is overexpressed in a variety of cancers, including lung, breast, prostate, and cervical cancers, and its activation is linked to increased cell proliferation, migration, invasion, and angiogenesis.[1][2] this compound inhibits EphA2 phosphorylation, thereby blocking downstream signaling pathways such as the RhoA/ROCK pathway, which is crucial for cancer cell motility and invasion.[2][3]

From 2D to 3D: The Importance of Spheroid Cultures

Traditional 2D cell cultures provide a simplified system for initial drug screening. However, they often fail to replicate the complex cell-cell and cell-matrix interactions, as well as the nutrient and oxygen gradients found in solid tumors.[4] 3D spheroid cultures have emerged as a more predictive in vitro model, bridging the gap between monolayer cultures and in vivo studies.[4] Cells grown in spheroids exhibit differential gene expression, altered signaling pathway activation, and often, increased resistance to therapeutic agents compared to their 2D counterparts.[5][6] Therefore, validating the efficacy of anti-cancer compounds like this compound in 3D spheroid models is a critical step in preclinical drug development.

Comparative Analysis of this compound and Alternatives

This section compares the performance of this compound with other tyrosine kinase inhibitors that have been evaluated in cancer research, with a focus on their activity in 2D and 3D culture systems.

InhibitorTarget(s)Reported IC50 (2D Culture)Efficacy in 3D Spheroid CultureKey Findings & References
This compound EphA2 11 nM (NSCLC cells)[1]Data not yet published, but expected to show higher resistance than in 2D culture based on general TKI trends.Potently inhibits proliferation, migration, and invasion in 2D cultures of cervical and non-small cell lung cancer cells.[2][7]
Dasatinib Multi-kinase (including EphA2, BCR-ABL, Src)Varies by cell line (e.g., ~1-10 nM for various cancer cells)Demonstrated resistance in 3D bioprinted and spheroid models of prostate and glioblastoma cells compared to 2D.[5][6]Resistance in 3D models is attributed to poor drug penetration.[5]
NVP-BHG712 EphB4, pan-Eph receptor inhibitorLow nanomolar range for EphB4Limited data in 3D spheroids, but has been used to inhibit EphA2 in 3D organoid formation.[8]A potent inhibitor of Eph receptor tyrosine kinases with good pharmacokinetic properties.[8]
Gefitinib EGFRVaries by cell line (e.g., ~10-100 nM for EGFR-mutant NSCLC)3D cultures of EGFR-mutant lung cancer cells are more sensitive to gefitinib than 2D cultures, better reflecting clinical outcomes.[9]Highlights the importance of 3D models in predicting patient response to targeted therapies.

Experimental Protocols

To facilitate the validation of this compound in 3D spheroid cultures, we provide the following detailed experimental protocols.

3D Spheroid Culture Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment plates.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Ultra-low attachment 96-well round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cancer cells in a standard T-75 flask to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in complete medium and determine the cell concentration.

  • Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.

  • Seed 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (resulting in 5,000 cells per spheroid).

  • Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator.

  • Spheroid formation should be monitored daily. Compact spheroids typically form within 48-72 hours.

This compound Treatment and Viability Assay

This protocol outlines the treatment of pre-formed spheroids with this compound and the subsequent assessment of cell viability.

Materials:

  • Pre-formed spheroids in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 3D cell viability reagent (e.g., CellTiter-Glo® 3D)

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Carefully remove 100 µL of the medium from each well containing a spheroid and replace it with 100 µL of the corresponding drug dilution or vehicle control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the 3D cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Visualizing the Mechanism of Action and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the signaling pathway inhibited by this compound and the experimental workflow for its validation in 3D spheroid cultures.

ALW_II_41_27_Signaling_Pathway EphrinA1 Ephrin A1 (Ligand) EphA2 EphA2 Receptor EphrinA1->EphA2 Binds and Activates RhoA RhoA EphA2->RhoA Activates ALW This compound ALW->EphA2 Inhibits Phosphorylation ROCK ROCK RhoA->ROCK Activates Proliferation Cell Proliferation, Migration, Invasion ROCK->Proliferation Promotes

Caption: this compound inhibits the EphA2 signaling pathway.

Spheroid_Validation_Workflow cluster_prep Spheroid Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. 2D Cell Culture SpheroidFormation 2. Seeding in Ultra-Low Attachment Plates CellCulture->SpheroidFormation DrugTreatment 3. This compound Treatment (72 hours) SpheroidFormation->DrugTreatment ViabilityAssay 4. Cell Viability Assay (e.g., CellTiter-Glo 3D) DrugTreatment->ViabilityAssay IC50 5. IC50 Determination ViabilityAssay->IC50

Caption: Workflow for this compound validation in 3D spheroids.

Conclusion

The transition from 2D to 3D cell culture models is paramount for the accurate preclinical evaluation of anti-cancer therapeutics. While this compound has shown significant promise as an EphA2 inhibitor in 2D studies, its validation in 3D spheroid cultures is a necessary next step to ascertain its potential clinical efficacy. This guide provides the foundational information and experimental framework for researchers to undertake this critical validation. The expected outcome is that while this compound will likely demonstrate efficacy in 3D models, higher concentrations may be required to achieve the same level of growth inhibition observed in 2D cultures, a phenomenon commonly observed with other tyrosine kinase inhibitors. This comparative data will be invaluable for the continued development of this compound as a targeted cancer therapy.

References

A Head-to-Head Comparison: ALW-II-41-27 vs. siRNA Knockdown for EphA2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of the EphA2 receptor tyrosine kinase in cancer and other diseases, the choice between a small molecule inhibitor and a genetic knockdown approach is a critical experimental decision. This guide provides an objective comparison of two prominent methods for inhibiting EphA2: the small molecule inhibitor ALW-II-41-27 and siRNA-mediated gene knockdown.

This comparison guide delves into the mechanisms of action, summarizes key experimental data on their efficacy, and provides detailed experimental protocols. By understanding the nuances of each approach, researchers can make more informed decisions for their specific experimental needs.

At a Glance: Key Differences

FeatureThis compoundsiRNA Knockdown of EphA2
Mechanism of Action Reversible, ATP-competitive inhibitor of the EphA2 tyrosine kinase domain.Post-transcriptional gene silencing by targeted degradation of EphA2 mRNA.
Target EphA2 protein kinase activity.EphA2 messenger RNA (mRNA).
Mode of Inhibition Inhibition of downstream signaling by preventing autophosphorylation and substrate phosphorylation.Prevention of new EphA2 protein synthesis.
Specificity High affinity for EphA2, but potential for off-target kinase inhibition.High sequence specificity to EphA2 mRNA, but potential for off-target gene silencing.
Duration of Effect Dependent on compound pharmacokinetics and cell turnover.Typically transient, lasting for several days depending on cell division and siRNA stability.
Delivery Direct addition to cell culture media or systemic administration in vivo.Requires transfection reagents or viral vectors for cellular uptake.

Mechanism of Action

The fundamental difference between this compound and siRNA lies in their molecular targets and mechanisms of inhibition.

This compound is a potent, cell-permeable small molecule that directly targets the ATP-binding pocket of the EphA2 kinase domain. By competitively inhibiting ATP binding, it prevents the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates, effectively blocking the initiation of EphA2-mediated signaling cascades.

siRNA (small interfering RNA) knockdown , on the other hand, operates at the genetic level. Synthetic siRNA molecules designed to be complementary to a specific sequence within the EphA2 mRNA are introduced into cells. These siRNAs are incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target EphA2 mRNA. This degradation prevents the translation of the mRNA into protein, leading to a reduction in the total levels of the EphA2 receptor.

Comparative Mechanism of Action cluster_0 This compound (Small Molecule Inhibition) cluster_1 siRNA Knockdown (Genetic Inhibition) EphA2 Receptor (Inactive) EphA2 Receptor (Inactive) EphA2 Receptor (Active) EphA2 Receptor (Active) EphA2 Receptor (Inactive)->EphA2 Receptor (Active) Phosphorylation (Blocked) This compound This compound This compound->EphA2 Receptor (Inactive) Competitively binds to ATP pocket ATP ATP ATP->EphA2 Receptor (Inactive) Binds to kinase domain Downstream Signaling Downstream Signaling EphA2 Receptor (Active)->Downstream Signaling Activation (Inhibited) EphA2 Gene EphA2 Gene EphA2 mRNA EphA2 mRNA EphA2 Gene->EphA2 mRNA Transcription Degraded mRNA Degraded mRNA EphA2 mRNA->Degraded mRNA Cleavage EphA2 Protein EphA2 Protein EphA2 mRNA->EphA2 Protein Translation (Inhibited) EphA2 siRNA EphA2 siRNA RISC RISC EphA2 siRNA->RISC Incorporation RISC->EphA2 mRNA Binds to target mRNA

Figure 1. Mechanisms of EphA2 inhibition by this compound and siRNA.

Performance Comparison: Experimental Data

While direct head-to-head studies providing quantitative comparisons in the same experimental setup are limited, the existing literature provides valuable insights into the efficacy of both methods in various cancer cell lines.

Table 1: Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeConcentrationObserved EffectsReference
HeLa, CaSkiCervical Cancer200-1000 nMInhibition of proliferation, migration, and invasion.[1][2][1][2]
H358Non-Small Cell Lung Cancer1 µMInhibition of EphA2 tyrosine phosphorylation.[3][3]
Hec1A, IshikawaEndometrial CancerVaries (Combination Study)Synergistic reduction in cell viability with a Wee1 inhibitor.[4]
Multiple Cell LinesVarious CancersIC50 of 11 nM for EphA2Potent inhibition of Eph family tyrosine kinases.[3]
Table 2: Efficacy of EphA2 siRNA Knockdown in Cancer Cell Lines
Cell LineCancer TypesiRNA ConcentrationObserved EffectsReference
U251nGliomaNot specifiedInhibition of proliferation and induction of apoptosis.[5][5]
PC-3, DU145Prostate Cancer50 nMSuccessful EphA2 protein inhibition.[6][6]
H358, H2009, etc. (6 lines)Non-Small Cell Lung CancerNot specifiedIncreased tumor cell death.[7][7]
SBC-5Small Cell Lung CancerNot specifiedInhibition of proliferation and cell cycle arrest.[1][1]

One study noted that in non-small cell lung cancer cell lines where EphA2 was depleted by RNAi, the cells were significantly less sensitive to this compound, strongly suggesting that the primary anti-tumor effect of the compound is mediated through its inhibition of EphA2.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

This compound Treatment
  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Plate cells at a density that will not lead to over-confluence during the treatment period.

  • Treatment: The day after seeding, replace the medium with fresh medium containing the desired final concentration of this compound. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Incubation: Incubate cells for the desired duration (e.g., 24, 48, or 72 hours) before downstream analysis. For short-term signaling studies, treatment times can be as short as 15 minutes to a few hours.[3]

  • Analysis: Perform assays to assess cell viability (e.g., MTT), migration (e.g., wound healing, transwell), or protein phosphorylation (e.g., Western blot).

siRNA Transfection for EphA2 Knockdown
  • siRNA Preparation: Resuspend lyophilized EphA2-targeting siRNA and a non-targeting control siRNA in nuclease-free water or buffer to a stock concentration of, for example, 20 µM.

  • Cell Seeding: Seed cells in antibiotic-free medium to a confluency of 30-50% at the time of transfection.

  • Transfection Complex Formation:

    • Dilute the siRNA in a serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., lipid-based) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for the manufacturer's recommended time to allow for complex formation.

  • Transfection: Add the siRNA-transfection reagent complexes to the cells in a dropwise manner.

  • Incubation: Incubate the cells for 4-6 hours, after which the medium can be replaced with a complete medium.

  • Analysis: Harvest cells for analysis 48-72 hours post-transfection to allow for mRNA and protein depletion. Analyze EphA2 protein levels by Western blot to confirm knockdown efficiency and perform functional assays.

Comparative Experimental Workflow cluster_0 This compound cluster_1 siRNA Knockdown A_Start Seed Cells A_Treat Add this compound (or Vehicle Control) A_Start->A_Treat A_Incubate Incubate (e.g., 24-72h) A_Treat->A_Incubate A_Analyze Analyze Phenotype & Signaling A_Incubate->A_Analyze S_Start Seed Cells S_Transfect Transfect with EphA2 siRNA (or Control siRNA) S_Start->S_Transfect S_Incubate Incubate (e.g., 48-72h) S_Transfect->S_Incubate S_Analyze Confirm Knockdown & Analyze Phenotype S_Incubate->S_Analyze

References

A Comparative Analysis of ALW-II-41-27 and NG-25 for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitor research, the careful selection of molecular probes is paramount for elucidating cellular signaling pathways and validating therapeutic targets. This guide provides a detailed comparative analysis of two structurally related small molecule inhibitors, ALW-II-41-27 and NG-25, to assist researchers in their experimental design and data interpretation. While structurally similar, these compounds exhibit distinct kinase selectivity profiles, making them a powerful tool combination for dissecting specific signaling cascades.

Overview and Primary Targets

This compound is a potent, ATP-competitive inhibitor of the Ephrin receptor tyrosine kinase family, with a particularly high affinity for EphA2.[1][2] It has been extensively utilized as a tool compound to investigate the role of EphA2 in various physiological and pathological processes, including cancer.[3][4]

NG-25, a structural analog of this compound, is frequently employed as a negative control in studies focusing on EphA2 signaling.[5] This is due to its significantly lower potency against EphA2.[5] Instead, NG-25 is a potent dual inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2).[6][7][8]

Chemical Properties

A summary of the key chemical properties of this compound and NG-25 is presented in Table 1.

PropertyThis compoundNG-25
Molecular Formula C₃₂H₃₂F₃N₅O₂SC₃₀H₃₁F₃N₄O₂
Molecular Weight 607.69 g/mol [1]537.58 g/mol [6]
CAS Number 1186206-79-0[1]Not readily available
Primary Target(s) EphA2[1]TAK1, MAP4K2[6][8]
Solubility Soluble in DMSO and Ethanol.[1] Insoluble in water.[1]Soluble in DMSO.[6]

Kinase Selectivity Profile

The differential kinase selectivity of this compound and NG-25 is a critical aspect of their utility in research. This compound is a multi-kinase inhibitor, while NG-25 also demonstrates activity against several kinases beyond its primary targets.

Table 2: Comparative Kinase Inhibition Profile

Kinase TargetThis compound IC₅₀ (nM)NG-25 IC₅₀ (nM)
EphA2 11[5][9]770[5]
TAK1 -149[6][8]
MAP4K2 -21.7[6][8]
Src 14[10]113[7]
DDR2 51[10]-
RET (wild-type) 24.7[10]-
LYN -12.9[7]
CSK -56.4[7]
FER -82.3[7]
p38α Inhibits[2]102[7]
ABL -75.2[7]
ARG -113[7]

Experimental Data and Methodologies

The following sections detail key experiments that highlight the differential effects of this compound and NG-25.

Inhibition of EphA2 Phosphorylation

A cornerstone experiment to differentiate the activity of these two compounds is the analysis of EphA2 receptor phosphorylation. In lung cancer cell lines, treatment with 1 µM this compound effectively diminishes both basal and ligand-induced tyrosine phosphorylation of EphA2.[5] In stark contrast, NG-25, at the same concentration, has no discernible effect on EphA2 phosphorylation, underscoring its utility as a negative control for this specific target.[5]

Experimental Protocol: Western Blot for EphA2 Phosphorylation

  • Cell Culture and Treatment: Plate H358 lung cancer cells and allow them to adhere. Treat the cells with 1 µM this compound, 1 µM NG-25, or DMSO (vehicle control) for a specified time course (e.g., 15 minutes to 6 hours).[5] For ligand stimulation, add ephrin-A1-Fc (100 ng/mL) for the final 15 minutes of the inhibitor treatment.[5]

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoprecipitation (Optional but Recommended): Incubate cell lysates with an anti-EphA2 antibody overnight, followed by incubation with protein A/G agarose beads to pull down EphA2.

  • SDS-PAGE and Western Blotting: Separate the proteins from the cell lysates or immunoprecipitates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with a primary antibody against phospho-EphA2 (e.g., anti-phosphotyrosine antibody). Subsequently, strip the membrane and re-probe with an antibody for total EphA2 to confirm equal protein loading.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

Cell Viability and Proliferation Assays

This compound has been shown to inhibit the proliferation and viability of various cancer cell lines that are dependent on EphA2 signaling. For instance, in cervical cancer cells, this compound treatment leads to a dose-dependent decrease in cell proliferation as measured by MTT and colony formation assays.[4]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., HeLa, CaSki) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound or NG-25 (e.g., 0.1 to 10 µM) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizing Molecular Pathways and Experimental Workflows

To further clarify the mechanisms of action and experimental logic, the following diagrams are provided.

EphA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ephrin-A1 Ephrin-A1 EphA2 EphA2 Ephrin-A1->EphA2 Binding & Dimerization P_Tyr pY EphA2->P_Tyr Autophosphorylation PI3K PI3K P_Tyr->PI3K Ras Ras P_Tyr->Ras Akt Akt PI3K->Akt Downstream Cell Proliferation, Migration, Survival Akt->Downstream Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream ALW This compound ALW->EphA2 Inhibits NG25 NG-25 NG25->EphA2 No significant inhibition

Caption: EphA2 signaling pathway and points of inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (e.g., anti-pEphA2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection

Caption: Experimental workflow for Western Blot analysis.

Comparative_Logic cluster_experiment Experimental Design cluster_outcomes Expected Outcomes Hypothesis Hypothesis: Phenotype is driven by EphA2 inhibition ALW Treat with This compound (EphA2 inhibitor) Hypothesis->ALW NG25 Treat with NG-25 (EphA2-inactive analog) Hypothesis->NG25 Outcome_ALW Phenotype Observed ALW->Outcome_ALW Outcome_NG25 Phenotype Not Observed NG25->Outcome_NG25 Conclusion Conclusion: Phenotype is likely mediated by EphA2 Outcome_ALW->Conclusion Outcome_NG25->Conclusion

Caption: Logical framework for using NG-25 as a control.

Conclusion

References

Preclinical Toxicology Profile of ALW-II-41-27: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive preclinical toxicology assessment of ALW-II-41-27, a novel inhibitor of the Ephrin type-A receptor 2 (EphA2). The safety profile of this compound is compared with other agents targeting EphA2, offering researchers, scientists, and drug development professionals a valuable resource for evaluating its therapeutic potential. All data is presented in a comparative format, supported by detailed experimental protocols and visual diagrams to facilitate understanding.

Executive Summary

This compound has demonstrated a favorable preclinical safety profile in murine models. In a key study, no significant toxicities were observed following single or repeated daily intraperitoneal injections at a dose of 20 mg/kg.[1] This contrasts with other kinase inhibitors, such as dasatinib, which, while also targeting EphA2, exhibits a broader range of toxicities due to its multi-targeted nature. Another EphA2-targeting agent, BT5528, a bicycle toxin conjugate, was developed to mitigate toxicities seen with earlier antibody-drug conjugates and has shown a good preclinical safety profile with a defined maximum tolerated dose in rats and monkeys.

Comparative Toxicology Data

The following tables summarize the key preclinical toxicology findings for this compound and its comparators.

Table 1: Summary of In Vivo Toxicology Studies of this compound

SpeciesDose and Route of AdministrationDurationKey FindingsReference
Mouse20 mg/kg, Intraperitoneal10 daysNo significant changes in body weight, organ pathology (lungs, liver, kidneys), complete blood count, or blood chemistry.[1]

Table 2: Comparative Preclinical Toxicology of EphA2 Inhibitors

CompoundMechanism of ActionSpeciesKey Toxicology FindingsReference
This compound EphA2 InhibitorMouseNo observed significant toxicity at 20 mg/kg/day for 10 days.[1]
BT5528 Bicycle Toxin Conjugate targeting EphA2Rat, MonkeyNo evidence of bleeding or coagulation abnormalities. MTD (5-week repeat dose): 4 mg/kg (rat), 1.5 mg/kg (monkey).[2]
Dasatinib Multi-kinase Inhibitor (including EphA2)Rat, MonkeyGI toxicity (hemorrhage, edema), hematological effects (lymphoid and bone marrow depletion), hepatotoxicity, renal toxicity, and cardiotoxicity. Teratogenic in rats and rabbits.[3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the EphA2 signaling pathway and a typical preclinical toxicology workflow.

EphA2_Signaling_Pathway EphA2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EphrinA1 Ephrin-A1 EphA2 EphA2 Receptor EphrinA1->EphA2 Binding & Activation PI3K PI3K EphA2->PI3K RAS RAS EphA2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Pro Cell Proliferation, Survival, Migration mTOR->Cell_Pro RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Pro

EphA2 Signaling Pathway Diagram

Preclinical_Toxicology_Workflow Preclinical Toxicology Experimental Workflow cluster_study_design Study Design cluster_in_life In-Life Phase cluster_end_point End-Point Analysis Animal_Model Animal Model Selection (e.g., Mice) Dose_Selection Dose Range Finding Animal_Model->Dose_Selection Groups Group Assignment (Vehicle Control, Treatment Groups) Dose_Selection->Groups Dosing Drug Administration (e.g., IP Injection) Groups->Dosing Monitoring Clinical Observation & Body Weight Measurement Dosing->Monitoring Blood_Collection Blood Collection (Cardiac Puncture) Monitoring->Blood_Collection Necropsy Necropsy & Organ Collection Monitoring->Necropsy Blood_Analysis CBC & Blood Chemistry Blood_Collection->Blood_Analysis Histopathology Histopathology of Organs Necropsy->Histopathology

Preclinical Toxicology Workflow

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical assessment of this compound and its comparators.

In Vivo Toxicology Study in Mice
  • Animal Model: Male and female C57BL/6 mice, 7-12 weeks of age, are used. Animals are acclimated for a minimum of two days before the study.

  • Dosing: this compound is administered via intraperitoneal (IP) injection. For a 10-day study, mice receive daily IP injections of either the vehicle control or this compound at the specified dose (e.g., 20.0 mg/kg).

  • Clinical Observations: Animals are observed daily for any clinical signs of toxicity. Body weights are recorded daily.

  • Terminal Procedures: On day 11, mice are weighed and euthanized. Blood is collected for analysis. Key organs, including the lungs, liver, and kidneys, are harvested for histopathological examination.

Histopathology
  • Tissue Preparation: Harvested organs (lungs, liver, kidneys) are fixed in 10% neutral buffered formalin.

  • Processing and Staining: Tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Pathological Evaluation: Stained tissue slides are examined microscopically by a board-certified veterinary pathologist. Any pathological changes are scored for severity and incidence.

Complete Blood Count (CBC) and Blood Chemistry Analysis
  • Blood Collection: At the termination of the study, blood is collected from mice via cardiac puncture. For CBC, blood is collected in tubes containing an anticoagulant (e.g., EDTA). For blood chemistry, serum is collected.

  • Analysis:

    • CBC: A hematology analyzer is used to determine parameters such as white blood cell count, red blood cell count, hemoglobin, hematocrit, and platelet count.

    • Blood Chemistry: A clinical chemistry analyzer is used to measure a panel of markers for organ function, including but not limited to, alanine aminotransferase (ALT), aspartate aminotransferase (AST), blood urea nitrogen (BUN), and creatinine.

This guide provides a foundational overview of the preclinical toxicology of this compound. Further in-depth studies will be crucial to fully characterize its safety profile for potential clinical development.

References

A Comparative Guide to the Pharmacokinetics of ALW-II-41-27 in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of ALW-II-41-27, an Ephrin receptor A2 (EphA2) inhibitor, alongside several anaplastic lymphoma kinase (ALK) inhibitors—alectinib, brigatinib, and lorlatinib—in rodent models. While this compound targets a different kinase than the comparators, this guide offers valuable insights into its drug-like properties within the broader context of small molecule kinase inhibitors used in oncology research. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics that underpin the therapeutic potential of these compounds.

Executive Summary

This compound has been evaluated in C57BL/6 mice via intraperitoneal administration, demonstrating dose-linearity in epithelial lining fluid (ELF) concentrations.[1] In comparison, established ALK inhibitors such as alectinib, brigatinib, and lorlatinib have undergone extensive pharmacokinetic profiling in rats, primarily through oral administration. This guide synthesizes the available data to facilitate a cross-compound comparison of key pharmacokinetic parameters.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and its comparators in rodent models. It is important to note that the plasma data for this compound are illustrative, as the primary available data pertains to ELF.

CompoundSpecies (Strain)Dose & RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
This compound Mouse (C57BL/6)20 mg/kg IP~1.0~800~2400N/A
Alectinib Rat (Sprague Dawley)10 mg/kg PO5.1474N/AN/A
Brigatinib Rat (Sprague Dawley)5 mg/kg PO4.3537.854358.852
Lorlatinib Rat (Sprague Dawley)10 mg/kg PO1.09-2.00N/AN/A8.6

Note: "N/A" indicates that the data was not available in the reviewed literature. AUC for Brigatinib was converted from ng/mLmin to ng·h/mL.*

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study in rodents.

G cluster_pre_dose Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal_acclimatization Animal Acclimatization fasting Fasting (if required) animal_acclimatization->fasting dose_administration Dose Administration (e.g., PO, IP, IV) fasting->dose_administration dose_preparation Dose Formulation dose_preparation->dose_administration blood_sampling Serial Blood Sampling dose_administration->blood_sampling tissue_harvesting Tissue Harvesting (optional) blood_sampling->tissue_harvesting sample_processing Plasma/Tissue Processing tissue_harvesting->sample_processing bioanalysis LC-MS/MS Analysis sample_processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

In vivo pharmacokinetic study workflow in rodents.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. The following protocols are based on the available literature for the compounds discussed.

This compound
  • Animal Model: Female C57BL/6 mice.[1]

  • Dosing: Single-dose intraperitoneal (IP) injections were administered at concentrations of 10, 15, 20, and 30 mg/kg.[1]

  • Sample Collection: Blood samples were collected at eight terminal time points via cardiac puncture at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing. Bronchoalveolar lavage fluid (BALF) was also collected at termination.

  • Analytical Method: Plasma and BALF were analyzed by liquid chromatography–tandem mass spectrometry (LC–MS/MS) to determine the concentrations of this compound.

Alectinib
  • Animal Model: Sprague Dawley rats.

  • Dosing: Oral (PO) administration.

  • Sample Collection: Plasma samples were collected at various time points post-administration to determine the concentration-time profile.

  • Analytical Method: A fluorescence-based high-performance liquid chromatography (HPLC) method was utilized for the quantification of alectinib in rat plasma.

Brigatinib
  • Animal Model: Twelve male Sprague Dawley rats were randomly divided into two groups (n=6).

  • Dosing: Animals were fasted for at least 12 hours with free access to water. Brigatinib was dissolved in a mixture of ethanol and 0.5% methylcellulose (1:19) and administered via intragastric gavage at a single dose of 5 mg/kg.[2]

  • Sample Collection: Blood samples (approximately 100 µL) were collected from the jugular vein into heparinized tubes before dosing and at 5, 15, 30, 60, 120, 180, 240, 300, 360, 480, 720, and 1,440 minutes post-dose.[2]

  • Analytical Method: A simple and sensitive high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of brigatinib in rat plasma.[2]

Lorlatinib
  • Animal Model: Sprague–Dawley (SD) rats.

  • Dosing: The study involved both oral and intravenous administration to assess pharmacokinetics and bioavailability.

  • Key Finding: Lorlatinib displayed nonlinear pharmacokinetics and a low oral bioavailability of 8.6% in rats, indicating extensive first-pass metabolism.

  • Analytical Method: An ultra-high-performance liquid chromatography–tandem mass spectrometry (UHPLC–MS/MS) method was used to analyze lorlatinib concentrations.

Signaling Pathway Context

While this guide focuses on pharmacokinetics, it is important to remember the distinct signaling pathways these inhibitors target. This compound inhibits the EphA2 receptor tyrosine kinase, which is implicated in various cellular processes including cell adhesion, migration, and proliferation. The comparator drugs, alectinib, brigatinib, and lorlatinib, are all potent inhibitors of the ALK receptor tyrosine kinase, a key driver in certain types of non-small cell lung cancer.

G cluster_alk ALK Pathway cluster_epha2 EphA2 Pathway alectinib Alectinib alk ALK alectinib->alk brigatinib Brigatinib brigatinib->alk lorlatinib Lorlatinib lorlatinib->alk downstream_alk Downstream Signaling (e.g., STAT3, PI3K/AKT, RAS/MAPK) alk->downstream_alk alw This compound epha2 EphA2 alw->epha2 downstream_epha2 Downstream Signaling (e.g., RhoGTPases, FAK, MAPK) epha2->downstream_epha2

Targeted signaling pathways of this compound and comparator ALK inhibitors.

This comparative guide provides a foundational understanding of the pharmacokinetic properties of this compound in the context of other well-characterized kinase inhibitors. These data are instrumental for designing further preclinical studies and ultimately for the successful clinical translation of novel therapeutic agents.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for ALW-II-41-27

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of the research chemical ALW-II-41-27 based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound containing comprehensive hazard and disposal information was not publicly available. Therefore, this compound must be treated as hazardous, and all handling and disposal procedures should be conducted with the utmost caution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

I. Immediate Safety and Handling Information

This compound is a multi-kinase inhibitor intended for research use only and should be considered hazardous until more information is available.[1] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Avoid Exposure: Do not ingest, inhale, or allow the compound to come into contact with your eyes, skin, or clothing.

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Storage: Store this compound as a crystalline solid at -20°C for long-term stability.[1]

II. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C32H32F3N5O2S[1][2]
Molecular Weight 607.7 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥95%[1]
Storage Temperature -20°C[1]
UV/Vis. (λmax) 277 nm[1]

Solubility Data:

SolventSolubilitySource
Ethanol ~0.5 mg/mL[1]
DMSO ≥ 47 mg/mL[2]
Dimethylformamide (DMF) ~10 mg/mL[1]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[1]

III. Disposal Plan and Procedures

Due to the absence of a specific SDS, this compound waste must be disposed of as hazardous chemical waste. The following is a general, conservative disposal plan.

Step 1: Waste Identification and Segregation

Properly segregate waste containing this compound at the point of generation. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

Waste Categories:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated personal protective equipment (gloves, etc.).

    • Contaminated lab supplies (weighing paper, pipette tips, etc.).

  • Liquid Waste (Halogenated/Non-Halogenated):

    • Solutions of this compound in organic solvents. The trifluoromethyl group (CF3) in this compound technically makes it a halogenated compound. Therefore, solutions in organic solvents should be disposed of as halogenated organic waste .

    • Aqueous solutions of this compound.

Step 2: Waste Collection and Labeling

  • Containers: Use only approved, chemically compatible, and leak-proof containers for waste collection.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the approximate concentration and volume. Attach a properly filled-out hazardous waste tag as required by your institution.

Step 3: Storage of Waste

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store incompatible waste types separately to prevent accidental reactions.

Step 4: Disposal Request

  • Once a waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

  • Do not dispose of any this compound waste down the drain or in the regular trash.

IV. Experimental Protocol for Waste Characterization (General)

In the absence of specific data, if required by your EHS department for disposal of an unknown or novel compound, a basic waste characterization may be necessary. This should only be performed by trained personnel.

  • Physical State and Appearance: Document whether the waste is a solid, liquid, or multiphasic, and note its color and any other physical characteristics.

  • pH Determination (for aqueous solutions):

    • Using calibrated pH paper or a pH meter, determine the pH of any aqueous waste.

    • This will classify the waste as acidic, basic, or neutral.

  • Solvent Identification:

    • If the solvent composition of a liquid waste is unknown, it may need to be identified through analytical methods (e.g., GC-MS) by a qualified chemist.

    • For disposal purposes, it is critical to determine if the solvents are halogenated or non-halogenated.

V. Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of this compound waste.

G cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_storage Waste Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Contaminated PPE (Gloves, etc.) start->ppe Solid solid Unused/Expired Solid This compound start->solid Solid liquid This compound Solutions start->liquid Liquid solid_waste Solid Waste Container (Labeled as Hazardous) ppe->solid_waste solid->solid_waste liquid_waste Liquid Waste Container (Labeled as Hazardous) liquid->liquid_waste Halogenated storage_area Designated Satellite Accumulation Area solid_waste->storage_area liquid_waste->storage_area pickup_request Submit EHS Pickup Request storage_area->pickup_request ehs_pickup EHS Collection pickup_request->ehs_pickup

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling ALW-II-41-27

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of ALW-II-41-27. Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with this potent research compound.

Compound Identification and Properties

This compound is a multi-kinase inhibitor. While comprehensive hazard data is not fully available, it should be treated as a hazardous substance.

Property Value Source
Chemical Name N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[[[5-(2-thienyl)-3-pyridinyl]carbonyl]amino]-benzamide--INVALID-LINK--
Molecular Formula C₃₂H₃₂F₃N₅O₂S--INVALID-LINK--
Molecular Weight 607.7 g/mol --INVALID-LINK--
Appearance Crystalline solid--INVALID-LINK--
Storage Temperature -20°C--INVALID-LINK--
Solubility Soluble in DMSO and Dimethyl Formamide (DMF)--INVALID-LINK--

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.

Protection Type Specific Requirement
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or a face shield.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before and after use.
Body Protection A lab coat must be worn at all times. For procedures with a higher risk of splashes or aerosol generation, consider a chemical-resistant apron or disposable coveralls.
Respiratory Protection For handling the solid compound or when there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is recommended. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Preparation and Weighing
  • Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.

  • Personal Protective Equipment: Don the required PPE as outlined in the table above.

  • Weighing: Use a precision balance within the containment area. Handle the compound gently to avoid creating dust.

  • Cleaning: After weighing, carefully clean all surfaces, including the balance, with a damp cloth or towelette to remove any residual particles. Dispose of cleaning materials as hazardous waste.

Solution Preparation
  • Solvent Selection: this compound is soluble in organic solvents like DMSO and DMF.[1]

  • Dissolving: Add the solvent to the weighed compound slowly and cap the container promptly. Mix gently until fully dissolved. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer.[1]

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.
Small Spill (Solid) Carefully scoop up the solid material, trying not to create dust. Place it in a sealed, labeled container for disposal. Clean the spill area with a wet cloth and dispose of the cleaning materials as hazardous waste.
Small Spill (Solution) Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the area immediately. Alert others and contact your institution's emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and compatible waste container.

  • Disposal: Dispose of all hazardous waste in accordance with your institution's and local environmental regulations. Do not dispose of this compound down the drain or in the regular trash.

Mandatory Visualizations

PPE_Selection_Workflow start Start: Handling This compound is_solid Is the compound in solid form? start->is_solid is_aerosol Potential for aerosol generation? is_solid->is_aerosol Yes high_risk_solution Is there a high risk of splashing? is_solid->high_risk_solution No (in solution) solid_ppe Required PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves - NIOSH-Approved Respirator is_aerosol->solid_ppe Yes solution_ppe Required PPE: - Safety Glasses - Lab Coat - Chemical-Resistant Gloves is_aerosol->solution_ppe No end_procedure Proceed with Handling Procedure solid_ppe->end_procedure solution_ppe->end_procedure high_risk_solution->solution_ppe No enhanced_solution_ppe Additional PPE: - Face Shield - Chemical-Resistant Apron high_risk_solution->enhanced_solution_ppe Yes enhanced_solution_ppe->end_procedure

Caption: PPE Selection Workflow for this compound Handling.

This workflow diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment (PPE) based on the physical form of this compound and the potential for exposure. By following this logical progression, researchers can ensure they are adequately protected during handling procedures.

References

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